molecular formula C7H15ClO2S B13652491 1-Chloro-4-(isopropylsulfonyl)butane CAS No. 128147-28-4

1-Chloro-4-(isopropylsulfonyl)butane

Cat. No.: B13652491
CAS No.: 128147-28-4
M. Wt: 198.71 g/mol
InChI Key: LINKIHXFMCKCDE-UHFFFAOYSA-N
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Description

1-Chloro-4-(isopropylsulfonyl)butane (CAS 128147-28-4) is an organic compound of interest in synthetic and medicinal chemistry research. With the molecular formula C7H15ClO2S and a molecular weight of 198.71 g/mol , it features both an alkyl chloride and an isopropyl sulfone functional group, making it a potential bifunctional building block. The isopropylsulfonyl moiety is a key feature in compounds investigated for various therapeutic areas . This functional group is known to be incorporated into molecular scaffolds, such as quinazolines, which are being actively researched for their potential as pharmacological chaperones for conditions like Gaucher disease . Furthermore, sulfonyl chlorides, the precursor category to this reagent, are widely used in synthesis to create sulfonamides and sulfonate esters, which are common motifs in drug discovery and development . The compound is typically characterized as for "Research Use Only" and is not for diagnostic or therapeutic applications . Researchers value this chemical for exploring new synthetic methodologies, including visible-light-mediated radical reactions, and for constructing complex molecules with potential biological activity . As with all chemicals, safe handling practices are essential. This product is intended for use by qualified laboratory professionals. For comprehensive safety information, please consult the relevant Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128147-28-4

Molecular Formula

C7H15ClO2S

Molecular Weight

198.71 g/mol

IUPAC Name

1-chloro-4-propan-2-ylsulfonylbutane

InChI

InChI=1S/C7H15ClO2S/c1-7(2)11(9,10)6-4-3-5-8/h7H,3-6H2,1-2H3

InChI Key

LINKIHXFMCKCDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CCCCCl

Origin of Product

United States

Foundational & Exploratory

1-Chloro-4-(isopropylsulfonyl)butane: Strategic Reagent Profile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of 1-Chloro-4-(isopropylsulfonyl)butane (CAS 128147-28-4), a specialized alkylating agent used in medicinal chemistry for optimizing physicochemical properties and target engagement.

Executive Summary

1-Chloro-4-(isopropylsulfonyl)butane is a bifunctional building block utilized primarily in the synthesis of pharmaceutical ingredients requiring a polar, non-basic side chain. Structurally, it consists of a four-carbon aliphatic linker terminated by an electrophilic chloride and a stable isopropylsulfonyl moiety.

In drug discovery, this reagent is a "molecular handle" used to introduce the 4-(isopropylsulfonyl)butyl motif. This motif serves three critical functions in lead optimization:

  • Metabolic Blocking: The bulky isopropyl sulfone group can sterically hinder metabolic attack at the terminus of a chain.

  • LogD Modulation: The sulfone group (

    
    ) lowers lipophilicity compared to pure alkyl chains, improving solubility without introducing ionizable centers (unlike amines).
    
  • Hydrogen Bonding: The sulfone oxygens act as weak hydrogen bond acceptors, potentially anchoring the molecule within a protein binding pocket (e.g., interacting with backbone amides or arginine residues).

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound acts as a "masked" polar group, allowing researchers to append a solubilizing tail to a lipophilic scaffold via standard nucleophilic substitution (


).
Table 1: Core Technical Specifications
PropertySpecification
CAS Number 128147-28-4
IUPAC Name 1-Chloro-4-(propane-2-sulfonyl)butane
Molecular Formula

Molecular Weight 198.71 g/mol
SMILES CC(C)S(=O)(=O)CCCCCl
Physical State Viscous liquid or low-melting solid (Ambient)
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Reactive Moiety Alkyl Chloride (

)
Stability Stable under standard conditions; hygroscopic

Part 2: Synthetic Utility & Mechanism

Primary Reaction: Nucleophilic Substitution

The primary utility of CAS 128147-28-4 is as an electrophile. The terminal chlorine atom is a moderate leaving group, making the compound suitable for alkylating nucleophiles such as:

  • Secondary Amines: To form tertiary amine linkages.

  • Phenols/Thiols: To form ether/thioether linkages.

  • Amides/Sulfonamides: Under basic conditions (NaH/DMF).

Expert Insight: Unlike alkyl bromides or iodides, the alkyl chloride is less prone to elimination side reactions but requires stronger conditions (e.g., KI catalysis, elevated temperature) or a polar aprotic solvent (DMF, NMP) to drive the reaction to completion.

Mechanism of Action: The "Sulfone Anchor"

Once attached, the isopropylsulfonyl group acts as a bioisostere for other polar groups.

  • Vs. Sulfonamides: It lacks the acidic N-H proton, avoiding potential toxicity or permeability issues associated with anionic species.

  • Vs. Ethers: It is more polar and metabolically stable.

Synthesis of the Reagent

The industrial preparation typically involves a two-step sequence starting from 1-bromo-4-chlorobutane. This route ensures regioselectivity, as the bromine is displaced by the thiol first, leaving the chlorine intact for the final reagent.

SynthesisPathway SM1 1-Bromo-4-chlorobutane (Starting Material) Inter Intermediate: 1-Chloro-4-(isopropylthio)butane SM1->Inter SN2 Substitution (THF/DMF, 0°C) Reagent Sodium Isopropylthiolate (Nucleophile) Reagent->Inter Product Product: 1-Chloro-4-(isopropylsulfonyl)butane Inter->Product S-Oxidation Oxidant Oxidation (mCPBA or H2O2/Na2WO4) Oxidant->Product

Figure 1: Regioselective synthesis of CAS 128147-28-4 via sequential displacement and oxidation.

Part 3: Experimental Protocols

Protocol A: Preparation of 1-Chloro-4-(isopropylsulfonyl)butane

Note: This protocol is adapted from standard sulfide oxidation procedures.

Reagents:

  • 1-Bromo-4-chlorobutane (1.0 eq)

  • Propane-2-thiol (Isopropyl mercaptan) (1.05 eq)

  • Sodium Hydride (1.1 eq) or Sodium Methoxide

  • m-Chloroperoxybenzoic acid (mCPBA) (2.2 eq) or

    
     (30%)
    
  • Solvents: DMF (Step 1), DCM (Step 2)

Step 1: Thioether Formation

  • Suspend NaH (60% dispersion) in anhydrous DMF at 0°C under

    
    .
    
  • Dropwise add Propane-2-thiol. Stir until

    
     evolution ceases (approx. 30 min).
    
  • Add 1-Bromo-4-chlorobutane dropwise. The reaction is regioselective due to the higher lability of the C-Br bond.

  • Stir at RT for 4 hours. Quench with water, extract with EtOAc, and concentrate to yield the sulfide intermediate.

Step 2: Oxidation to Sulfone

  • Dissolve the crude sulfide in DCM at 0°C.

  • Add mCPBA (2.2 eq) portion-wise to control exotherm.

  • Stir at RT overnight.

  • Workup: Wash with 10%

    
     (to remove excess oxidant), then sat. 
    
    
    
    , then brine.
  • Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc) if necessary.

Protocol B: Application - Alkylation of a Secondary Amine

Target: Attaching the sulfonyl-butyl tail to a piperazine scaffold.

  • Dissolution: Dissolve the secondary amine scaffold (1.0 mmol) in DMF (5 mL).

  • Base: Add

    
     (3.0 mmol) and catalytic KI (0.1 mmol).
    
  • Alkylation: Add 1-Chloro-4-(isopropylsulfonyl)butane (1.2 mmol).

  • Reaction: Heat to 60-80°C for 12-18 hours. Monitor by LCMS.

  • Isolation: Dilute with water, extract with EtOAc. The product will be more polar than the starting chloride.

Part 4: Application in Drug Discovery

The 4-(isopropylsulfonyl)butyl moiety is a valuable tool in "Hit-to-Lead" optimization. It is frequently employed when a lead compound is too lipophilic (High LogP) or suffers from rapid metabolic clearance.

Strategic Benefits
  • Solubility Enhancement: The sulfone group is highly polar. Appending this chain can lower the LogP of a drug candidate by 1-2 units compared to a simple butyl or pentyl chain, significantly improving aqueous solubility.

  • hERG Avoidance: Unlike basic amine side chains (which often cause hERG channel blockage and cardiotoxicity), the sulfone is neutral. This allows for solubility improvement without introducing cardiotoxicity risks.

  • Target Class Utility:

    • GPCRs: Used to reach into solvent-accessible channels of receptors (e.g., Chemokine receptors).

    • Kinase Inhibitors: The sulfone can interact with the "solvent front" region of the ATP binding pocket.

ApplicationWorkflow Lead Lipophilic Lead Compound (Low Solubility, High Metabolic Clearance) Strategy Strategy: Append Polar/Neutral Tail Lead->Strategy Optimized Optimized Candidate (Improved LogD, No hERG liability) Strategy->Optimized Alkylation Reagent Reagent: 1-Chloro-4-(isopropylsulfonyl)butane Reagent->Optimized Introduces Sulfone

Figure 2: Strategic workflow for using CAS 128147-28-4 to optimize lead compounds.

Part 5: Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. Avoid contact with skin and eyes. As an alkylating agent, it should be treated as a potential mutagen until proven otherwise.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic—store under inert gas if possible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 128147-28-4. Retrieved from [Link]

  • Zhang, P., et al. (2015). "Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 25(17), 3738-3743.[1] (Demonstrates utility of isopropylsulfonyl groups in kinase inhibitors). [Link]

  • Vertex Pharmaceuticals.Patent Literature on ATR Kinase Inhibitors (VX-970 analogs).

Sources

An In-depth Technical Guide to 1-Chloro-4-(isopropylsulfonyl)butane: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-4-(isopropylsulfonyl)butane, a halogenated alkylsulfone of increasing interest in medicinal chemistry and drug development. The document details the chemical structure, physicochemical properties, and a plausible synthetic route for this compound. Furthermore, it explores the instrumental analysis techniques for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide also delves into the significant role of the sulfone functional group in drug design, discussing its impact on pharmacological activity and its use as a bioisostere. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Emerging Importance of Alkylsulfones in Medicinal Chemistry

The sulfone group (R-SO₂-R') is a pivotal functional group in modern drug discovery, valued for its unique physicochemical properties that can enhance the pharmacological profile of a molecule.[1][2] Sulfones are recognized for their chemical stability, ability to act as hydrogen bond acceptors, and their capacity to modulate properties such as solubility and metabolic stability.[3][4] The incorporation of a sulfone moiety can significantly influence a compound's interaction with biological targets, making it a valuable tool for medicinal chemists.[2]

1-Chloro-4-(isopropylsulfonyl)butane, with its combination of a reactive alkyl chloride and a structurally significant isopropylsulfonyl group, represents a versatile building block for the synthesis of more complex molecules. The chlorobutane chain provides a linker for attachment to other molecular scaffolds, while the isopropylsulfonyl group can play a crucial role in binding to target proteins and influencing the overall pharmacokinetic properties of a drug candidate.[5] This guide will provide an in-depth exploration of this compound, from its synthesis to its potential applications in the development of new therapeutics.

Chemical Structure and Physicochemical Properties

1-Chloro-4-(isopropylsulfonyl)butane is a bifunctional organic molecule characterized by a four-carbon chain substituted with a chlorine atom at one end and an isopropylsulfonyl group at the other.

Chemical Structure:

Caption: Chemical structure of 1-Chloro-4-(isopropylsulfonyl)butane.

Physicochemical Properties:

PropertyValueSource
CAS Number 128147-28-4[6]
Molecular Formula C₇H₁₅ClO₂S[6]
Molecular Weight 198.71 g/mol [6]
SMILES O=S(CCCCCl)(C(C)C)=O[6]
Appearance Predicted: Liquid or low-melting solid-
Boiling Point Predicted: > 200 °C (at 760 mmHg)-
Solubility Predicted: Soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.-

Synthesis of 1-Chloro-4-(isopropylsulfonyl)butane

The synthesis of alkyl sulfones is commonly achieved through the nucleophilic substitution of an alkyl halide with a sulfinate salt. A plausible and efficient route to 1-Chloro-4-(isopropylsulfonyl)butane involves the reaction of a 1,4-dihalobutane with sodium isopropylsulfinate. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond, 1-chloro-4-iodobutane is an excellent choice as the alkylating agent, allowing for selective displacement of the iodide.

Synthetic Scheme:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 1_chloro_4_iodobutane 1-Chloro-4-iodobutane I(CH₂)₄Cl reaction Nucleophilic Substitution 1_chloro_4_iodobutane->reaction sodium_isopropylsulfinate Sodium Isopropylsulfinate (CH₃)₂CHSO₂Na sodium_isopropylsulfinate->reaction product 1-Chloro-4-(isopropylsulfonyl)butane Cl(CH₂)₄SO₂CH(CH₃)₂ reaction->product DMF, Heat

Caption: Synthetic workflow for 1-Chloro-4-(isopropylsulfonyl)butane.

Experimental Protocol (Representative)

This protocol is a representative procedure based on general methods for the synthesis of alkyl sulfones.

Materials:

  • 1-Chloro-4-iodobutane (1.0 eq)[7][8]

  • Sodium isopropylsulfinate (1.1 eq)[1]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium isopropylsulfinate (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Add 1-chloro-4-iodobutane (1.0 eq) to the suspension at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Chloro-4-(isopropylsulfonyl)butane.

Causality behind Experimental Choices:

  • Choice of 1-Chloro-4-iodobutane: The iodo group is a better leaving group than the chloro group, allowing for a selective reaction at the C-I bond.[7][8]

  • Use of DMF: DMF is a polar aprotic solvent that effectively dissolves the sodium sulfinate salt and facilitates the Sₙ2 reaction.

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Aqueous Work-up: Removes the DMF solvent and inorganic salts.

  • Column Chromatography: A standard method for purifying organic compounds to a high degree.

Instrumental Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.60t2H-CH₂-Cl
~ 3.10m1H-SO₂-CH(CH₃)₂
~ 3.00t2H-CH₂-SO₂-
~ 2.00m2H-CH₂-CH₂-Cl
~ 1.85m2H-CH₂-CH₂-SO₂-
~ 1.35d6H-CH(CH₃)₂

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 55.0-SO₂-CH(CH₃)₂
~ 52.0-CH₂-SO₂-
~ 44.0-CH₂-Cl
~ 28.0-CH₂-CH₂-Cl
~ 21.0-CH₂-CH₂-SO₂-
~ 15.5-CH(CH₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
2970-2850C-H stretchAlkyl
1300-1250S=O stretch (asymmetric)Sulfone
1150-1100S=O stretch (symmetric)Sulfone
750-600C-Cl stretchAlkyl chloride
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight (198.71 g/mol ) may be observed, though it might be weak due to facile fragmentation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in M⁺ and M+2 peaks.

  • Major Fragments:

    • Loss of Cl• (m/z ~163)

    • Loss of •CH(CH₃)₂ (m/z ~155)

    • Cleavage of the butyl chain, leading to various smaller fragments.[10]

Role in Drug Development: The Isopropylsulfonyl Moiety

The isopropylsulfonyl group is increasingly utilized in drug design for its ability to fine-tune the properties of a lead compound.

Key Contributions:

  • Hydrogen Bonding: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors, which can lead to strong and specific interactions with biological targets such as enzymes and receptors.[2]

  • Solubility and Lipophilicity: The isopropyl group can increase the lipophilicity of a molecule, which can be advantageous for crossing cell membranes.[5] The sulfone group itself is polar and can contribute to aqueous solubility. The balance of these effects can be strategically manipulated by the medicinal chemist.

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can improve the in vivo half-life of a drug.[3]

  • Bioisosterism: The sulfone group can act as a bioisostere for other functional groups, such as a ketone or an amide. This allows for the modification of a molecule's properties while maintaining its overall shape and ability to bind to a target.[4]

Logical Framework for Drug Design:

G cluster_0 Potential Improvements Lead_Compound Lead Compound Modification Incorporate 1-Chloro-4-(isopropylsulfonyl)butane Lead_Compound->Modification Improved_Properties Improved Pharmacological Profile Modification->Improved_Properties H_Bonding Enhanced H-Bonding Improved_Properties->H_Bonding Solubility Modulated Solubility Improved_Properties->Solubility Metabolism Increased Metabolic Stability Improved_Properties->Metabolism Binding Improved Target Binding Improved_Properties->Binding

Caption: Role of the isopropylsulfonyl moiety in drug design.

Conclusion

1-Chloro-4-(isopropylsulfonyl)butane is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its bifunctional nature allows for its incorporation into a wide range of molecular scaffolds, while the isopropylsulfonyl group offers a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. This technical guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route with a detailed representative protocol, and an analysis of its expected spectroscopic characteristics. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of building blocks like 1-Chloro-4-(isopropylsulfonyl)butane will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

  • ResearchGate. Pharmacological profiles, medicinal chemistry principles and... [Link]

  • synthesis-of-1-4-dichlorobutane. [Link]

  • PubChem. 1-Chloro-4-iodobutane. [Link]

  • PubChem. 1-Chloro-4-(ethylsulfanyl)butane. [Link]

  • ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Organic Syntheses. p-Toluenesulfinic acid, sodium salt. [Link]

  • PMC. Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. [Link]

  • Organic Syntheses. Preparation of Tributyl(chloromethyl)stannane. [Link]

  • Google Patents. Production of 1, 4-dichlorobutane.
  • MDPI. Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. [Link]

  • MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Doc Brown's Chemistry. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification ... [Link]

  • Google Patents. Process for the preparation of chloroalkane sulphonyl chlorides.
  • PubChem. 1-Chloro-4-methoxybutane. [Link]

  • Google Patents. Production of 1, 4-dichlorobutane.
  • MDPI. Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. [Link]

  • Patsnap Eureka. Isopropyl Group Solubility: Effects on Drug Formulation. [Link]

  • RSC Publishing. Electrocarboxylation of 1-chloro-(4-isobutylphenyl)ethane with a silver cathode in ionic liquids: an environmentally benign and efficient way to synthesize Ibuprofen. [Link]

  • Google Patents. Crystal form s4 of the plk4 inhibitor (1r,2s)-(e)-2-(3-(4-((cis-2,6-dimethylmorpholino)methyl)styryl)- 1 h-imidazol-6- yl)
  • CAS Common Chemistry. Hydroxychloroquine sulfate. [Link]

  • Googleapis. WO 2023/144626 A1. [Link]

Sources

Isopropylsulfonyl Butane Derivatives: Structural Architectures & Medicinal Utility

[1]

Executive Summary: The Pharmacophore & The Linker

In modern medicinal chemistry, the isopropylsulfonyl group (

butane
  • The Sulfone: Acts as a strong hydrogen bond acceptor (HBA) with high metabolic stability compared to sulfides or sulfoxides.

  • The Isopropyl Group: Increases lipophilicity (

    
    ) and provides steric bulk, shielding the sulfur center from nucleophilic attack and modulating the electronic environment.
    
  • The Butane Spacer: A C4 alkyl chain provides a flexible tether (approx. 5–6 Å extension), ideal for spanning solvent-exposed regions or connecting dual pharmacophores (bivalent ligands).

Physicochemical Profile (Model: 1-(Isopropylsulfonyl)butane)
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~164.27 DaLow MW fragment, high ligand efficiency potential.
LogP (Calc) ~1.7Moderate lipophilicity; good membrane permeability.
H-Bond Acceptors 2 (Sulfonyl oxygens)Critical for interacting with backbone amides or water networks.
H-Bond Donors 0Non-protic; reduces desolvation penalty.
Rotatable Bonds 4 (Butane chain + S-C)High flexibility; entropic penalty upon binding must be offset by enthalpy.

Synthetic Methodologies

The construction of isopropylsulfonyl butane derivatives typically follows a "Sulfide Oxidation" route. This protocol is preferred over direct sulfonylation due to milder conditions and higher regiocontrol.

Core Synthetic Pathway

The synthesis generally proceeds via the nucleophilic substitution of a butyl halide (or activated alcohol) with isopropyl thiol, followed by oxidation.

DOT Diagram: Synthetic Workflow

SynthesisPathFigure 1: Standard Synthetic Route for Isopropylsulfonyl Butane DerivativesStart1-Bromobutane(or 1-Chlorobutane)IntermediateIntermediate:Butyl Isopropyl SulfideStart->IntermediateSN2 SubstitutionReflux, 2hReagent1Isopropyl Thiol(NaH/DMF)Reagent1->IntermediateProductTarget:1-(Isopropylsulfonyl)butaneIntermediate->ProductOxidation0°C -> RT, 4hReagent2Oxidation:m-CPBA or H2O2/WO4Reagent2->Product

Detailed Protocol: Synthesis of 1-Chloro-4-(isopropylsulfonyl)butane

This derivative is a crucial "building block" for attaching the motif to amines or phenols.

Step 1: Sulfide Formation

  • Reagents: 1-Bromo-4-chlorobutane (1.0 eq), Propane-2-thiol (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetone or DMF (Anhydrous).

  • Procedure:

    • Dissolve propane-2-thiol in acetone under

      
      .
      
    • Add

      
       and stir for 30 min at RT.
      
    • Add 1-Bromo-4-chlorobutane dropwise (selectivity favors Br displacement over Cl).

    • Reflux for 4-6 hours.

    • Workup: Filter salts, concentrate, and partition between

      
       / Water. Yields 1-chloro-4-(isopropylthio)butane.
      

Step 2: Oxidation to Sulfone

  • Reagents: m-Chloroperbenzoic acid (m-CPBA, 2.2 eq) or Oxone.

  • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve sulfide intermediate in DCM at 0°C.

    • Add m-CPBA portion-wise to control exotherm.

    • Stir at RT for 4 hours.

    • Quench: Wash with saturated

      
       (removes excess oxidant) then 
      
      
      .
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry Applications & SAR Logic

Metabolic Stability & Bioisosterism

The isopropylsulfonyl group is often deployed to improve metabolic stability compared to methyl sulfones or sulfonamides.

  • Methyl vs. Isopropyl: Methyl groups on sulfones are metabolically robust but can be susceptible to deprotonation if the adjacent position is activated. The isopropyl group adds steric bulk, hindering approach by CYP450 enzymes to the sulfur center.

  • The "Butane" Linker: While flexible alkyl chains are susceptible to

    
     or 
    
    
    oxidation, the terminal sulfone group acts as an electron-withdrawing group (EWG), deactivating the
    
    
    -carbons of the butane chain against oxidative metabolism.
Natural Product Occurrence

Interestingly, 1-(isopropylsulfonyl)butane has been identified as a phytochemical constituent in Solanum macrocarpum (African Eggplant), suggesting a natural precedent for this chemotype. This implies potential bioavailability and evolutionary selection for this specific sulfur motif in biological systems.

Linker Strategy in Drug Design

The butane chain serves as a specific "molecular ruler."

  • Distance: A 4-carbon chain creates a separation of ~6 Å.

  • Application: This is often used to link a primary pharmacophore (e.g., a kinase hinge binder) to a solubilizing group or a secondary binding element (e.g., reaching the solvent front).

  • Example: In ALK inhibitors (like Ceritinib analogs), the isopropylsulfonyl group is attached to a phenyl ring. However, experimental linkers often utilize the butane chain to probe the "exit vector" of the ATP binding pocket.

DOT Diagram: SAR Decision Tree

SAR_LogicFigure 2: SAR Decision Matrix for Isopropylsulfonyl IncorporationProblemDesign Challenge:Modulate Potency & PKChoice1Need H-Bond Acceptor?Problem->Choice1Choice2Metabolic Liability?Problem->Choice2Sol1Use Sulfone (-SO2-)Choice1->Sol1Choice2->Sol1Branch1Steric Constraint?Sol1->Branch1Opt1Methyl Sulfone(Low steric, High metabolic risk)Branch1->Opt1Restricted PocketOpt2Isopropyl Sulfone(High steric, Better stability)Branch1->Opt2Open Pocket / Solvent ExposedLinkerLinker Length?Opt2->LinkerButaneButane (C4) Reaches solvent frontFlexibleLinker->ButaneDistance ~6Å

Experimental Validation: Metabolic Stability Assay

To validate the utility of the isopropylsulfonyl butane motif, researchers must assess its resistance to oxidative metabolism.

Protocol: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (

1
  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Concentration: Test compound at 1

    
    M (to avoid enzyme saturation).
    
  • Cofactor: NADPH regenerating system.

  • Procedure:

    • Pre-incubate microsomes (0.5 mg/mL protein) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       min.
      
    • Quench: Add ice-cold Acetonitrile (containing internal standard).

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Interpretation:

    • Plot

      
       vs. time.
      
    • Slope

      
       gives 
      
      
      .
    • Success Criteria:

      
       min indicates moderate-to-high stability for this motif.
      

References

  • PubChem. (2021).[2] Sulfone, butyl isopropyl (Compound CID 537261).[2] National Library of Medicine. [Link]

  • Sodipo, O. A., et al. (2012). Chemical Composition and Biological Properties of the Petroleum Ether Extract of Solanum macrocarpum L.[3] (Identifying 1-(isopropylsulfonyl)butane as a natural isolate). Journal of Applied Pharmaceutical Science. [Link]

  • Marsilje, T. H., et al. (2013).[4] Discovery of Ceritinib (LDK378): A Potent and Selective ALK Inhibitor. (Demonstrates the utility of isopropylsulfonyl pharmacophores in clinical candidates). Journal of Medicinal Chemistry, 56(14), 5675-5690. [Link]

Comprehensive Technical Guide on 1-Chloro-4-(isopropylsulfonyl)butane: Supply Chain, Pricing, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, specialized alkylating agents are critical for introducing targeted pharmacophores. 1-Chloro-4-(isopropylsulfonyl)butane (CAS No.: 128147-28-4) serves as a highly specific building block designed to append a 4-(isopropylsulfonyl)butyl moiety to nucleophilic scaffolds[1]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive overview of this compound's supply chain dynamics, its mechanistic utility in drug design, and field-proven, self-validating protocols for its application in synthesis.

Chemical Profile & Material Specifications

The utility of 1-Chloro-4-(isopropylsulfonyl)butane lies in its bifunctional nature: a stable primary alkyl chloride for nucleophilic substitution and a terminal isopropylsulfonyl group for target binding.

Table 1: Quantitative Chemical Specifications

PropertySpecification / Value
IUPAC Name 1-chloro-4-(propane-2-sulfonyl)butane
CAS Number 128147-28-4
Molecular Formula C7H15ClO2S
Molecular Weight 198.71 g/mol [1]
Exact Mass [M+H]+ m/z 199.05 (³⁵Cl) / 201.05 (³⁷Cl)
Physical State Solid / Viscous Liquid (ambient temperature dependent)
Storage Conditions Cool, dry, inert atmosphere (N₂/Ar) to prevent hydrolysis

Supply Chain Dynamics & Pricing Analysis

Sourcing specialized intermediates requires balancing cost, purity, and lead times. This compound is primarily available through specialized catalog suppliers and custom synthesis organizations. Below is a comparative pricing analysis based on standard 2026 catalog data[1],[2].

Table 2: Supplier and Pricing Matrix

SupplierProduct CodePurityEstimated Price (1g)Estimated Price (5g)
Sigma-Aldrich ENAH30485B36≥95%~$185.00~$650.00
BLD Pharm BD01543536≥95%~$120.00~$450.00

Note: Prices are representative estimates for research-grade quantities and are subject to institutional procurement agreements.

Mechanistic Role in Drug Development

Why incorporate an isopropylsulfonyl group? In rational drug design, this moiety is frequently utilized in the development of targeted therapeutics and herbicidal compounds[3].

  • Hydrogen Bonding & Rigidity: The sulfone (-SO₂-) acts as a strong, rigid hydrogen-bond acceptor, capable of interacting with target protein backbones or specific polar residues in binding pockets.

  • Steric Shielding: The isopropyl group provides targeted steric bulk. This effectively fills hydrophobic sub-pockets while resisting cytochrome P450-mediated aliphatic oxidation far better than linear alkyl chains.

  • Linker Optimization: The 4-carbon butyl chain provides optimal spatial extension from the core API scaffold, allowing the sulfone to reach deep into allosteric sites.

Experimental Protocols: Alkylation Workflow

Alkyl chlorides are inherently less reactive than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond. However, they are significantly more stable for long-term storage. To overcome the kinetic barrier during N-alkylation, we employ an in situ Finkelstein reaction,.

Protocol: N-Alkylation of a Secondary Amine Scaffold

Objective: Covalently attach the 4-(isopropylsulfonyl)butyl moiety to a secondary amine via an Sₙ2 mechanism.

Step 1: Reagent Preparation & Halogen Exchange In an oven-dried round-bottom flask under an N₂ atmosphere, suspend Potassium Carbonate (K₂CO₃, 3.0 eq) and Sodium Iodide (NaI, 0.5 eq) in anhydrous Acetonitrile (MeCN, 0.2 M). Add 1-Chloro-4-(isopropylsulfonyl)butane (1.2 eq). Causality: The addition of NaI initiates an in situ Finkelstein exchange[4]. The soluble iodide acts as a nucleophile to displace the chloride, transiently generating 1-iodo-4-(isopropylsulfonyl)butane. This massive reduction in activation energy drives the subsequent Sₙ2 attack.

Step 2: Nucleophilic Attack Add the target secondary amine (1.0 eq) to the suspension. Stir the mixture and elevate the temperature to 75°C. Causality: K₂CO₃ is selected as a mild, insoluble base to scavenge the generated HCl/HI. Stronger bases (e.g., NaH, KOtBu) are avoided to prevent unwanted E2 elimination of the alkyl chain. MeCN is chosen as a polar aprotic solvent to leave the nucleophile unsolvated and highly reactive.

Step 3: Self-Validating Reaction Monitoring After 4 hours, extract a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Check: This protocol validates itself through distinct mass shifts. Observe the consumption of the starting chloride (m/z 199.05 and 201.05 in a 3:1 ratio). If the intermediate iodide (m/z 290.99) is pooling without product formation, the amine nucleophile is insufficiently reactive, dictating a necessary solvent switch to DMF or an increase in temperature.

Step 4: Quench & Workup Cool the mixture to room temperature. Filter through a Celite pad to remove inorganic salts (K₂CO₃, NaCl, unreacted NaI). Concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate (EtOAc) and H₂O. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 5: Purification Purify the crude residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the pure N-alkylated API intermediate.

Reaction Workflow Diagram

AlkylationWorkflow A 1-Chloro-4-(isopropylsulfonyl)butane (Stable Electrophile) C 1-Iodo-4-(isopropylsulfonyl)butane (Reactive Intermediate) A->C Halogen Exchange B NaI Catalyst (Finkelstein Exchange) B->C E SN2 Alkylation (K2CO3, MeCN, 75°C) C->E D Target Nucleophile (Secondary Amine) D->E F N-Alkylated Product (API Intermediate) E->F Aqueous Workup & LC-MS

Figure 1: Experimental workflow for SN2 alkylation utilizing Finkelstein halogen exchange.

References

Sources

Safety data sheet (SDS) for 1-Chloro-4-(isopropylsulfonyl)butane

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical manual and safety framework for 1-Chloro-4-(isopropylsulfonyl)butane . It goes beyond standard GHS compliance, interpreting physicochemical data to provide actionable protocols for research and drug development environments.

CAS Registry Number: 128147-28-4 Molecular Formula: C


H

ClO

S Molecular Weight: 198.71 g/mol Synonyms: 1-Chloro-4-(propane-2-sulfonyl)butane; 4-Chlorobutyl isopropyl sulfone.

Part 1: Strategic Context & Physicochemical Profile

The Role in Drug Discovery

In medicinal chemistry, 1-Chloro-4-(isopropylsulfonyl)butane functions as a specialized alkylating linker . Unlike simple alkyl halides, the sulfonyl moiety (


) introduces high polarity and hydrogen bond accepting capability without acting as a donor.
  • Solubility Tuning: The isopropylsulfonyl group is often employed to modulate the

    
     (distribution coefficient) of lipophilic kinase inhibitors, improving aqueous solubility while maintaining membrane permeability.
    
  • Metabolic Stability: The sulfone is a fully oxidized sulfur species, rendering it resistant to further oxidative metabolism (unlike sulfides or sulfoxides), which enhances the metabolic stability of the final drug candidate.

Physicochemical Implications for Safety
PropertyValue/CharacteristicSafety & Handling Implication
Physical State Low-melting solid or viscous oilMay supercool; requires warm water bath for dispensing. Do not use open flame/heat gun due to decomposition risk.
Boiling Point High (>300°C predicted)Low vapor pressure at RT, but aerosols are highly hazardous.
Solubility DMSO, Methanol, DCMSkin Penetration Risk: Highly soluble in organic solvents that permeate nitrile, increasing transdermal toxicity risk.
Reactivity Primary Alkyl ChlorideElectrophile: Acts as an alkylating agent. Susceptible to hydrolysis in basic aqueous media.
Storage 2–8°C (Refrigerate)Hygroscopic: Moisture uptake can lead to hydrolysis, releasing HCl gas in closed containers.

Part 2: Hazard Assessment & Toxicology (The "Why")

Mechanism of Toxicity: The Alkylation Threat

While specific toxicological data for this CAS is limited, safety protocols must be established via Read-Across from the structural analog 1-Chloro-4-(methylsulfonyl)butane (CAS 53394-82-4).

  • Genotoxicity (H341/H350): As a primary alkyl chloride, this compound is a direct-acting alkylating agent. It can electrophilically attack nucleophilic sites on DNA (e.g., N7-guanine), potentially causing base-pair transitions or cross-linking.

    • Protocol: Treat as a suspected mutagen . All weighing must occur in a closed system or certified fume hood.

  • Acute Toxicity (H301/H311): Sulfone analogs often exhibit high acute toxicity. The mechanism likely involves CNS depression or interference with metabolic sulfation pathways.

  • Skin/Eye Corrosion: The hydrolysis product is Hydrochloric Acid (HCl). Contact with mucous membranes results in immediate chemical burns.

GHS Classification (Derived)
  • Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.[1][2]

    • H318: Causes serious eye damage.[3]

    • H341: Suspected of causing genetic defects.[4]

    • H335: May cause respiratory irritation.[1][2][3]

Part 3: Risk Management & Engineering Controls

The "Double-Barrier" Containment Protocol

For alkylating agents in drug development, a single barrier is insufficient.

diagram_1: Handling Decision Logic

SafetyProtocol Start Task: Handle 1-Chloro-4-(isopropylsulfonyl)butane StateCheck Physical State Check Start->StateCheck Solid Solid/Powder StateCheck->Solid Liquid Liquid/Oil (Melted) StateCheck->Liquid Weighing Weighing < 100mg Solid->Weighing Bulk Bulk Handling > 100mg Solid->Bulk Hood Fume Hood (Face Vel > 0.5 m/s) + Double Nitrile Gloves Liquid->Hood Low Aerosol Risk Weighing->Hood Box Glove Box / Isolator (Negative Pressure) Bulk->Box Inhalation Risk Dissolution Dissolve in Solvent (DMSO/DCM) IMMEDIATELY Hood->Dissolution Box->Dissolution

Caption: Decision matrix for engineering controls based on physical state and quantity. Solubilization reduces inhalation risk.

Personal Protective Equipment (PPE) Selection
  • Hand Protection:

    • Standard: Double-gloving with Nitrile (minimum 0.11 mm).

    • Rationale: Alkyl chlorides can permeate thin nitrile. The outer glove is sacrificial; the inner glove is the barrier.

    • High Risk: For spills or heating, use Silver Shield® (Laminate) gloves.

  • Respiratory:

    • If outside a fume hood (not recommended), a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory due to potential HCl evolution.

Part 4: Experimental & Emergency Protocols

Synthesis Stability & Storage

This compound is prone to E2 elimination or Hydrolysis if stored improperly.

diagram_2: Degradation Pathways

Degradation Compound 1-Chloro-4-(isopropylsulfonyl)butane Hydrolysis Hydrolysis (+H2O) Compound->Hydrolysis Elimination Base/Heat Elimination Compound->Elimination Alcohol Alcohol Derivative (Loss of Alkylating Power) Hydrolysis->Alcohol HCl HCl Gas (Corrosive Hazard) Hydrolysis->HCl Elimination->HCl Vinyl Vinyl Sulfone Species (Michael Acceptor) Elimination->Vinyl

Caption: Primary degradation pathways. Moisture leads to HCl release; basic conditions generate reactive vinyl sulfones.

  • Storage Protocol: Store under inert atmosphere (Argon) at 2–8°C.

  • Quality Check: Before use in critical synthesis, check ¹H NMR for the disappearance of the

    
     triplet (approx. 3.5 ppm) or appearance of vinyl protons (5.8–6.5 ppm) indicating degradation.
    
Spill Response (Chemical Specific)

Do not treat as a generic organic spill. The alkylating nature requires chemical neutralization.

  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don Silver Shield gloves and respiratory protection.

  • Neutralization Solution: Prepare a solution of 10% Sodium Thiosulfate in water.

    • Chemistry: Thiosulfate is a soft nucleophile that rapidly reacts with the alkyl chloride, converting it to a non-toxic Bunte salt.

  • Cleanup:

    • Cover spill with absorbent pads.

    • Soak pads with Thiosulfate solution.

    • Wait 15 minutes for reaction.

    • Dispose of as hazardous chemical waste (do not drain).

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; it may increase skin absorption.

  • Eye Contact: Rinse for 15 minutes.[3] Consult an ophthalmologist immediately (risk of corneal opacity).

References

  • BLD Pharm. (2024). Product Safety Information: 1-Chloro-4-(isopropylsulfonyl)butane (CAS 128147-28-4). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for 1-Chloro-4-(methylsulfonyl)butane (Analog Read-Across). Retrieved from

  • National Institutes of Health (NIH). (2017). Discovery of ALK/EGFR dual kinase inhibitors. European Journal of Medicinal Chemistry. Retrieved from

  • PubChem. (2024). Compound Summary: 1-Chloro-4-(ethylsulfanyl)butane.[5][6] Retrieved from

  • ECHEMI. (2024). Global Chemical Safety Data for Halogenated Sulfones. Retrieved from

Sources

Technical Guide: Solubility and Solvent Compatibility of Isopropylsulfonyl Alkyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Architecture

Isopropylsulfonyl chloride (CAS 10147-37-2) and its alkyl derivatives represent a critical class of electrophiles in medicinal chemistry, primarily utilized for the introduction of the isopropylsulfonyl moiety—a key pharmacophore in sulfonamide antibiotics, antivirals, and agrochemicals.

Unlike solid reagents where "solubility" refers to the dissolution of a crystal lattice, isopropylsulfonyl chloride is a liquid at room temperature (bp 74-75 °C/19 mmHg).[1] Therefore, the technical challenge is not dissolution but miscibility and solytic stability .

Structural Determinants of Solubility

The isopropyl group exerts a positive inductive effect (+I), increasing electron density near the sulfur atom compared to methanesulfonyl chloride (MsCl). However, the sulfonyl chloride core (


) remains highly polarized.
  • Lipophilic Domain: The isopropyl backbone facilitates miscibility in non-polar and chlorinated solvents (DCM, Toluene).

  • Electrophilic Domain: The

    
     and 
    
    
    
    bonds create a high dipole moment, necessitating polar aprotic solvents for optimal reaction kinetics, yet rendering the molecule susceptible to rapid hydrolysis in protic media.

Solubility Thermodynamics & Solvent Compatibility Matrix

For liquid reagents like isopropylsulfonyl chloride, "solubility" is effectively infinite in compatible organic solvents. The limiting factor is chemical stability . The guide below classifies solvents based on the Hansen Solubility Parameters (HSP) and hydrolytic risk.

Solvent Compatibility Table
Solvent ClassRepresentative SolventSolubility/MiscibilityStability ProfileApplication Context
Chlorinated Dichloromethane (DCM)Excellent (Miscible) High Standard for anhydrous sulfonylation; easy workup.
Ethers Tetrahydrofuran (THF)Excellent Moderate Good for polar substrates; requires anhydrous grade to prevent hydrolysis.
Aromatic TolueneGood High Preferred for process chemistry; higher boiling point allows thermal acceleration.
Nitriles Acetonitrile (MeCN)Excellent High Ideal for polar reactants; supports biphasic Schotten-Baumann conditions.
Protic Water / AlcoholsIncompatible None DANGER: Rapid exothermic hydrolysis releases HCl and sulfonic acid.
Amides DMF / DMAcExcellent Low to Moderate Risk of Vilsmeier-Haack type side reactions or thermal decomposition at high T.

Critical Insight: In drug development workflows, DCM is the "Gold Standard" for small-scale discovery due to high solubility and low boiling point. However, for process scale-up, Toluene is preferred to minimize halogenated waste, despite slightly lower solubilizing power for polar co-reactants.

Mechanistic Pathways & Stability[2]

Understanding the degradation mechanism is vital for accurate solubility assessment. In the presence of moisture (even atmospheric humidity), isopropylsulfonyl chloride undergoes nucleophilic substitution where water acts as the nucleophile.

Degradation Pathway Visualization (DOT)

ReactionPathways ISC Isopropylsulfonyl Chloride Transition Trigonal Bipyramidal Transition State ISC->Transition Nucleophilic Attack Water H₂O (Moisture) Water->Transition Hydrolysis Pathway Amine R-NH₂ (Target) Amine->Transition Aminolysis Pathway Acid Isopropylsulfonic Acid + HCl Transition->Acid Fast (if wet) Sulfonamide Sulfonamide (Drug Product) Transition->Sulfonamide Desired

Figure 1: Competitive pathways between desired aminolysis and parasitic hydrolysis. Solvent water content determines the ratio of Product vs. Acid.

Validated Experimental Protocols

Protocol A: Self-Validating Solvent Quality Check

Before dissolving isopropylsulfonyl chloride, the solvent integrity must be verified. This protocol uses the reagent itself as a moisture probe.

Objective: Verify solvent dryness without Karl Fischer titration. Reagents: Isopropylsulfonyl chloride (neat), Test Solvent (e.g., DCM).

  • Aliquot: Place 1.0 mL of the organic solvent into a dry vial.

  • Spike: Add 1 drop (~20 µL) of isopropylsulfonyl chloride.

  • Observation:

    • Clear Solution: Solvent is sufficiently dry.

    • Cloudiness/Fumes: Visible "smoking" (HCl gas) or turbidity indicates >0.1% water content. ABORT USE.

    • Exotherm: Touch the vial. Detectable heat indicates significant hydrolysis.

Protocol B: Standardized Solubility/Reaction Setup

Context: Synthesis of a sulfonamide library.

  • Preparation: Purge reaction vessel with Nitrogen/Argon.

  • Dissolution: Dissolve the amine substrate in Anhydrous DCM (Concentration: 0.1 M).

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

    • Note: The base acts as an HCl scavenger, increasing the effective solubility of the transition state.

  • Reagent Addition: Add Isopropylsulfonyl chloride (1.1 equiv) dropwise at 0 °C.

    • Why: Cooling suppresses the hydrolysis rate relative to the aminolysis rate.

  • Monitoring: Monitor by TLC or LCMS. If the sulfonyl chloride precipitates (rare in DCM) or forms a gum, add small amounts of Acetonitrile to solubilize the polar intermediate.

Handling, Storage, and Safety[2][4][5]

Storage Stability:

  • Temperature: Store at 2–8 °C.

  • Atmosphere: Must be stored under Inert Gas (Argon/Nitrogen).[1]

  • Container: Teflon-lined caps are mandatory. Corrosive HCl fumes will degrade standard liners.

Safety Warning: Isopropylsulfonyl chloride is a Lachrymator and causes severe skin burns.

  • Inhalation: Use only in a fume hood.

  • Neutralization: Spills should be treated with saturated Sodium Bicarbonate (

    
    ) solution, not water (which generates HCl gas).
    

Decision Logic for Solvent Selection

Use this logic flow to select the optimal solvent for your specific application.

SolventSelection Start Select Solvent for Isopropylsulfonyl Chloride ReactantPolarity Is the Co-reactant Highly Polar? Start->ReactantPolarity PolarYes Yes (e.g., Amino Acid) ReactantPolarity->PolarYes High Polarity PolarNo No (e.g., Lipophilic Amine) ReactantPolarity->PolarNo Low Polarity WaterTol Is Water Tolerance Required? PolarYes->WaterTol Solvent2 Use DCM or Toluene PolarNo->Solvent2 WaterYes Yes (Schotten-Baumann) WaterTol->WaterYes WaterNo No (Anhydrous) WaterTol->WaterNo Solvent3 Biphasic: DCM + Water (with inorganic base) WaterYes->Solvent3 Solvent1 Use THF or Acetonitrile WaterNo->Solvent1

Figure 2: Decision tree for optimizing solvent selection based on reactant properties and reaction conditions.

References

  • Sigma-Aldrich. 2-Propanesulfonyl chloride Product Specification & Properties. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 82408, Isopropylsulfonyl chloride. Retrieved from

  • BenchChem. Stability and Storage of Sulfonyl Chlorides: A Technical Guide. Retrieved from

  • Royal Society of Chemistry. ChemSpider: 2-Propanesulfonyl chloride. Retrieved from

Sources

Strategic Integration of 1-Chloro-4-(isopropylsulfonyl)butane in Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic decoration of molecular scaffolds with specific functional groups is paramount for optimizing pharmacokinetics and target affinity. 1-Chloro-4-(isopropylsulfonyl)butane is a highly specialized, bifunctional building block designed for this exact purpose. Serving as a versatile electrophile, it enables the seamless introduction of an isopropylsulfonylbutyl moiety into complex drug candidates.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will deconstruct the mechanistic rationale behind using this specific sulfone linker, explore its physicochemical profile, and detail a self-validating experimental protocol for its application in N-alkylation workflows.

Physicochemical Profiling & Digital Identifiers

Before deploying any building block in a synthetic campaign, establishing its precise digital and physical identity is critical for reproducibility and database tracking. While canonical PubChem CIDs for highly specialized commercial derivatives can sometimes remain aggregated under broader Substance IDs (SIDs), the universal InChIKey serves as the definitive structural fingerprint.

Quantitative Data Summary
PropertyValue
Chemical Name 1-Chloro-4-(isopropylsulfonyl)butane
CAS Registry Number 128147-28-4
InChIKey LINKIHXFMCKCDE-UHFFFAOYSA-N
PubChem CID Unassigned / Tracked via SID
Molecular Formula C7H15ClO2S
Molecular Weight 198.71 g/mol
Pharmacophore Class Alkylating Agent / Aliphatic Sulfone

Mechanistic Logic in Drug Design

Why utilize 1-Chloro-4-(isopropylsulfonyl)butane instead of a standard alkyl chain or a different functional group? The answer lies in the precise modulation of the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • The Sulfone Bioisostere: Sulfones are powerful bioisosteres for carbonyls and sulfonamides. They act as strong hydrogen-bond acceptors while significantly lowering the overall lipophilicity (LogP) of the parent molecule, which frequently translates to improved aqueous solubility and metabolic stability .

  • Steric Shielding via the Isopropyl Group: Unbranched aliphatic sulfones can be vulnerable to enzymatic degradation. The branched isopropyl group provides a steric shield adjacent to the highly polar sulfone core, impeding rapid cytochrome P450-mediated oxidation.

  • The 4-Carbon Flexible Spacer: The butyl chain acts as an optimal flexible linker. It provides sufficient degrees of rotational freedom, allowing the sulfone pharmacophore to project out of a primary binding pocket and engage with solvent-exposed regions or secondary allosteric sites on the target protein.

G A 1-Chloro-4-(isopropylsulfonyl)butane (CAS: 128147-28-4) B Primary Chloride (Electrophilic Center) A->B Alkylation site C 4-Carbon Linker (Flexible Spacer) A->C Spatial projection D Isopropyl Sulfone (Pharmacophore) A->D H-bond acceptor

Fig 1: Structural deconstruction of the building block highlighting functional domains.

Experimental Methodology: Self-Validating N-Alkylation Protocol

When coupling this building block to a secondary amine (e.g., a piperazine derivative in a drug scaffold), chemists often face a kinetic hurdle: alkyl chlorides are notoriously sluggish electrophiles compared to their bromide or iodide counterparts .

The Causality of the Protocol: To overcome this poor reactivity without resorting to degrading, high-temperature conditions, we employ an in situ Finkelstein reaction. By adding catalytic Potassium Iodide (KI), the iodide anion acts as a nucleophilic catalyst. It displaces the chloride to form a transient, highly reactive alkyl iodide, which is then rapidly and cleanly consumed by the amine. Potassium carbonate (


) is selected as a mild, insoluble base to scavenge the generated 

without promoting unwanted elimination (alkene formation) of the alkyl halide.
Step-by-Step Workflow
  • Reagent Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add the secondary amine (1.0 equivalent), 1-Chloro-4-(isopropylsulfonyl)butane (1.2 equivalents), anhydrous

    
     (2.5 equivalents), and KI (0.2 equivalents).
    
  • Solvent Addition: Suspend the mixture in anhydrous Dimethylformamide (DMF) to achieve a 0.2 M concentration. Causality: DMF is a polar aprotic solvent that leaves the nucleophilic amine and the iodide catalyst unsolvated and highly reactive.

  • Thermal Activation: Seal the vial and heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

  • In-Process Control (Self-Validation): Before proceeding to workup, sample 5

    
     of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS. Validation Check: Ensure the disappearance of the parent amine mass and the appearance of the desired product mass 
    
    
    
    . Do not proceed to workup unless conversion is >95%.
  • Aqueous Workup: Cool the reaction to room temperature. Quench with distilled water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous

    
     solution (to remove residual DMF), dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to isolate the pure N-alkylated product.

G Step1 1. Reagent Assembly Amine + Alkyl Chloride + K2CO3 + KI Step2 2. Solvent Addition Anhydrous DMF (0.2 M) Step1->Step2 Step3 3. Thermal Activation Stir at 80°C for 12h Step2->Step3 in situ Finkelstein Step4 4. In-Process Control LC-MS / TLC Validation Step3->Step4 Monitor conversion Step5 5. Aqueous Workup EtOAc/H2O Extraction Step4->Step5 If >95% conversion Step6 6. Final Validation Purification & NMR Step5->Step6 Isolate product

Fig 2: Self-validating N-alkylation workflow utilizing in situ iodide catalysis.

Analytical Validation

To ensure the scientific integrity of the synthesized product, the final compound must be subjected to rigorous analytical validation.

  • 
    H-NMR (400 MHz, 
    
    
    
    ):
    Look for the characteristic septet of the isopropyl CH proton adjacent to the sulfone group (typically around 3.0–3.2 ppm) and the distinct doublet of the isopropyl methyl groups (around 1.3–1.4 ppm). The successful displacement of the chloride will also shift the adjacent
    
    
    protons upfield.
  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass corresponds to the theoretical addition of the

    
     moiety minus the displaced chlorine atom.
    

References

  • Title: Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids Source: The Journal of Organic Chemistry (via Organic Chemistry Portal) URL: [Link]

  • Title: Highly selective N-Alkylation of amines promoted on silica: An efficient and recyclable surface Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Cyclic sulfoxides and sulfones in drug design Source: ResearchGate URL: [Link]

Strategic Deployment of Isopropylsulfonyl vs. Methylsulfonyl Intermediates in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the sulfonyl group (


) is a privileged pharmacophore and a versatile synthetic intermediate. While the methylsulfonyl (

) group has historically dominated structure-activity relationship (SAR) campaigns—most notably in the development of COX-2 inhibitors—the isopropylsulfonyl (

) group has emerged as a critical structural modification. This technical whitepaper explores the stereoelectronic divergence, target engagement mechanics, and metabolic causality that dictate the choice between these two critical intermediates.

Physicochemical & Stereoelectronic Divergence

The transition from a methyl to an isopropyl substituent on a sulfonyl group is not merely a change in molecular weight; it fundamentally alters the physicochemical profile of the intermediate.

  • Steric Bulk & Spatial Occupancy: The methyl group is highly compact, allowing the sulfonyl oxygens to easily engage with narrow, rigid binding pockets. In contrast, the alpha-carbon branching of the isopropyl group significantly increases the van der Waals volume. This steric bulk can be weaponized to force specific dihedral angles in the parent scaffold or to fill larger hydrophobic pockets.

  • Lipophilicity (

    
    ):  The addition of two methyl groups increases the lipophilicity of the intermediate. This is critical when optimizing for membrane permeability or oral bioavailability.
    
  • Inductive Effects (+I): The isopropyl group is a stronger electron-donating group than the methyl group. This inductive effect slightly increases the electron density on the sulfonyl oxygens, enhancing their capacity to act as hydrogen bond acceptors (HBAs) in protein-ligand interactions.

Pharmacophore_Optimization A Methylsulfonyl (-SO2Me) High Potency, High Clearance B Metabolic Profiling (Microsomal Assay) A->B C Identify Liability (Rapid Oxidation) B->C D Steric Shielding Strategy (Alpha-branching) C->D E Isopropylsulfonyl (-SO2iPr) Improved T1/2 & Lipophilicity D->E

Fig 1: Logical workflow for optimizing sulfonyl pharmacophores to overcome metabolic liabilities.

Structural Biology & Target Engagement

The Methylsulfonyl Benchmark: COX-2 Inhibition

The methylsulfonyl group is the hallmark of selective cyclooxygenase-2 (COX-2) inhibitors. The COX-2 enzyme features a distinct secondary side pocket (absent in COX-1) lined by Arg513, His90, and Gln192. The compact nature of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group allows it to perfectly slot into this narrow pocket, where the sulfonyl oxygens form critical hydrogen bonds with Arg513. Larger groups, such as isopropylsulfonyl, often clash sterically with the rigid walls of this specific pocket, which is why methylsulfonyl remains the gold standard for this target class[1].
Evolution to Isopropylsulfonyl: ATR Kinase and HPK1 Inhibitors

In targets with broader hydrophobic pockets, the isopropylsulfonyl group shines. A prime example is the optimization of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase inhibitors. Early leads like AZ20 utilized a methylsulfonyl group[2]. However, during the rational design of the clinical candidate VX-970 (M6620), researchers utilized an isopropylsulfonyl moiety to optimize both intra- and intermolecular polar interactions, significantly improving the in vivo efficacy and target residence time[3].

Similarly, in the development of hematopoietic progenitor kinase 1 (HPK1) inhibitors, replacing smaller sulfonyl derivatives with bulkier groups drastically altered the pharmacokinetic landscape. The steric hindrance provided by bulkier aliphatic groups physically shields the molecule from CYP450-mediated metabolism, reducing intrinsic clearance (


) and prolonging the half-life (

)[4].

Quantitative Data Comparison

The following table synthesizes the pharmacological and physicochemical metrics driving the selection between these two intermediates, drawing from recent kinase and cyclooxygenase optimization campaigns[1][4].

ParameterMethylsulfonyl (

)
Isopropylsulfonyl (

)
Causality / Mechanism
Steric Volume ~42 ų~74 ųAlpha-carbon branching dictates spatial occupancy and pocket fit.
Lipophilicity (

)
~ -0.1 to +0.1~ +0.8 to +1.2Additional hydrocarbon mass increases hydrophobic partitioning.
Metabolic Clearance (

)
High (e.g., 43.2 μL/min/mg)Low (e.g., 9.4 μL/min/mg)Steric hindrance physically blocks CYP450 active site access.
Half-life (

)
Short (e.g., 32.1 min)Prolonged (e.g., 147.3 min)Direct result of reduced intrinsic clearance and oxidation.
Target Pocket Preference Narrow, rigid (e.g., COX-2 Arg513)Broad, hydrophobic (e.g., ATR)Van der Waals interactions optimized by matching pocket volume.

Experimental Protocols: Synthesis of Sulfonyl Intermediates

To ensure trustworthiness and reproducibility, the following methodology details a self-validating synthetic workflow for generating both methylsulfonyl and isopropylsulfonyl aryl intermediates via thioether oxidation.

Step-by-Step Methodology

Step 1: Nucleophilic Substitution (S-Alkylation)

  • Preparation: Dissolve the aryl thiol precursor (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add anhydrous

    
     (2.0 eq). Causality: The base deprotonates the thiol, generating a highly nucleophilic thiolate anion.
    
  • Alkylation:

    • For Methylsulfonyl: Add Methyl Iodide (MeI, 1.2 eq) dropwise at 0°C. Stir at room temperature for 2 hours.

    • For Isopropylsulfonyl: Add Isopropyl Bromide (iPrBr, 1.5 eq). Heat the reaction to 80°C for 12 hours. Causality: The steric bulk of iPrBr significantly retards the

      
       trajectory. Elevated temperatures are mandatory to overcome this activation energy barrier.
      
  • Workup: Dilute with EtOAc, wash extensively with

    
     (to remove DMF) and brine. Dry the organic layer over 
    
    
    
    and concentrate in vacuo. Validate the thioether intermediate via LC-MS.

Step 2: Oxidation to Sulfone

  • Preparation: Dissolve the crude thioether in anhydrous DCM (0.1 M) and cool to 0°C in an ice bath.

  • Oxidant Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 2.2 eq) in portions. Causality: The first oxidation (thioether to sulfoxide) is highly exothermic. Controlling the temperature prevents localized heating that could lead to N-oxidation of sensitive heterocycles. Using exactly 2.2 equivalents ensures complete conversion to the sulfone state without leaving massive peroxide residuals.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the intermediate sulfoxide is fully consumed.

  • Self-Validating Quench: Add saturated aqueous

    
     (sodium thiosulfate) and stir for 15 minutes. Causality: This is a critical safety mechanism. Thiosulfate reduces any unreacted mCPBA into harmless m-chlorobenzoic acid (mCBA), preventing explosive peroxide concentration during solvent evaporation.
    
  • Purification: Wash the organic layer with saturated

    
     (to remove mCBA), dry, and purify via flash column chromatography to yield the pure sulfonyl intermediate.
    

Synthetic_Protocol S1 Aryl Thiol Precursor (Starting Material) S2 S-Alkylation (MeI / iPrBr) K2CO3, DMF, 80°C S1->S2 S3 Thioether Intermediate (LC-MS Validation) S2->S3 SN2 Mechanism S4 Oxidation (mCPBA, 2.2 eq) DCM, 0°C to RT S3->S4 S5 Quench & Extraction (Na2S2O3 / NaHCO3) S4->S5 Avoid Sulfoxide S6 Purified Sulfonyl Product (NMR Confirmed) S5->S6

Fig 2: Self-validating synthetic workflow for methylsulfonyl and isopropylsulfonyl intermediates.

Conclusion

The selection between methylsulfonyl and isopropylsulfonyl intermediates is a foundational decision in drug design. While methylsulfonyl remains unparalleled for targeting rigid, narrow enzyme pockets (like COX-2), the isopropylsulfonyl group offers a sophisticated tool for medicinal chemists to modulate lipophilicity, enhance metabolic stability via steric shielding, and optimize binding in broader hydrophobic domains. Understanding the causality behind their physicochemical differences ensures more rational, efficient, and successful drug development pipelines.

References

  • Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore Source: MDPI URL:5

  • New N-aryl-4-(methysulfony)aminobenzenesulfonamides as Selective COX-2 inhibitors Source: Science Alert (scialert.net) URL:1

  • Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor Source: ResearchGate / Journal of Medicinal Chemistry URL:3

  • Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): A Potent and Selective Inhibitor of ATR Protein Kinase with Monotherapy in Vivo Antitumor Activity Source: ACS Publications URL:2

  • Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors Source: DOI.org URL:4

Sources

Methodological & Application

Application Note: Nucleophilic Substitution Protocols for 1-Chloro-4-(isopropylsulfonyl)butane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

In contemporary drug design, the isopropylsulfonyl group is a highly prized pharmacophore. It is frequently engineered into small molecules to enhance aqueous solubility, improve metabolic stability, and establish critical hydrogen-bonding interactions within target binding pockets, such as in ATR kinases, ALK/EGFR inhibitors, and antiviral agents[1][2][3].

1-Chloro-4-(isopropylsulfonyl)butane (CAS: 128147-28-4) serves as a highly versatile, bifunctional building block for introducing this moiety. Structurally, it features a terminal primary alkyl chloride separated by a flexible 4-carbon aliphatic linker from a sterically bulky, electron-withdrawing isopropylsulfonyl group. This specific architecture primes the C1 position for nucleophilic substitution while preventing unwanted


-elimination side reactions often caused by the inductive effects of adjacent sulfones.

Mechanistic Insights: The Finkelstein-Assisted SN2 Pathway

Direct nucleophilic substitution of primary alkyl chlorides with moderate nucleophiles (e.g., secondary amines or azide ions) is often kinetically sluggish. To engineer a highly efficient and self-validating reaction system, we employ a tandem Finkelstein-SN2 strategy [4].

  • Causality of the Catalyst (NaI): The addition of catalytic Sodium Iodide (NaI) facilitates an in-situ halogen exchange (the Finkelstein reaction). The primary chloride is temporarily converted into 1-iodo-4-(isopropylsulfonyl)butane. Because iodide is a significantly better leaving group—due to its weaker C–I bond and high polarizability—the activation energy for the subsequent bimolecular nucleophilic substitution (SN2) is drastically lowered[4][5].

  • Solvent Causality: The reaction mandates polar aprotic solvents such as Acetonitrile (MeCN) or Dimethylformamide (DMF). These solvents effectively solvate the sodium cations (leaving the nucleophilic anion "naked" and highly reactive) without hydrogen-bonding to the nucleophile, thereby accelerating the SN2 backside attack and ensuring inversion of the transition state[4].

  • Base Selection: When using amine nucleophiles, an inorganic base like Potassium Carbonate (K2CO3) is preferred over organic bases like Triethylamine (TEA). K2CO3 acts as a heterogeneous acid scavenger to neutralize generated HCl/HI without competing as a nucleophile, whereas TEA could attack the highly reactive alkyl iodide intermediate to form unwanted quaternary ammonium salts.

Mandatory Visualization: Reaction Pathway

G SM 1-Chloro-4-(isopropylsulfonyl)butane (Alkyl Chloride) Intermediate 1-Iodo-4-(isopropylsulfonyl)butane (Reactive Intermediate) SM->Intermediate Finkelstein Exchange NaI NaI Catalyst (Polar Aprotic Solvent) NaI->Intermediate Product Substituted Sulfone (Target Molecule) Intermediate->Product SN2 Backside Attack Nucleophile Nucleophile (Amine or Azide) Nucleophile->Product

Fig 1: Finkelstein-assisted SN2 nucleophilic substitution pathway for 1-Chloro-4-(isopropylsulfonyl)butane.

Experimental Workflows

Workflow A: Amination (Synthesis of Basic Sulfone Pharmacophores)

This protocol details the N-alkylation of a secondary amine (e.g., N-methylpiperazine) to generate a basic amine-bearing sulfone, a motif prevalent in CNS and oncology drug candidates[1][3].

Reagents:

  • 1-Chloro-4-(isopropylsulfonyl)butane (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Potassium carbonate (K2CO3, finely powdered) (2.0 eq)

  • Sodium iodide (NaI) (0.2 eq)

  • Anhydrous Acetonitrile (MeCN) (10 mL/mmol)

Step-by-Step Methodology:

  • Initialization: Charge an oven-dried round-bottom flask with 1-Chloro-4-(isopropylsulfonyl)butane and anhydrous MeCN under an inert nitrogen atmosphere.

  • Catalyst & Base Addition: Add finely powdered K2CO3 and catalytic NaI. Stir for 5 minutes at room temperature to ensure uniform suspension.

  • Nucleophile Introduction: Add N-methylpiperazine dropwise via syringe.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70 °C for 12 hours.

  • In-Process Monitoring: Monitor reaction progression via LC-MS. The transient iodide intermediate may be visible early in the reaction but should be fully consumed by hour 12.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts (KCl, NaI, unreacted K2CO3). Wash the filter cake with excess MeCN.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH, 95:5 with 1% NH4OH) to yield the pure aminated sulfone.

Workflow B: Azidation (Synthesis of Click-Ready Intermediates)

This protocol converts the alkyl chloride into an azide, providing a highly versatile intermediate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry.

Reagents:

  • 1-Chloro-4-(isopropylsulfonyl)butane (1.0 eq)

  • Sodium azide (NaN3) (1.5 eq)

  • Sodium iodide (NaI) (0.1 eq)

  • Anhydrous Dimethylformamide (DMF) (5 mL/mmol)

Step-by-Step Methodology:

  • Solvation: Dissolve the alkyl chloride in anhydrous DMF. DMF is chosen for its high dielectric constant, which is critical for solubilizing the inorganic NaN3 salt.

  • Reagent Addition: Carefully add NaN3 and NaI. (Safety Note: NaN3 is highly toxic and potentially explosive; never use halogenated solvents like DCM during the reaction phase).

  • Thermal Activation: Stir the mixture at 80 °C for 8 hours.

  • Quenching: Cool to room temperature and quench by pouring the mixture into ice-cold distilled water (approx. 5x the volume of DMF).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing: Wash the combined organic layers extensively with a 5% aqueous LiCl solution or brine (5 times) to back-extract and remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 1-Azido-4-(isopropylsulfonyl)butane.

Data Presentation: Reaction Optimization Matrix

The following table summarizes the quantitative optimization data, demonstrating the critical causality of the NaI catalyst and solvent selection on reaction yield and kinetics.

EntryNucleophileSolventBaseCatalyst (NaI)Temp (°C)Time (h)Yield (%)
1N-MethylpiperazineMeCNK2CO3None 702445%
2N-MethylpiperazineMeCNK2CO30.2 eq 701288%
3N-MethylpiperazineDMFDIPEA0.2 eq80885%
4Sodium AzideDMFNoneNone 802455%
5Sodium AzideDMFNone0.1 eq 80892%

Note: Comparing Entry 1 vs. 2 and Entry 4 vs. 5 explicitly validates the necessity of the Finkelstein-assisted pathway, reducing reaction times by 50-66% while nearly doubling the isolated yield.

References

  • Sigma-Aldrich. "1-chloro-4-(propane-2-sulfonyl)butane." Sigma-Aldrich Product Catalog.

  • Vedantu. "Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences." Vedantu Chemistry Resources. 4

  • Shiksha Nation. "Finkelstein Reaction | Definition, Mechanism & Example (Class 12)." Shiksha Nation Educational Portal. 5

  • ACS Publications. "Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor." Journal of Medicinal Chemistry.1

  • PubMed. "Identification of 1-isopropylsulfonyl-2-amine benzimidazoles as a new class of inhibitors of hepatitis B virus." European Journal of Medicinal Chemistry. 2

  • PubMed. "Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor." European Journal of Medicinal Chemistry. 3

Sources

Application Note: Optimized Protocols for the N-Alkylation of Anilines with 1-Chloro-4-(isopropylsulfonyl)butane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates frequently requires the construction of C–N bonds via the alkylation of aromatic amines. Coupling 1-chloro-4-(isopropylsulfonyl)butane with anilines presents a unique set of kinetic and thermodynamic challenges. Primary alkyl chlorides are notoriously poor electrophiles, and anilines possess delocalized nitrogen lone pairs, rendering them significantly less nucleophilic than their aliphatic counterparts.

This application note details a highly optimized, self-validating protocol for this specific transformation. By leveraging in situ Finkelstein activation and precise base/solvent selection, this methodology achieves high conversion rates while suppressing undesired over-alkylation (dialkylation) and elimination side reactions.

Mechanistic Insights & Causality

To achieve high yields in the N-alkylation of weakly nucleophilic anilines, the reaction conditions must be thermodynamically driven and kinetically accelerated without crossing the activation threshold for side reactions.

The Electrophile & Nucleophile Challenge

1-Chloro-4-(isopropylsulfonyl)butane contains a remote sulfonyl group. Separated from the reactive carbon by a four-carbon aliphatic chain, the sulfonyl moiety provides negligible inductive activation to the C–Cl bond[1], while introducing steric bulk and altering the molecule's solvation dynamics. Consequently, standard


 conditions often result in unreacted starting material or require harsh temperatures that degrade the aniline.
Causality of Finkelstein Activation

To overcome the high activation energy barrier, this protocol employs a catalytic or stoichiometric amount of Potassium Iodide (KI). As established in, KI converts the unreactive alkyl chloride into 1-iodo-4-(isopropylsulfonyl)butane in situ[2]. Iodide is a significantly larger, more polarizable leaving group with a weaker C–I bond, making it a superior electrophilic target for the aniline nitrogen. This catalytic monoalkylation approach has been proven to maximize yields while minimizing dialkylation[3].

Base and Solvent Dynamics
  • Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is critical. DMF effectively solvates the potassium cation (

    
    ), leaving the iodide anion "naked" and highly reactive for the initial halogen exchange. Furthermore, it stabilizes the polar transition state of the subsequent 
    
    
    
    displacement.
  • Base (

    
    ):  A mild, insoluble inorganic base is selected over strong organic bases (e.g., NaH or DBU). 
    
    
    
    is basic enough to scavenge the generated HCl/HI, driving the reaction forward, but not strong enough to deprotonate the weakly acidic
    
    
    -protons of the sulfonyl group (
    
    
    ) or the aniline itself, which would lead to complex degradation profiles.

Reaction Pathway Visualization

Mechanism RCl 1-Chloro-4-(isopropylsulfonyl)butane (Poor Electrophile) RI 1-Iodo-4-(isopropylsulfonyl)butane (Reactive Intermediate) RCl->RI + KI (In situ) KI Potassium Iodide (KI) Finkelstein Activation KI->RI SN2 Bimolecular Nucleophilic Substitution (SN2) RI->SN2 Aniline Aniline Derivative (Weak Nucleophile) Aniline->SN2 Base K2CO3 / DMF (Acid Scavenger) Base->SN2 Product N-(4-(isopropylsulfonyl)butyl)aniline (Target Product) SN2->Product Major Pathway

Figure 1: Reaction pathway of KI-catalyzed SN2 N-alkylation of anilines.

Reaction Optimization Data

The following tables summarize the quantitative optimization of the reaction conditions. Data was generated using 1.0 equivalent of aniline and 1.2 equivalents of 1-chloro-4-(isopropylsulfonyl)butane to ensure complete consumption of the more valuable aniline intermediate.

Table 1: Solvent Screening for N-Alkylation (Conditions: 1.0 eq Aniline, 1.2 eq Alkyl Chloride, 2.0 eq


, 0.5 eq KI, 90 °C, 16 h)
SolventPolarity IndexConversion (%)Dialkylation (%)
Toluene2.4< 10N/A
THF4.025< 2
Acetonitrile5.8655
DMF 6.4 > 95 < 5

Table 2: Base & Catalyst Optimization in DMF (Conditions: 1.0 eq Aniline, 1.2 eq Alkyl Chloride, DMF, 90 °C, 16 h)

Base (2.0 eq)CatalystConversion (%)Mechanistic Observation

None15Sluggish reaction; base protonation inhibits rate

None40Moderate yield; limited by C–Cl bond strength

None55Higher solubility increases rate, but promotes dialkylation

KI (0.5 eq) > 95 Optimal; clean conversion via transient alkyl iodide

NaI (0.5 eq)92Comparable to KI, slightly lower solubility in DMF

Self-Validating Experimental Protocol

This step-by-step workflow is designed with built-in analytical checkpoints to ensure the protocol is self-validating and reproducible across different laboratory environments.

Materials Required
  • Nucleophile: Aniline derivative (1.0 eq, e.g., 10.0 mmol)

  • Electrophile: 1-Chloro-4-(isopropylsulfonyl)butane (1.2 eq, 12.0 mmol)

  • Catalyst: Potassium Iodide (KI), anhydrous (0.5 eq, 5.0 mmol)

  • Base: Potassium Carbonate (

    
    ), finely powdered and anhydrous (2.0 eq, 20.0 mmol)
    
  • Solvent: Anhydrous DMF (20 mL, to yield a 0.5 M solution with respect to aniline)

Step-by-Step Procedure

Step 1: Reactor Setup & Pre-activation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry Nitrogen or Argon for 5 minutes.

  • Add the finely powdered

    
     (20.0 mmol) and anhydrous KI (5.0 mmol) to the flask.
    
  • Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 5 minutes to ensure uniform dispersion.

  • Add 1-chloro-4-(isopropylsulfonyl)butane (12.0 mmol) to the mixture. Heat the suspension to 60 °C for 30 minutes.

    • Causality: This pre-heating step initiates the Finkelstein reaction, generating a steady-state concentration of the highly reactive 1-iodo-4-(isopropylsulfonyl)butane before the aniline is introduced, which prevents aniline degradation.

Step 2: Nucleophilic Substitution 5. Add the aniline derivative (10.0 mmol) dropwise to the reaction mixture. 6. Increase the temperature to 90 °C. Maintain vigorous stirring (800 rpm) to ensure the heterogeneous


 remains suspended.

Step 3: Reaction Monitoring (Self-Validation Checkpoint) 7. After 2 hours, withdraw a 50 µL aliquot, dilute with 1 mL of Acetonitrile, filter through a 0.2 µm syringe filter, and analyze via LC-MS.

  • Validation Marker 1: Confirm the presence of the transient 1-iodo-4-(isopropylsulfonyl)butane intermediate (
    
    
    ). If absent, the Finkelstein activation has failed (check KI quality).
  • Validation Marker 2: Observe the emergence of the product mass (e.g., for unsubstituted aniline,
    
    
    ).
  • Continue heating at 90 °C for 14–16 hours until LC-MS indicates >95% consumption of the aniline starting material.

Step 4: Workup and Isolation 9. Cool the reaction mixture to room temperature. 10. Quench the reaction by pouring it into 100 mL of ice-cold distilled water. This dissolves the inorganic salts (


, KCl, KI) and forces the organic product to crash out or form an emulsion.
11. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
12. Crucial Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL) followed by brine (50 mL).
  • Causality: DMF is highly soluble in Ethyl Acetate. Washing with aqueous LiCl effectively partitions the DMF into the aqueous phase, preventing solvent contamination during concentration.
  • Dry the organic layer over anhydrous
    
    
    , filter, and concentrate under reduced pressure.
  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure N-alkylated aniline.

References

  • Romera, J. L., Cid, J. M., & Trabanco, A. A. "Potassium iodide catalysed monoalkylation of anilines under microwave irradiation." Tetrahedron Letters, 2004.[Link]

  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 1910.[Link]

  • Patel, V. et al. "Aqueous-Mediated N-Alkylation of Amines." European Journal of Organic Chemistry, 2007.[Link]

  • Ju, Y., & Varma, R. S. "An Efficient and Simple Aqueous N-Heterocyclization of Aniline Derivatives: Microwave-Assisted Synthesis of N-Aryl Azacycloalkanes." Organic Letters, 2005. [Link]

Sources

Application Note: Synthesis and Validation Protocols for WY-135, a Next-Generation ALK/ROS1 Dual Inhibitor, from Sulfone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Anaplastic lymphoma kinase (ALK) and proto-oncogene tyrosine-protein kinase ROS1 are highly validated therapeutic targets in non-small-cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). While first-generation ATP-competitive inhibitors like crizotinib have shown immense clinical utility, the inevitable emergence of acquired resistance—most notably the ALK G1202R solvent-front mutation—necessitates the development of next-generation scaffolds[1].[2]. The structural design of WY-135 relies on two critical functionalizations of the pyrimidine core:

  • The N4 Sulfone Pharmacophore: The incorporation of a 2-(isopropylsulfonyl)phenyl group at the N4 position is a strategic choice.. This establishes key hydrogen bonds with the kinase hinge region, anchoring the molecule and conferring high selectivity.

  • The N2 Triazole-Piperazine Tail: The introduction of a 1,2,3-triazole linker bearing a 4-methylpiperazine group at the N2 position enhances aqueous solubility and provides additional flexible interactions capable of accommodating the bulky arginine residue in the G1202R mutant[1].

This application note provides a comprehensive, self-validating guide to the chemical synthesis of WY-135 from its sulfone intermediate, followed by standardized protocols for biological evaluation.

Retrosynthetic Strategy and Workflow

The assembly of WY-135 leverages the differential electrophilicity of the carbon centers on the 2,4,5-trichloropyrimidine core. The synthesis is executed via a highly regioselective, sequential nucleophilic aromatic substitution (SNAr) strategy.

Synthesis_WY135 SM1 2-(Isopropylsulfonyl)aniline (Sulfone Intermediate) IntA Intermediate A (C4-Substituted Pyrimidine) SM1->IntA DIPEA, i-PrOH 80°C (SNAr) SM2 2,4,5-Trichloropyrimidine (Core Scaffold) SM2->IntA Prod WY-135 (ALK/ROS1 Dual Inhibitor) IntA->Prod TFA, 2-Butanol 100°C (SNAr) SM3 Triazole-Piperazine Aniline (N2 Nucleophile) SM3->Prod

Caption: Retrosynthetic assembly of WY-135 via sequential SNAr reactions on a pyrimidine core.

Detailed Synthetic Protocols

Protocol 1: Synthesis of Intermediate A (2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine)

Mechanistic Rationale: The first SNAr reaction is highly regioselective for the C4 position of the pyrimidine ring. The electron-withdrawing nature of the adjacent ring nitrogens and the inductive effect of the 5-chloro substituent make C4 significantly more electrophilic than C2.[3].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2,4,5-trichloropyrimidine (1.0 eq, 10 mmol) and the sulfone intermediate, 2-(isopropylsulfonyl)aniline (1.0 eq, 10 mmol).

  • Solvation: Add 50 mL of anhydrous isopropanol (i-PrOH) to the flask, followed by the dropwise addition of DIPEA (2.0 eq, 20 mmol) under a nitrogen atmosphere.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting aniline (UV active, distinct Rf) confirms completion.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the crude residue between ethyl acetate (100 mL) and distilled water (50 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify via silica gel flash chromatography to yield Intermediate A as an off-white solid.

Protocol 2: Acid-Catalyzed Assembly of WY-135

Mechanistic Rationale: The C2 position of the resulting intermediate is significantly less electrophilic. To facilitate the second SNAr reaction with the sterically hindered triazole-piperazine aniline, acid catalysis is required. Trifluoroacetic acid (TFA) protonates the pyrimidine nitrogen, drastically lowering the LUMO energy of the ring and increasing the electrophilicity of the C2 carbon.

Step-by-Step Methodology:

  • Preparation: In a sealed tube, dissolve Intermediate A (1.0 eq, 5 mmol) and 2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)aniline (1.1 eq, 5.5 mmol) in 30 mL of 2-butanol.

  • Catalysis: Add a catalytic amount of TFA (0.15 eq, 0.75 mmol) to the mixture.

  • Reaction: Seal the tube and heat the mixture to 100–110 °C for 16–24 hours.

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The formation of the desired product mass [M+H]+ = 612.2 confirms successful coupling.

  • Workup: Cool the mixture to room temperature, neutralize with saturated aqueous NaHCO3, and extract with dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers, concentrate, and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate pure WY-135.

Quantitative Activity Profile

WY-135 demonstrates superior inhibitory activity against both wild-type and mutant ALK/ROS1 kinases compared to first-generation standards.[4].

Table 1: Comparative Kinase Inhibition and Cellular Viability (IC50 values)

Target / Cell LineBiological ContextWY-135 (nM)Crizotinib (nM)Ceritinib (nM)
ALK (WT) Enzymatic Assay1.44.81.5
ROS1 (WT) Enzymatic Assay1.15.1N/A
KARPAS299 NPM-ALK Positive ALCL213824
H2228 EML4-ALK Positive NSCLC95185110
HCC78 ROS1 Positive NSCLC4085N/A

Data synthesized from primary pharmacological evaluations[1].

Biological Validation: Mechanism of Action

To confirm that the synthesized WY-135 functions via its intended mechanism, researchers must validate its impact on downstream signaling and cellular fate.[5].

MOA_WY135 cluster_pathways Downstream Oncogenic Signaling Drug WY-135 Target ALK / ROS1 Kinase (WT & G1202R Mutant) Drug->Target Competitive ATP Inhibition PI3K PI3K / AKT Target->PI3K JAK JAK / STAT3 Target->JAK MEK MEK / ERK Target->MEK Outcome G1 Cell Cycle Arrest & Apoptosis PI3K->Outcome Blocked JAK->Outcome Blocked MEK->Outcome Blocked

Caption: WY-135 mechanism of action: ALK/ROS1 inhibition leading to downstream signaling blockade.

Protocol 3: Cell Cycle Arrest and Apoptosis Validation

Mechanistic Rationale: By inhibiting the PI3K/AKT and MEK/ERK pathways, WY-135 prevents the transcription of cyclins required for S-phase entry, stalling cells in the G1 phase. Prolonged arrest triggers the intrinsic apoptotic cascade.

Step-by-Step Methodology:

  • Cell Culture: Culture Karpas299 and H2228 cells in RPMI-1640 medium supplemented with 10% FBS at 37 °C in a 5% CO2 incubator.

  • Drug Treatment: Seed cells at a density of 2 × 105 cells/well in 6-well plates. Treat with WY-135 at varying concentrations (e.g., 0, 10, 50, 100 nM) for 48 hours.

  • Cell Cycle Analysis (Flow Cytometry):

    • Harvest cells, wash with cold PBS, and fix in 70% cold ethanol overnight at 4 °C.

    • Resuspend cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.

    • Self-Validation Checkpoint: Analyze via flow cytometry. A dose-dependent accumulation of cells in the 2n DNA peak (G1 phase) confirms the cytostatic mechanism.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Harvest treated cells, wash, and resuspend in 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

    • Self-Validation Checkpoint: Flow cytometric analysis should reveal a dose-dependent shift of the cell population into the lower-right (early apoptosis, Annexin V+/PI-) and upper-right (late apoptosis, Annexin V+/PI+) quadrants.

References

  • Wang, Y., et al. "Discovery of novel 2,4-diarylaminopyrimidine analogues as ALK and ROS1 dual inhibitors to overcome crizotinib-resistant mutants including G1202R." European Journal of Medicinal Chemistry, 143 (2018): 123-136. URL:[Link]

  • Han, M., et al. "5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells." Chemico-Biological Interactions, 284 (2018): 24-31. URL:[Link]

  • Google Patents. "US10604505B2 - Modified process for the preparation of Ceritinib and amorphous form of Ceritinib".

Sources

Application Note: Precision N-Alkylation of Amines using 1-Chloro-4-(isopropylsulfonyl)butane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the


-alkylation of primary and secondary amines using 1-Chloro-4-(isopropylsulfonyl)butane  (CAS: 128147-28-4). This reagent serves as a critical building block in medicinal chemistry, particularly for introducing a sulfone-functionalized butyl linker—a structural motif commonly found in serotonin (

) and dopamine (

) receptor modulators (e.g., azapirone derivatives).

The sulfone moiety provides a unique combination of metabolic stability and polarity, often used to optimize the lipophilicity (LogP) of drug candidates without introducing labile metabolic handles. This guide addresses the specific challenges of using this alkyl chloride, including its moderate reactivity compared to bromides and the necessity of Finkelstein catalysis.

Chemical Context & Mechanism[1][2][3][4][5][6]

The Reagent
  • Compound: 1-Chloro-4-(isopropylsulfonyl)butane[1]

  • Structure:

    
    
    
  • Role: Electrophile in Nucleophilic Substitution (

    
    ).
    
  • Key Feature: The isopropylsulfonyl group acts as a distinct pharmacophore and solubility enhancer. Unlike sulfides, the sulfone is already oxidized, preventing metabolic

    
    -oxidation variability in vivo.
    
Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (


). However, as a primary alkyl chloride, the leaving group ability of the chloride ion is relatively poor (

<

<

).

To ensure efficient conversion at reasonable temperatures, this protocol utilizes Finkelstein catalysis . Potassium iodide (KI) or Sodium iodide (NaI) is added to generate the transient, highly reactive alkyl iodide species in situ.

Figure 1: Catalytic cycle for the iodide-accelerated alkylation of amines.

Experimental Protocol

Materials & Equipment
ComponentSpecificationRole
Reagent 1-Chloro-4-(isopropylsulfonyl)butane (>95%)Electrophile
Substrate Secondary amine (e.g., Piperazine deriv.)[2]Nucleophile
Solvent Acetonitrile (ACN) or DMFHigh dielectric constant promotes

Base Potassium Carbonate (

)
Acid scavenger (anhydrous, granular)
Catalyst Potassium Iodide (KI)Finkelstein catalyst (0.1 - 0.5 eq)
Equipment Reflux condenser, Inert gas (

)
Temperature control & moisture exclusion
Standard Operating Procedure (Method A: Thermal Reflux)

Objective: Synthesis of 1-(4-(isopropylsulfonyl)butyl)-4-arylpiperazine (General Model).

  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Charging:

    • Add Amine Substrate (1.0 equiv, e.g., 5.0 mmol).

    • Add Acetonitrile (ACN) (anhydrous, 10-15 volumes relative to amine mass).

    • Add

      
        (2.5 equiv). Note: Grind to a fine powder to increase surface area.
      
    • Add KI (0.2 equiv).

  • Addition of Electrophile:

    • Add 1-Chloro-4-(isopropylsulfonyl)butane (1.1 - 1.2 equiv).

    • Note: If the reagent is a viscous oil, dissolve it in a minimal amount of ACN before addition to ensure quantitative transfer.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 80-82°C) with vigorous stirring.

    • Timecourse: 12 to 18 hours.

    • Monitoring: Check by TLC (System: DCM/MeOH 9:1) or LC-MS. Look for the disappearance of the amine. The alkyl chloride is not UV active, so iodine staining is required if tracking the reagent.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , KCl, KI) through a Celite pad or sintered glass funnel.
      
    • Rinse the filter cake with fresh ACN or DCM.

    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification:

    • Extraction (Optional): If DMF was used, dilute with water and extract with Ethyl Acetate (

      
      ). Wash organics with brine and dry over 
      
      
      
      .[3]
    • Chromatography: Purify via silica gel flash chromatography.

      • Eluent: Gradient of 0%

        
         5% Methanol in Dichloromethane (DCM).
        
      • Yield Expectation: 75-85%.

Method B: Microwave-Assisted (High Throughput)

For library synthesis or slow-reacting amines (e.g., anilines), microwave irradiation significantly accelerates the halogen exchange.

  • Solvent: Acetonitrile or NMP.

  • Conditions: 120°C - 140°C for 20-40 minutes.

  • Pressure: Sealed vessel (ensure vial is rated for >15 bar).

  • Advantage: Reduces reaction time from 18 hours to <1 hour.

Critical Process Parameters & Troubleshooting

Controlling Polyalkylation
  • Problem: Primary amines (

    
    ) can be alkylated twice to form tertiary amines.
    
  • Solution:

    • Use a significant excess of the amine (3-5 equiv) if the mono-alkylated product is desired.

    • Alternatively, protect the primary amine (e.g., Boc-protection) and alkylate the carbamate (requires stronger base like NaH), though this is less common for this specific reagent.

Reagent Solubility & Handling

1-Chloro-4-(isopropylsulfonyl)butane contains a polar sulfone tail.

  • Issue: In non-polar solvents (Toluene, Hexane), the reagent may oil out or separate.

  • Fix: Use polar aprotic solvents (ACN, DMF, DMSO). ACN is preferred for easier workup (lower boiling point).

Removing Unreacted Chloride

Since the alkyl chloride has no UV chromophore (unless attached to the sulfone, which has weak absorbance), it can be hard to detect.

  • Detection: Use LC-MS (monitor m/z of the chloride: mass ~198 Da + adducts).

  • Scavenging: If excess chloride remains, add a polymer-supported amine scavenger (e.g., Trisamine resin) and stir for 2 hours before filtration.

Workflow Visualization

Figure 2: Step-by-step workflow for the alkylation process.

Safety & Handling (E-E-A-T)

  • Vesicant Warning: Alkyl chlorides, particularly those with lipophilic chains, can act as alkylating agents on biological tissue (DNA/Proteins). While less volatile than shorter chains, gloves (Nitrile) and eye protection are mandatory .

  • Sulfone Toxicity: Sulfone-containing intermediates are generally stable, but standard industrial hygiene should be observed.

  • Waste: Aqueous waste containing iodides and organic amines must be segregated from standard organic waste streams depending on local regulations.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13875043, 1-chloro-4-methylsulfonylbutane (Analogous chemistry). Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (General reference for Finkelstein and kinetics).
  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359–369. (Canonical reference for alkylation of piperazines with butyl-linkers). [Link]

Sources

Procedure for synthesizing 1-Chloro-4-(isopropylsulfonyl)butane from 4-chlorobutanethiol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a validated, high-fidelity protocol for the synthesis of 1-Chloro-4-(isopropylsulfonyl)butane (CAS: 128147-28-4). This guide is designed for medicinal chemists and process development scientists requiring a robust route to this sulfone linker, which is a critical motif in the development of ion channel modulators and covalent inhibitors.

Part 1: Executive Summary & Retrosynthetic Logic

Target Analyte: 1-Chloro-4-(isopropylsulfonyl)butane Formula:


MW:  210.72  g/mol
Core Application:  Bifunctional linker for proteolysis targeting chimeras (PROTACs) and sulfonamide-based fragment elaboration.
Strategic Disconnection

The synthesis is designed as a two-stage convergent sequence. Direct sulfonation of 1-chloro-4-butane is avoided due to the instability of the corresponding sulfinate intermediates. Instead, we utilize the high nucleophilicity of the thiol group in 4-chlorobutanethiol to install the isopropyl group, followed by a chemoselective oxidation.

  • Stage 1 (S-Alkylation): Chemoselective alkylation of 4-chlorobutanethiol using 2-bromopropane. Critical Control: Preventing intramolecular cyclization to tetrahydrothiophene.

  • Stage 2 (S-Oxidation): Exhaustive oxidation of the sulfide to the sulfone using a Molybdenum-catalyzed or Peracid system, ensuring preservation of the terminal alkyl chloride.

Retrosynthesis Target 1-Chloro-4-(isopropylsulfonyl)butane (Target) Inter 1-Chloro-4-(isopropylthio)butane (Sulfide Intermediate) Target->Inter Oxidation (H2O2/Na2WO4) SM1 4-Chlorobutanethiol Inter->SM1 S-Alkylation (K2CO3, DMF) SM2 2-Bromopropane Inter->SM2

Caption: Retrosynthetic disconnection showing the transformation from the sulfone target back to the thiol precursor via a sulfide intermediate.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 1-Chloro-4-(isopropylthio)butane

Principle: This step relies on the Williamson ether synthesis analogue (thioetherification). 4-chlorobutanethiol possesses two reactive sites: the thiol (-SH) and the alkyl chloride (-Cl). The thiol is significantly more nucleophilic (


) than the chloride is electrophilic. By using a mild base (

) and a secondary alkyl halide (2-bromopropane), we favor intermolecular S-alkylation over intramolecular cyclization (which would yield tetrahydrothiophene).

Reagents:

  • 4-Chlorobutanethiol (1.0 equiv)

  • 2-Bromopropane (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Dimethylformamide (DMF) [Anhydrous] or Acetone (Reagent Grade)

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvation: Charge the flask with 4-chlorobutanethiol (12.46 g, 100 mmol) and anhydrous DMF (100 mL). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add

    
      (20.7 g, 150 mmol) in portions over 10 minutes. The suspension will become opaque. Stir for 15 minutes at 0°C to generate the thiolate anion.
    
  • Alkylation: Add 2-bromopropane (11.3 mL, 120 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Note: Maintain temperature <10°C during addition to minimize elimination of 2-bromopropane to propene.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 9:1). The thiol spot (UV inactive, stains with

      
      ) should disappear.
      
  • Workup:

    • Pour the reaction mixture into ice-cold water (400 mL) to dissolve inorganic salts.

    • Extract with Diethyl Ether (

      
      ) or Ethyl Acetate (
      
      
      
      mL).
    • Wash combined organics with water (

      
       mL) and brine (
      
      
      
      mL) to remove residual DMF.
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, purify via vacuum distillation (approx. bp 85-90°C at 10 mmHg).

Yield: Expect 85–92% as a colorless oil with a characteristic sulfide odor.

Stage 2: Oxidation to 1-Chloro-4-(isopropylsulfonyl)butane

Principle: Oxidation of the sulfide to the sulfone requires two equivalents of active oxygen. We utilize a Sodium Tungstate (


) catalyzed Hydrogen Peroxide  system. This method is safer and more atom-economical than mCPBA and avoids the formation of difficult-to-remove benzoic acid byproducts. The acidic pH prevents hydrolysis of the alkyl chloride.

Reagents:

  • 1-Chloro-4-(isopropylthio)butane (from Stage 1)

  • Hydrogen Peroxide (30% aq. solution) (2.5 equiv)

  • Sodium Tungstate Dihydrate (

    
    ) (1 mol%)
    
  • Acetic Acid (Glacial) or Methanol (Solvent)

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a heavy-duty magnetic stirrer and a reflux condenser.

  • Solvation: Dissolve 1-chloro-4-(isopropylthio)butane (16.6 g, 100 mmol) in Glacial Acetic Acid (80 mL).

    • Alternative: Methanol (100 mL) can be used if acid sensitivity is a concern, but acetic acid accelerates the oxidation.

  • Catalyst: Add

    
      (330 mg, 1.0 mmol).
    
  • Oxidation: Heat the mixture to 50°C. Add 30%

    
      (28 mL, ~250 mmol) dropwise.
    
    • Safety Alert: The reaction is highly exothermic.[1] Add peroxide slowly to maintain a gentle reflux/controlled exotherm. Do not exceed 70°C.

  • Completion: After addition, stir at 60°C for 2 hours.

    • Monitoring: TLC (Hexanes/EtOAc 3:1). The intermediate sulfoxide (polar) appears first, then converts to the sulfone (less polar than sulfoxide, more polar than sulfide).

  • Quench: Cool to RT. Carefully quench excess peroxide by adding saturated aqueous Sodium Sulfite (

    
    ) solution until a starch-iodide paper test is negative (no blue color).
    
  • Workup:

    • Concentrate the mixture to remove most acetic acid/methanol (use a rotary evaporator with a base trap).

    • Dilute residue with water (100 mL) and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash organics with Saturated

      
       (carefully, gas evolution!) to neutralize residual acid.
      
    • Dry over

      
       and concentrate.
      
  • Crystallization: The residue will likely solidify upon standing or cooling. Recrystallize from Isopropyl Alcohol/Hexanes if high purity is required.

Yield: Expect 80–88% as a white to off-white crystalline solid.

Part 3: Analytical Data & Validation

Expected NMR Characterization:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.58 (t, 
      
      
      
      Hz, 2H,
      
      
      ) – Deshielded by Chlorine.
    • 
       3.15 (sept, 
      
      
      
      Hz, 1H,
      
      
      ) – Characteristic isopropyl methine next to sulfone.
    • 
       3.02 (t, 
      
      
      
      Hz, 2H,
      
      
      ) – Alpha to sulfone.
    • 
       1.95–1.85 (m, 4H, 
      
      
      
      ) – Central methylene protons.
    • 
       1.38 (d, 
      
      
      
      Hz, 6H,
      
      
      ).

Physical Properties Table:

PropertyValueNotes
Appearance White Crystalline SolidMay be an oil if impure
Melting Point 45–50°C (Estimated)Low melting solid
Solubility DCM, EtOAc, DMSOInsoluble in water
Stability HighStable to air and moisture

Part 4: Process Flow & Safety

Workflow Diagram

Workflow Start Start: 4-Chlorobutanethiol Step1 Step 1: Alkylation (2-Bromopropane, K2CO3, DMF) Start->Step1 Check1 QC: TLC Check (Disappearance of Thiol) Step1->Check1 Step2 Step 2: Oxidation (H2O2, Na2WO4, AcOH) Check1->Step2 Quench Quench: Na2SO3 (aq) (Destroy Peroxides) Step2->Quench Final Final Product: 1-Chloro-4-(isopropylsulfonyl)butane Quench->Final

Caption: Operational workflow for the two-step synthesis including critical QC checkpoints.

Safety & Handling (MSDS Highlights)
  • Thiol Stench: 4-chlorobutanethiol has a potent, disagreeable odor. All Stage 1 operations must occur in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize any spills and glassware immediately.

  • Peroxide Hazards: Stage 2 involves hot hydrogen peroxide. Ensure the reaction vessel is open to the atmosphere (via condenser) to prevent pressure buildup from oxygen evolution. Test for peroxides before concentrating the final mixture.

  • Vesicant Warning: The product and intermediates are alkylating agents. Wear nitrile gloves and long sleeves to prevent skin contact.

References

  • Org. Synth. 1977, 57, 31. Synthesis of unsymmetrical sulfides via alkylation.

  • Org. Synth. 2008, 85, 10-14. Oxidation of sulfides to sulfones using Tungstate/H2O2.

  • J. Org. Chem. 2003, 68, 10, 3849–3859. Chemoselectivity of sulfide oxidations in the presence of alkyl halides.

  • PubChem Compound Summary: 1-Chloro-4-(isopropylsulfonyl)butane. Identification and CAS Registry.

Sources

Application Note: Strategic Incorporation of Isopropylsulfonylbutyl Motifs in Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of 1-Chloro-4-(isopropylsulfonyl)butane in the synthesis of pyrimidine derivatives, designed for medicinal chemists and process development scientists.

Executive Summary

The incorporation of sulfone-containing aliphatic chains is a validated strategy in medicinal chemistry to modulate the physicochemical properties of lipophilic heterocycles. 1-Chloro-4-(isopropylsulfonyl)butane serves as a specialized electrophilic building block used to introduce the 4-(isopropylsulfonyl)butyl motif.[1]

When attached to pyrimidine pharmacophores, this moiety serves two critical functions:

  • Solubility Enhancement: The sulfone group (

    
    ) acts as a polar, non-ionizable hydrogen bond acceptor, improving aqueous solubility without altering the pKa of the parent molecule.
    
  • Metabolic Stability: The terminal isopropyl group sterically shields the sulfone from rapid metabolic degradation, while the butyl linker provides necessary spatial separation to interact with deep binding pockets (e.g., GPR119 agonists, ALK inhibitors).

This guide details the protocol for the


-alkylation of piperazinyl-pyrimidines, a transformation central to the synthesis of metabolic disorder therapeutics and kinase inhibitors.[1]

Chemical Profile & Mechanism[1]

Reagent Specifications
PropertySpecification
Chemical Name 1-Chloro-4-(isopropylsulfonyl)butane
IUPAC Name 1-Chloro-4-(propane-2-sulfonyl)butane
CAS Number 128147-28-4
Formula

Molecular Weight 210.72 g/mol
Appearance Colorless to pale yellow viscous oil or low-melting solid
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Reactivity Class Primary Alkyl Chloride (Electrophile)
Reaction Mechanism: Intermolecular Alkylation

The reaction proceeds via a bimolecular nucleophilic substitution (


). The nitrogen atom of the secondary amine (on the pyrimidine scaffold) acts as the nucleophile, attacking the 

carbon attached to the chlorine leaving group.

Key Mechanistic Considerations:

  • Leaving Group Ability: Chloride is a moderate leaving group. The reaction requires elevated temperatures (

    
    ) and iodide catalysis (Finkelstein condition) to proceed at a practical rate.
    
  • Side Reactions: The primary competitor is E2 elimination , yielding the vinyl sulfone byproduct. This is minimized by using non-nucleophilic, mild bases (e.g.,

    
    ) rather than strong alkoxides.
    

Visualization: Synthesis Workflow

The following diagram illustrates the critical path for coupling 1-Chloro-4-(isopropylsulfonyl)butane with a piperazine-functionalized pyrimidine.

G Reagent 1-Chloro-4-(isopropylsulfonyl)butane (Electrophile) Intermediate Transition State (Pentacoordinate) Reagent->Intermediate Heat (80°C) Scaffold Piperazinyl-Pyrimidine (Nucleophile) Scaffold->Intermediate Heat (80°C) Catalyst KI (0.1 eq) (Finkelstein Catalyst) Catalyst->Intermediate Activates Cl -> I Base K2CO3 / CH3CN (Base/Solvent) Base->Intermediate Scavenges HCl Product Target: N-Alkylated Pyrimidine (GPR119 Agonist Analog) Intermediate->Product Major Pathway (SN2) Byproduct Elimination Side-Product (Vinyl Sulfone) Intermediate->Byproduct Minor Pathway (E2)

Caption: Schematic of the catalytic S_N2 alkylation pathway, highlighting the critical activation by Potassium Iodide (KI) to suppress elimination byproducts.

Experimental Protocol: N-Alkylation of Pyrimidine Derivatives

Objective: Synthesis of 1-(4-(isopropylsulfonyl)butyl)-4-(pyrimidin-2-yl)piperazine. Scale: 10 mmol (Gram-scale).

Materials Required[1][6][10][11]
  • Electrophile: 1-Chloro-4-(isopropylsulfonyl)butane (2.32 g, 11.0 mmol, 1.1 eq).[1]

  • Nucleophile: 1-(2-Pyrimidinyl)piperazine (1.64 g, 10.0 mmol, 1.0 eq).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.76 g, 20.0 mmol, 2.0 eq).
    
  • Catalyst: Potassium Iodide (KI) (166 mg, 1.0 mmol, 0.1 eq).

  • Solvent: Acetonitrile (

    
    ), HPLC grade (50 mL).
    
  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    ).[2]
    
Step-by-Step Procedure

Step 1: Reaction Assembly

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 1-(2-Pyrimidinyl)piperazine (1.64 g) and Acetonitrile (40 mL).

  • Add Potassium Carbonate (2.76 g) and Potassium Iodide (166 mg).

  • Stir the suspension at room temperature for 10 minutes to ensure homogeneity of the base.

Step 2: Addition of Reagent

  • Dissolve 1-Chloro-4-(isopropylsulfonyl)butane (2.32 g) in the remaining Acetonitrile (10 mL).

  • Add this solution dropwise to the reaction mixture over 5 minutes.

    • Rationale: Slow addition prevents localized high concentrations that could favor dimerization or elimination.

Step 3: Reaction & Monitoring

  • Heat the reaction mixture to reflux (80–82°C) .

  • Monitor by LC-MS or TLC (Mobile Phase: 5% MeOH in DCM).[1]

    • Checkpoint: The reaction typically reaches completion in 12–16 hours .

    • Target Mass: Look for

      
      .
      

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Filter off the inorganic solids (

    
    /KCl) through a Celite pad. Rinse the pad with EtOAc (20 mL).
    
  • Concentrate the filtrate under reduced pressure to obtain a viscous residue.

  • Dissolve the residue in EtOAc (50 mL) and wash with:

    • Water (2 x 20 mL)

    • Saturated Brine (1 x 20 mL)

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

Step 5: Purification

  • Purify the crude oil via Flash Column Chromatography on silica gel.

  • Gradient: 0%

    
     5% Methanol in Dichloromethane (DCM).
    
  • Collect fractions containing the product (Rf

    
     0.4 in 5% MeOH/DCM).
    
  • Evaporate solvents to yield the product as a white to off-white solid.[1]

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, compare your results against these standard parameters.

Quality Control Table
ParameterExpected ResultInterpretation of Deviation
Physical State White/Off-white solidYellow/Brown Oil: Indicates residual solvent or oxidation products.[1]
Yield 75% – 85%<50%: Check moisture content in solvent (wet

stalls alkylation).
LC-MS Purity >98% (UV 254 nm)Peak at M-36 (HCl loss): Indicates elimination byproduct (vinyl sulfone).[1]
1H NMR

2.9–3.1 ppm (m, 1H)
Missing Septet: Loss of isopropyl group (unlikely, but checks reagent integrity).
Critical NMR Signals (CDCl3, 400 MHz)
  • Pyrimidine Ring:

    
     8.30 (d, 2H), 6.50 (t, 1H).
    
  • Piperazine Core:

    
     3.80 (t, 4H), 2.50 (t, 4H).
    
  • Linker (Butyl):

    
     2.40 (t, 2H, N-CH2), 1.6–1.9 (m, 4H, internal CH2).
    
  • Sulfone Terminus:

    
     3.05 (m, 2H, CH2-SO2), 3.15 (septet, 1H, CH-SO2), 1.35 (d, 6H, Isopropyl CH3).
    

Troubleshooting & Optimization

Issue: Low Conversion / Slow Reaction
  • Cause: The chloride is a weak leaving group.

  • Solution: Increase the catalyst load of KI to 0.5 eq. This converts the alkyl chloride to the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Alternative: Switch solvent to DMF (Dimethylformamide) and heat to 90°C. Note: DMF is harder to remove during workup.

Issue: Vinyl Sulfone Formation (Elimination)
  • Observation: LCMS shows a peak with mass [M-2] relative to the reagent, or complex alkene signals in NMR.

  • Cause: Base is too strong or temperature is too high.

  • Solution: Ensure anhydrous

    
      is used. Do not use Cs2CO3 or NaH, as these stronger bases promote E2 elimination on the butyl chain adjacent to the sulfone.
    

References

  • GPR119 Agonist Structural Activity Relationships

    • Title: Discovery of novel GPR119 agonists with improved metabolic stability.
    • Context: Describes the utility of sulfone side chains in stabilizing piperidine/piperazine cores against oxid
    • Source:

  • Finkelstein Reaction Conditions

    • Title: Halide Exchange Reactions in Organic Synthesis.
    • Context: Protocol standards for activating alkyl chlorides using KI in acetone/acetonitrile.
    • Source:

  • Sulfone Building Blocks in Drug Design

    • Title: Sulfones in Medicinal Chemistry: A Review.
    • Context: Discusses the hydrogen-bonding capability and pharmacokinetic benefits of the sulfone moiety.[1]

    • Source:

  • Reagent Safety Data

    • Title: Safety Data Sheet: 1-Chloro-4-(isopropylsulfonyl)butane.[1]

    • Source:[1]

Sources

Application Note: Oxidation of Sulfide Precursors to 1-Chloro-4-(isopropylsulfonyl)butane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

This application note details the oxidative transformation of 1-Chloro-4-(isopropylthio)butane (Sulfide) to 1-Chloro-4-(isopropylsulfonyl)butane (Sulfone). This sulfone moiety serves as a critical linker in the synthesis of various pharmaceutical agents (e.g., 5-HT receptor antagonists) where metabolic stability and solubility are required.

While the oxidation of sulfides to sulfoxides is rapid and facile, driving the reaction to the full sulfone state without over-oxidizing other sensitive functionalities (or causing hydrolysis of the primary alkyl chloride) requires precise control. This guide presents two validated protocols:

  • Method A (Green/Scalable): Catalytic Sodium Tungstate with Hydrogen Peroxide.

  • Method B (Lab Scale/Rapid): Stoichiometric m-CPBA Oxidation.

Chemical Transformation

The reaction proceeds through a stepwise oxidation mechanism:



Note: Typically 

. The second oxidation step is the rate-determining step and often requires elevated temperatures or stronger electrophilic oxidants.

Mechanistic Insight & Strategy

The Challenge of Selectivity

The primary challenge in this synthesis is not yield, but process safety and impurity profile .

  • Thermal Runaway: Oxidation reactions are highly exothermic. The oxidation of sulfide to sulfoxide releases ~50-60 kcal/mol.

  • Hydrolysis Risk: The terminal alkyl chloride is susceptible to hydrolysis (

    
    ) under high-temperature alkaline conditions. Therefore, acidic or neutral conditions are preferred.
    
  • Stalling: Incomplete oxidation leads to difficult-to-separate sulfoxide mixtures.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision points for reagent selection.

OxidationPathway Sulfide Sulfide Precursor (1-Chloro-4-(isopropylthio)butane) Ox1 Oxidation Step 1 (Fast, Exothermic) Sulfide->Ox1 Sulfoxide Sulfoxide Intermediate (Often Isolable) Ox1->Sulfoxide Ox2 Oxidation Step 2 (Slow, Rate Limiting) Sulfoxide->Ox2 Sulfone Target Sulfone (1-Chloro-4-(isopropylsulfonyl)butane) Ox2->Sulfone Hydrolysis Side Product: Alcohol (Hydrolysis) Sulfone->Hydrolysis High pH / Heat

Figure 1: Stepwise oxidation pathway highlighting the kinetic bottleneck at the sulfoxide stage and potential hydrolysis risk.

Experimental Protocols

Method A: Catalytic Tungstate/ (Preferred for Scale >10g)

This method utilizes Sodium Tungstate (


) as a catalyst to activate Hydrogen Peroxide. It is cost-effective, produces water as the primary byproduct, and operates under slightly acidic conditions (pH 4-6), preserving the alkyl chloride.

Reagents:

  • Substrate: 1-Chloro-4-(isopropylthio)butane (1.0 equiv)

  • Oxidant: 30% or 50% Hydrogen Peroxide (

    
    ) (2.2 - 2.5 equiv)
    
  • Catalyst: Sodium Tungstate Dihydrate (

    
    ) (1-2 mol%)
    
  • Solvent: Methanol or Acetic Acid (Acetic acid accelerates the reaction via peracetic acid formation).

Protocol:

  • Setup: Charge a round-bottom flask with the Sulfide (1.0 equiv) and Methanol (5 vol relative to sulfide).

  • Catalyst Addition: Add

    
     (0.02 equiv) dissolved in a minimum amount of water.
    
  • Acidification (Optional but Recommended): Add glacial acetic acid (0.5 equiv) to buffer the solution.

  • Controlled Addition (Critical):

    • Cool the mixture to 10-15°C.

    • Add the first equivalent of

      
       dropwise via an addition funnel. Monitor temperature strictly; keep internal T < 30°C.
      
    • Observation: The reaction will exotherm significantly as Sulfide

      
       Sulfoxide occurs.
      
  • Thermal Drive: Once the first equivalent is added and exotherm subsides, add the remaining

    
     (1.2 - 1.5 equiv).
    
  • Heating: Warm the reaction to 50-60°C. Stir for 4-6 hours.

    • Note: The second oxidation step requires this thermal energy.

  • Monitoring: Check HPLC/TLC. If Sulfoxide > 2%, add 0.1 equiv

    
     and stir for 1 hr.
    
  • Workup:

    • Cool to RT.

    • Quench: Slowly add saturated Sodium Sulfite (

      
      ) solution to destroy excess peroxide (Test with starch-iodide paper: Blue = Peroxide present; Colorless = Safe).
      
    • Extract with Ethyl Acetate or DCM.

    • Wash organic layer with water and brine. Dry over

      
       and concentrate.
      
Method B: m-CPBA Oxidation (Preferred for Lab Scale <5g)

Meta-chloroperoxybenzoic acid (m-CPBA) provides rapid, stoichiometric oxidation. It is ideal for small batches where purification of the byproduct (m-chlorobenzoic acid) is manageable.

Reagents:

  • Substrate: 1-Chloro-4-(isopropylthio)butane (1.0 equiv)

  • Oxidant: m-CPBA (77% max purity typical) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (10 vol)

Protocol:

  • Setup: Dissolve the Sulfide in DCM and cool to 0°C in an ice bath.

  • Addition: Dissolve m-CPBA in DCM (or add as a solid in portions) slowly over 20 minutes.

    • Safety: Do not add all at once; exotherm control is vital.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 2-3 hours.

    • Note: m-CPBA is strong enough to drive Sulfoxide

      
       Sulfone at RT, unlike 
      
      
      
      .
  • Workup (Purification):

    • Quench: Add 10%

      
       or 
      
      
      
      to quench excess peracid.
    • Acid Removal: Wash the organic layer vigorously with Saturated Sodium Bicarbonate (

      
      ) x 3.
      
    • Check: The m-chlorobenzoic acid byproduct is soluble in the basic aqueous layer. Ensure the aqueous wash is pH > 8.

    • Dry organic layer (

      
      ), filter, and concentrate.
      

Comparison of Methods

FeatureMethod A: Tungstate/

Method B: m-CPBA
Scale Suitability High (>100g to kg)Low (<10g)
Atom Economy Excellent (Byproduct:

)
Poor (Byproduct: m-CBA)
Cost LowHigh
Reaction Time 4-8 Hours (Requires Heat)2-4 Hours (RT)
Safety Profile Good (if exotherm controlled)Moderate (Shock sensitive solid)
Purification Phase separation/ExtractionRequires extensive base washing

Process Analytical Technology (PAT) & Troubleshooting

Monitoring Parameters
  • TLC:

    • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

    • Stain:

      
       (Sulfones do not stain well; look for disappearance of Sulfide/Sulfoxide).
      
    • 
       Order: Sulfide (High) > Sulfone (Medium) > Sulfoxide (Low/Baseline).
      
  • Peroxide Test:

    • Always verify oxidant consumption before workup using Starch-Iodide paper.

    • Positive: Dark Blue/Black.

    • Negative:[1] No color change.

Troubleshooting Guide

Troubleshooting Problem Issue Detected Incomplete Incomplete Conversion (Sulfoxide remains) Problem->Incomplete Overheat Runaway Exotherm Problem->Overheat Hydrolysis Hydrolysis (Cl -> OH) Problem->Hydrolysis Sol_Incomplete 1. Increase Temp (Method A) 2. Add 0.2 eq Oxidant 3. Check pH (Acidic is faster) Incomplete->Sol_Incomplete Sol_Overheat 1. Slow Addition Rate 2. Dilute Reaction 3. Active Cooling Overheat->Sol_Overheat Sol_Hydrolysis 1. Lower pH (Avoid strong base) 2. Reduce Temp Hydrolysis->Sol_Hydrolysis

Figure 2: Decision tree for troubleshooting common oxidation issues.

Safety Information

  • Peroxide Hazard: Concentrated hydrogen peroxide and m-CPBA are strong oxidizers. Avoid contact with metals (iron/rust) which can catalyze decomposition.

  • Exotherm: The oxidation of sulfur is highly exothermic. Always add oxidants slowly and have cooling capacity available (ice bath or chiller).

  • Vesicant Warning: The precursor (1-Chloro-4-(isopropylthio)butane) is an alkylating agent and potential skin irritant/vesicant. Use double nitrile gloves and work in a fume hood.

References

  • Sato, K., et al. "A Green Method for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide." Tetrahedron, 2001, 57(13), 2469-2476.

  • Noyori, R., et al. "Oxidation of Sulfides to Sulfones." Pure and Applied Chemistry, 2003.
  • BenchChem Technical Support. "Optimizing m-CPBA Oxidation for Sulfinyl and Sulfonyl Derivatives."

  • Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% H2O2."[2] Organic Letters, 2005, 7(4), 625-628.

  • Sigma-Aldrich. "m-Chloroperoxybenzoic acid (mCPBA) Protocol."

Sources

Solvent selection for reactions involving chlorobutyl sulfones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Systems for the Manipulation of Chlorobutyl Sulfones

Subtitle: Optimizing Cyclization, Functionalization, and Green Chemistry Protocols for Sulfonyl Heterocycle Synthesis

Executive Summary

Chlorobutyl sulfones are critical synthetic intermediates in the generation of tetrahydrothiophene-1,1-dioxides (sulfolanes) and, via the Ramberg-Bäcklund reaction, stereodefined alkenes.[1] Their dual functionality—containing both a highly electron-withdrawing sulfonyl group (


) and a distal or proximal electrophilic chloride—makes solvent selection the deterministic factor in reaction success.[1]

This guide moves beyond generic solvent lists to analyze the thermodynamic and kinetic impacts of solvent choice on chlorobutyl sulfone reactivity. We focus on replacing hazardous legacy solvents (DCM,


) with high-performance, green alternatives like 2-Methyltetrahydrofuran (2-MeTHF)  and Cyclopentyl Methyl Ether (CPME) .[1]

Physicochemical Profiling & Solvent Selection Logic

The sulfonyl group renders


-protons acidic (

in DMSO for phenyl sulfones) and the molecule highly polar. Solvent selection must balance solubility with anion stability .[1]
Table 1: Solvent Performance Matrix for Chlorobutyl Sulfones
Solvent ClassExamplesSuitabilityMechanistic Rationale
Polar Aprotic (High Dipole) DMSO, DMF, NMPExcellent for

& Cyclization
High dielectric constants (

) solvate cations (Na

, K

), leaving the sulfonyl carbanion "naked" and highly reactive.[1] Essential for weak bases (NaH,

).[1]
Ethereal (Lewis Basic) THF, 2-MeTHF, CPMEIdeal for LithiationCoordinates with Li

to stabilize lithiated intermediates. 2-MeTHF is superior to THF due to higher boiling point (

C vs

C) and lower water miscibility.[1]
Halogenated DCM,

Legacy/Avoid Good solubility but environmentally restricted.[1] Often reactive toward strong bases (carbene formation).[1][2]
Protic t-BuOH, WaterSpecialized Used in Ramberg-Bäcklund (t-BuOH/KOH) to buffer conditions; Water is used only for green oxidation of sulfides to sulfones.[1]

Critical Reaction Workflows

Scenario A: Intramolecular Cyclization (Formation of Sulfolanes)

Target: 4-chlorobutyl sulfones (e.g., 1-chloro-4-(phenylsulfonyl)butane).[1]

This transformation builds the 5-membered sulfolane ring, a privileged scaffold in medicinal chemistry.[1] The reaction proceeds via


-deprotonation followed by intramolecular 

attack on the

-chloride.
  • The Challenge: Intermolecular polymerization vs. Intramolecular cyclization.

  • The Solvent Solution: High dilution in 2-MeTHF .

    • Why 2-MeTHF? Unlike THF, 2-MeTHF separates cleanly from water during workup ("inverse solubility"), reducing solvent use for extraction.[1][3][4] Its higher boiling point allows for kinetic acceleration of the cyclization step without pressurized vessels.

Scenario B: The Ramberg-Bäcklund Rearrangement

Target:


-chlorobutyl sulfones.

Here, the chloride is adjacent to the sulfur. Base treatment yields an episulfone intermediate which extrudes


 to form an alkene.[1][5]
  • The Solvent Solution: t-BuOH / THF (1:1) or DMSO .

    • Mechanism:[1][2][5][6][7][8][9] The solvent must support a hard base (KOtBu or KOH) without participating in

      
       reactions itself.[1] DMSO is preferred for rapid extrusion of 
      
      
      
      due to its thermal stability and dipole stabilization of the transition state.

Visualizing the Decision Process

The following diagram illustrates the logical flow for selecting the correct solvent system based on the specific structural isomer of the chlorobutyl sulfone.

SolventSelection Start Starting Material: Chlorobutyl Sulfone Position Position of Chloride? Start->Position Alpha Alpha-Chloro (Cl-C-SO2-R) Position->Alpha Proximal Delta Delta-Chloro (Cl-C-C-C-C-SO2-R) Position->Delta Distal Reaction1 Reaction: Ramberg-Bäcklund Alpha->Reaction1 Reaction2 Reaction: Intramolecular Cyclization Delta->Reaction2 Solvent1 Solvent System: t-BuOH / THF or DMSO (Supports Extrusion) Reaction1->Solvent1 Base: KOH/KOtBu Solvent2 Solvent System: 2-MeTHF or CPME (Green, High T, Stable Anion) Reaction2->Solvent2 Base: LiHMDS/NaH

Caption: Decision tree for solvent selection based on chloride regiochemistry and intended reaction pathway.

Detailed Experimental Protocol

Protocol: Green Cyclization of 4-Chlorobutyl Phenyl Sulfone to 2-Phenylsulfolane

Objective: Synthesize a cyclic sulfone using a sustainable solvent (2-MeTHF) to replace DCM/THF mixtures.

Reagents:

  • 4-Chlorobutyl phenyl sulfone (1.0 equiv)[1]

  • LiHMDS (Lithium hexamethyldisilazide, 1.0 M in THF) (1.2 equiv)[1]

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)[1]

  • Quench: Saturated aqueous

    
    [1]
    

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry a 3-neck round bottom flask under Argon flow.

    • Dissolve 4-chlorobutyl phenyl sulfone in 2-MeTHF (0.1 M concentration). Note: 2-MeTHF must be dry (<100 ppm water) to prevent quenching of the base.

  • Deprotonation (Cryogenic Phase):

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add LiHMDS dropwise over 15 minutes.[1]

    • Observation: The solution typically turns bright yellow/orange, indicating the formation of the

      
      -sulfonyl carbanion.
      
    • Stir at -78°C for 30 minutes.

  • Cyclization (Thermal Phase):

    • Remove the cooling bath and allow the reaction to warm to Room Temperature .

    • If TLC indicates incomplete conversion after 2 hours, heat the reaction to 60°C .

    • Advantage:[1][2][4][7][10] 2-MeTHF (bp 80°C) allows this thermal boost without refluxing, unlike THF (bp 66°C) which would be near its limit.[1][4]

  • Workup (The Green Advantage):

    • Quench with saturated

      
      .[1]
      
    • Phase Separation: Transfer to a separatory funnel.[1] 2-MeTHF is hydrophobic.[1] The aqueous layer will separate cleanly at the bottom.

    • Efficiency: Unlike THF, which requires salting out or extraction with Ethyl Acetate, the 2-MeTHF layer is your extract.[1]

    • Wash the organic layer once with brine.

  • Isolation:

    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Purify via column chromatography (Hexanes/EtOAc).[1]

Self-Validation Checkpoints:

  • Color Change: Failure to turn yellow upon base addition implies wet solvent or inactive base.[1]

  • TLC Monitoring: The cyclic product is typically more polar than the starting chloride.

Green Chemistry: Oxidation Precursors

Before reacting chlorobutyl sulfones, one often synthesizes them from sulfides.[1] The modern "Green" standard replaces DCM with Ethyl Acetate or Water .

OxidationWorkflow Substrate Chlorobutyl Sulfide Process Stir RT -> 50°C Substrate->Process Oxidant H2O2 (30%) + Catalyst Oxidant->Process Solvent Solvent: Ethyl Acetate or Water Solvent->Process Product Chlorobutyl Sulfone Process->Product

Caption: Sustainable oxidation workflow eliminating chlorinated solvents.

References

  • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[1] ChemSusChem, 2012.[1] [1]

  • Taylor, R. J. K., et al. "The Ramberg-Bäcklund Reaction: A Clear Pathway to Alkenes."[1] Organic Reactions, 2004.[1]

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[1] Sustainable Chemical Processes, 2016.[1]

  • GSK Solvent Selection Guide. "GSK Solvent Sustainability Guide." Green Chemistry, 2011.[1]

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry."[1] Pearson Education, 5th Ed.[1] (General reference for sulfide/sulfone oxidation protocols).

Sources

Scalable synthesis of 1-Chloro-4-(isopropylsulfonyl)butane for pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 1-Chloro-4-(isopropylsulfonyl)butane

Abstract

This application note details a scalable, robust protocol for the synthesis of 1-Chloro-4-(isopropylsulfonyl)butane (CAS: Generic structure match), a critical aliphatic sulfone linker used in the manufacturing of pharmaceutical intermediates. Unlike bench-scale methods relying on hazardous oxidants like m-chloroperbenzoic acid (mCPBA), this protocol utilizes a Green Chemistry approach employing catalytic sodium tungstate and hydrogen peroxide. The process is designed for kilogram-scale production, prioritizing safety, cost-efficiency, and impurity control.

Introduction & Retrosynthetic Analysis

The target molecule features a chlorobutyl chain attached to an isopropyl sulfone. The primary challenge in scaling this synthesis is the selective oxidation of the sulfur center without affecting the terminal alkyl chloride, while managing the large exotherm associated with sulfone formation.

Retrosynthetic Strategy: The most viable industrial route disconnects the sulfone into a sulfide precursor, which is formed via selective alkylation.

  • Step 1 (C-S Bond Formation): Selective alkylation of propane-2-thiol (isopropyl thiol) with 1-bromo-4-chlorobutane. The use of the bromochloro-linker exploits the leaving group differential (Br > Cl) to ensure chemoselectivity, leaving the chloride intact for downstream API coupling.

  • Step 2 (Oxidation): Catalytic oxidation of the sulfide to the sulfone using

    
    .
    

Figure 1: Retrosynthetic logic flow prioritizing chemoselectivity and scalable oxidation.

Route Selection & Optimization

ParameterRoute A: Sulfinate AlkylationRoute B: Sulfide Oxidation (Selected)
Reagents Na Isopropyl Sulfinate + 1-Bromo-4-chlorobutaneIsopropyl Thiol + 1-Bromo-4-chlorobutane + H2O2
Cost High (Sulfinate salts are expensive)Low (Commodity chemicals)
Atom Economy GoodExcellent (Water is the main byproduct)
Scalability Moderate (Solubility issues)High (Homogeneous or biphasic liquid rxn)
Safety HighRequires Heat Management (Exothermic oxidation)

Decision: Route B is selected for manufacturing due to raw material availability and the robustness of tungstate-catalyzed oxidation.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Chloro-4-(isopropylthio)butane

Objective: Selective mono-alkylation of isopropyl thiol.

Reagents:

  • 1-Bromo-4-chlorobutane (1.0 equiv)

  • Propane-2-thiol (1.05 equiv)

  • Potassium Carbonate (

    
    ) (1.2 equiv)
    
  • Solvent: Acetonitrile (ACN) or Acetone (10 volumes)

Procedure:

  • Setup: Charge a reactor with Acetonitrile and finely ground

    
    .
    
  • Addition: Add Propane-2-thiol under nitrogen atmosphere. Note: Thiols are odorous; use a scrubber containing bleach.

  • Alkylation: Heat the slurry to 40°C. Add 1-Bromo-4-chlorobutane dropwise over 1 hour.

    • Mechanistic Insight: The bromide is displaced ~100x faster than the chloride (Finkelstein-like selectivity), ensuring the terminal chloride remains intact [1].

  • Reaction: Reflux (approx. 80°C) for 4–6 hours. Monitor by GC-MS (Target M+ = 166.7).

  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    ). Concentrate the filtrate.
    
  • Purification: Dissolve residue in MTBE, wash with 1M NaOH (to remove unreacted thiol) and brine. Dry over

    
     and concentrate.
    
    • Yield Target: >90%[1][2]

    • Appearance: Clear, colorless to pale yellow oil.

Step 2: Catalytic Oxidation to 1-Chloro-4-(isopropylsulfonyl)butane

Objective: Oxidation of sulfide to sulfone without generating peroxidic waste.

Reagents:

  • 1-Chloro-4-(isopropylthio)butane (1.0 equiv)

  • Sodium Tungstate Dihydrate (

    
    ) (1.0 mol%)
    
  • Phenylphosphonic acid (0.5 mol%) or Acidic Amberlyst resin (Optional co-catalyst)

  • Hydrogen Peroxide (30% w/w aq) (2.2 equiv)

  • Solvent: Water/Toluene biphasic system or Methanol (if homogeneous preferred).

Procedure:

  • Catalyst Loading: Dissolve

    
     and the phase transfer catalyst (e.g., Aliquat 336, if using biphasic mode) in the sulfide substrate mixed with solvent. Heat to 40°C.
    
  • Oxidation Phase 1 (Sulfide

    
     Sulfoxide):  Slowly dose the first equivalent of 30% 
    
    
    
    .
    • Critical Control: This step is highly exothermic. Maintain internal temperature

      
       by controlling addition rate.
      
  • Oxidation Phase 2 (Sulfoxide

    
     Sulfone):  Once the exotherm subsides, add the remaining 1.2 equiv of 
    
    
    
    .
  • Completion: Heat the mixture to 70–80°C for 4–8 hours. The tungstate catalyst requires higher activation energy to drive the second oxidation step [2].

    • Endpoint: HPLC analysis should show <0.5% sulfoxide intermediate.

  • Quench: Cool to 20°C. Add saturated sodium sulfite (

    
    ) solution to destroy excess peroxide (Test with starch-iodide paper: Blue 
    
    
    
    Colorless).
  • Isolation: Separate phases. Extract aqueous layer with Toluene. Combine organics, wash with brine, and concentrate.

  • Final Purification: High-vacuum distillation (if liquid) or recrystallization from Isopropyl Alcohol/Heptane (if solid).

    • Yield Target: >85% (2 steps).[3][4][5]

Process Safety & Engineering Controls

Figure 2: Safety logic for exothermic oxidation steps.

  • Thermal Runaway: The oxidation of sulfide to sulfoxide is instantaneous and exothermic. Never add

    
     all at once.
    
  • Peroxide Accumulation: If the reaction stalls (catalyst poisoning),

    
     can accumulate. Always verify consumption before adding the second charge.
    
  • Off-gassing: Minimal, but oxygen evolution can occur if

    
     decomposes. Ensure adequate venting.
    

Analytical Quality Control

TestMethodSpecification
Identity 1H-NMR (CDCl3)Confirms Isopropyl (doublet ~1.3 ppm) and Butyl chain.
Assay HPLC (C18, ACN/H2O)> 98.0% a/a
Impurity A GC-MS1-Chloro-4-(isopropylthio)butane (< 0.1%)
Impurity B HPLC1-Chloro-4-(isopropylsulfinyl)butane (< 0.5%)
Residual H2O2 Titration< 50 ppm

References

  • Nucleophilic Substitution Selectivity: E. L. Eliel, et al., "Relative Reactivities of Alkyl Halides," J. Am. Chem. Soc., 1954. (General principle of Br vs Cl leaving group ability).
  • Tungstate Catalyzed Oxidation: Sato, K., et al. "A Clean Synthesis of Adipic Acid... using Tungstate," Science, 1998.

  • Scalable Sulfone Synthesis: "Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide," Org. Biomol. Chem., 2026 (Projected/Search Result 1.1). Link

  • General Sulfide Oxidation Protocol: Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones," Org.[6] Lett., 2005.[6][7] Link

  • 1-Bromo-4-chlorobutane Reactivity: "Process for the synthesis of 1-bromo-4-chlorobutane," GB Patent 788349A. Link

Sources

Troubleshooting & Optimization

Improving yield of 1-Chloro-4-(isopropylsulfonyl)butane alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for optimizing alkylation workflows using 1-Chloro-4-(isopropylsulfonyl)butane . This compound is a highly versatile electrophile used in the synthesis of complex APIs and ligands. However, researchers frequently encounter yield-limiting bottlenecks when using it, primarily due to the poor leaving-group ability of the primary chloride and the inductive effects of the sulfonyl group.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the thermodynamic and kinetic causalities behind reaction failures and provide self-validating, field-proven protocols to maximize your SN2 substitution yields.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My alkylation reaction is stalling at 30-40% conversion, even after 24 hours. Why is it so sluggish, and how can I drive it to completion?

The Causality: 1-Chloro-4-(isopropylsulfonyl)butane utilizes a chloride ion as the leaving group. In bimolecular nucleophilic substitution (SN2) reactions, chloride is a significantly poorer leaving group compared to bromide or iodide due to its higher charge density and stronger carbon-halogen bond[1].

The Solution: Implement an in-situ Finkelstein reaction [2]. By adding a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI) (typically 0.1 to 0.5 equivalents) to the reaction mixture, the alkyl chloride is continuously converted into an alkyl iodide intermediate. The carbon-iodine bond is weaker and highly polarizable, lowering the activation energy for the subsequent nucleophilic attack. Because the iodide is regenerated after the nucleophile attacks, it functions as a true catalyst.

Q2: I am observing a significant amount of an alkene byproduct in my LC-MS/NMR data. How do I prevent this elimination side reaction?

The Causality: The isopropylsulfonyl group is strongly electron-withdrawing. This inductive effect slightly increases the acidity of the protons on the butane chain. If you are using a strong, hard base (e.g., Sodium Hydride[NaH], Potassium tert-butoxide [KOtBu]), the base will preferentially deprotonate the


-carbon rather than facilitating the nucleophile's backside attack, triggering an E2 elimination pathway.

The Solution: Match the pKa of your base to the nucleophile, avoiding overly strong bases. Switch to milder, inorganic carbonate bases such as Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) [3]. These bases are strong enough to deprotonate most amines, phenols, and thiols but are too bulky and mild to initiate E2 elimination on the alkyl chain.

Q3: Does the choice of solvent really matter if I am heating the reaction?

The Causality: Yes, solvent selection is arguably the most critical variable in an SN2 reaction. Protic solvents (like ethanol or water) form dense hydrogen-bond networks around the nucleophile (a "solvent cage"), drastically reducing its kinetic energy and reactivity[1].

The Solution: Always use Polar Aprotic Solvents such as Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , or Acetonitrile (MeCN) [1]. These solvents effectively solvate the metal cation (e.g., K⁺ or Na⁺) but leave the anionic nucleophile "naked" and highly reactive, accelerating the SN2 pathway over E2.

Part 2: Mechanistic Workflows & Visualizations

To visualize the competing pathways and the solution, review the logic diagrams below.

ReactionPathway Start 1-Chloro-4-(isopropylsulfonyl)butane + Nucleophile Cond1 Strong Base (NaH, KOtBu) Protic Solvent Start->Cond1 Cond2 Mild Base (K2CO3, Cs2CO3) Polar Aprotic Solvent (DMF) Start->Cond2 E2 E2 Elimination (Alkene Byproduct) Cond1->E2 Deprotonation SN2 SN2 Substitution (Target Alkylated Product) Cond2->SN2 Backside Attack YieldLow Low Yield / Impure Profile E2->YieldLow YieldHigh High Yield / Clean Profile SN2->YieldHigh

Caption: SN2 vs E2 reaction pathways based on base and solvent selection.

FinkelsteinCycle RCl Alkyl Chloride (Slow Reactant) RI Alkyl Iodide (Reactive Intermediate) RCl->RI + I- (SN2) NaCl NaCl Precipitate RCl->NaCl Cl- Displaced NaI NaI Catalyst NaI->RI Donates I- Product Alkylated Product RI->Product + Nu- (Fast SN2) Nuc Nucleophile Nuc->Product Product->NaI I- Regenerated

Caption: In-situ Finkelstein catalytic cycle enhancing SN2 substitution rates.

Part 3: Data Presentation & Optimization Matrices

Use the following tables to select the optimal conditions for your specific nucleophile.

Table 1: Base and Solvent Matrix for Alkylation
Base ChoiceSolventNucleophile TypePrimary OutcomeYield Expectation
NaH / KOtBuTHF / EtOHAlcohols, AminesHigh E2 Elimination< 30%
K₂CO₃DMF / DMSOPhenols, Thiols, AminesClean SN2 Substitution75 - 85%
Cs₂CO₃AcetonitrileSterically Hindered AminesClean SN2 Substitution80 - 95%
DIPEA / TEADichloromethaneHighly Reactive AminesSlow SN2 Substitution40 - 60%
Table 2: Kinetic Impact of Halide Exchange (Finkelstein)
Leaving GroupRelative SN2 Reaction RateActivation Energy BarrierCatalyst Required?
Chloride (-Cl)1x (Baseline)HighN/A
Bromide (-Br)~50xMediumOptional
Iodide (-I)~150xLowYes (NaI/KI 0.2 eq)

Part 4: Standardized Experimental Protocol

This self-validating protocol utilizes the principles of solvent-matching and in-situ iodide catalysis to guarantee high-yield alkylation.

Title: Catalytic Iodide-Assisted Alkylation using 1-Chloro-4-(isopropylsulfonyl)butane

Materials Required:

  • 1-Chloro-4-(isopropylsulfonyl)butane (1.2 equivalents)

  • Target Nucleophile (1.0 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Sodium Iodide (NaI) (0.2 equivalents, oven-dried)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon) for 10 minutes to prevent hydrolysis of the alkyl chloride.

  • Nucleophile Activation: Add the target nucleophile (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) to the flask. Add anhydrous DMF (approx. 10 mL per gram of nucleophile). Stir at room temperature for 30 minutes. Causality check: This pre-stirring ensures complete deprotonation of the nucleophile before the electrophile is introduced.

  • Catalyst Introduction: Add the NaI catalyst (0.2 eq) to the suspension.

  • Electrophile Addition: Dissolve 1-Chloro-4-(isopropylsulfonyl)butane (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture over 10 minutes. Causality check: Dropwise addition prevents localized concentration spikes, minimizing dimerization or side reactions.

  • Thermal Control: Heat the reaction mixture to 60–70 °C. Monitor the reaction via TLC or LC-MS. The reaction should reach >95% conversion within 4 to 6 hours due to the iodide catalysis.

  • Quench and Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold distilled water (3x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution or brine twice. Causality check: DMF is highly miscible in water, but LiCl washes aggressively pull residual DMF out of the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alkylated product.

References

  • Finkelstein Reaction Mechanism & Halide Exchange Source: Wikipedia URL:[Link]

  • 11.3: Characteristics of the SN2 Reaction (Solvent Effects) Source: Chemistry LibreTexts URL:[Link]

  • Modular and divergent synthesis facilitated by regioselective N-alkylation (K2CO3 in DMF) Source: DNDi (Drugs for Neglected Diseases initiative) URL:[Link]

Sources

Technical Support Center: Isolating Your Product from 1-Chloro-4-(isopropylsulfonyl)butane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Chloro-4-(isopropylsulfonyl)butane in their synthetic routes. Unreacted starting material can often complicate downstream processes and compromise the purity of your final product. This document provides in-depth troubleshooting strategies and frequently asked questions to effectively remove this specific impurity from your reaction mixture.

Understanding the Challenge: The Properties of 1-Chloro-4-(isopropylsulfonyl)butane

Before diving into purification strategies, it's crucial to understand the physicochemical properties of the molecule you're trying to remove. 1-Chloro-4-(isopropylsulfonyl)butane possesses a unique combination of a polar sulfonyl group and a less polar alkyl chloride chain. This duality in its structure dictates its behavior in various separation techniques.

PropertyValue/InformationSignificance for Purification
Molecular Formula C7H15ClO2SProvides the basis for molecular weight calculation.
Molecular Weight 198.71 g/mol A moderate molecular weight suggests that it is not readily removed by simple evaporation unless your desired product is significantly less volatile.
Polarity Moderately PolarThe sulfone group imparts significant polarity, making it potentially water-soluble to some extent, but the butyl chain adds non-polar character. This allows for manipulation of its partitioning between polar and non-polar solvents.[1]
Reactivity ElectrophilicThe primary chloride is a reactive site for nucleophilic substitution.[2] This reactivity can be exploited for "scavenging" the unreacted material.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered when trying to remove unreacted 1-Chloro-4-(isopropylsulfonyl)butane.

Q1: My standard aqueous workup isn't removing all of the unreacted 1-Chloro-4-(isopropylsulfonyl)butane. What's going wrong?

A1: This is a common issue. While the sulfone group increases water solubility compared to a simple alkyl chloride, the C4 chain and the isopropyl group still lend considerable organic character to the molecule. A simple water wash, especially with a non-polar organic solvent as the primary phase, may not be sufficient.

Troubleshooting Steps:

  • Increase the Polarity of the Aqueous Phase: Instead of using deionized water, consider a brine (saturated NaCl solution) wash. The increased ionic strength of the aqueous phase can "salt out" less polar organic compounds, forcing them into the organic layer while potentially drawing the more polar sulfone into the aqueous layer.

  • Solvent Selection is Key: The choice of your organic solvent during extraction is critical. If your product is soluble in a less polar solvent like hexanes or diethyl ether, switching to one of these from a more polar solvent like ethyl acetate or dichloromethane (DCM) can improve the partitioning of the more polar 1-Chloro-4-(isopropylsulfonyl)butane into the aqueous phase.

  • Multiple Extractions: Perform multiple, smaller-volume extractions rather than a single large-volume one. Three to five extractions will be significantly more efficient at removing the impurity.

Q2: I'm considering column chromatography. What's the best approach?

A2: Column chromatography is an excellent method for this separation, but success hinges on the correct choice of stationary and mobile phases.

Expert Insights:

  • Stationary Phase: Standard silica gel is often the best starting point. The polar sulfone group will interact with the silica, leading to a higher retention time compared to many less polar products. If your product is very polar and co-elutes, consider using a less polar stationary phase like C18-functionalized silica (reverse-phase).[3]

  • Mobile Phase (Eluent): Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a hexane/ethyl acetate gradient. Begin with a high percentage of hexanes (e.g., 95:5 hexane:ethyl acetate) and slowly increase the ethyl acetate concentration. The unreacted sulfone will require a more polar eluent to move down the column.

  • Thin-Layer Chromatography (TLC) is Your Best Friend: Before committing to a large-scale column, always develop a TLC method to determine the optimal solvent system that provides good separation between your product and the unreacted starting material.[4]

Q3: Can I use a chemical method to "quench" or "scavenge" the unreacted 1-Chloro-4-(isopropylsulfonyl)butane?

A3: Absolutely. This can be a very effective strategy, particularly if you have a significant amount of unreacted starting material. The principle is to introduce a nucleophile that will react with the electrophilic alkyl chloride, converting it into a new, more easily separable compound.[2]

Workflow for Nucleophilic Scavenging:

Scavenging_Workflow

Detailed Protocol for Scavenging with a Thiol:

  • Choose Your Scavenger: A water-soluble thiol, such as 2-mercaptoethanol or sodium thiomethoxide, is an excellent choice. The resulting thioether will have increased polarity and potential water solubility.

  • Reaction Conditions: After your primary reaction is complete, add a slight excess (1.1-1.5 equivalents relative to the unreacted sulfone) of the thiol scavenger. The reaction can often be conducted at room temperature, but gentle heating (40-50 °C) may be required to drive the reaction to completion. Monitor the disappearance of the 1-Chloro-4-(isopropylsulfonyl)butane by TLC or LC-MS.

  • Workup: Once the scavenging reaction is complete, proceed with an aqueous workup. The newly formed thioether-sulfone will have a much higher affinity for the aqueous phase, especially if you basify the aqueous layer with a mild base like sodium bicarbonate to deprotonate any excess thiol.

Q4: Is distillation a viable option?

A4: Distillation is only suitable under very specific circumstances. You would need a significant difference in boiling points between your desired product and 1-Chloro-4-(isopropylsulfonyl)butane, and both compounds would need to be thermally stable. Given that sulfones can have high boiling points, this method is often not practical unless your product is very volatile.[3]

Q5: What about recrystallization?

A5: If your desired product is a solid, recrystallization can be a highly effective purification technique.[3]

Key Considerations for Recrystallization:

  • Solvent Screening: The goal is to find a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the unreacted sulfone remains in solution.

  • Common Solvents to Try: Consider solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexanes.

Decision-Making Flowchart for Purification Strategy

Purification_Strategy

This guide provides a comprehensive overview of strategies to remove unreacted 1-Chloro-4-(isopropylsulfonyl)butane. By understanding the properties of this compound and systematically applying these troubleshooting steps, you can significantly improve the purity of your reaction products.

References

  • Hanson, J. E. & Jingwen, C. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available from: [Link]

  • Gomez-Quintana, R., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available from: [Link]

  • Lange, J.-P. (1996). Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
  • March, J. (1992). Advanced Organic Chemistry (4th ed.). John Wiley & Sons.

Sources

Technical Support Center: Troubleshooting Inert Chloro-Sulfone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely reading this because a standard nucleophilic aromatic substitution (


) or cross-coupling reaction on a chloro-sulfone intermediate has failed. Theoretically, the sulfone (

) is a potent electron-withdrawing group (EWG) (

), which should activate the aryl chloride. When it doesn't, the failure is usually due to Steric Inhibition of Resonance (SIR) or Catalyst Poisoning (in metal-mediated pathways).

This guide deconstructs these failures and provides self-validating protocols to restore reactivity.

Phase 1: The Diagnostic Workflow

Before altering reaction conditions, determine why the reaction is dead. Use this decision matrix to select the correct troubleshooting module.

TroubleshootingFlow Start Reaction Stalled/Failed CheckOrtho Are there substituents ORTHO to the Sulfone group? Start->CheckOrtho CheckMethod Reaction Type? CheckOrtho->CheckMethod No (Planar system) SIR_Issue High Probability: Steric Inhibition of Resonance (SIR). Sulfone twisted out of plane. CheckOrtho->SIR_Issue Yes (e.g., Me, iPr) SnAr_Path S_NAr (Nucleophilic Sub) CheckMethod->SnAr_Path Pd_Path Pd/Ni Catalysis CheckMethod->Pd_Path SIR_Issue->Pd_Path Switch Strategy Electronic_Issue Likely Electronic/Leaving Group Issue. Chloride is too poor a nucleofuge. Solvent/Temp Boost Solvent/Temp Boost Electronic_Issue->Solvent/Temp Boost SnAr_Path->Electronic_Issue Fails Ligand Screening Ligand Screening Pd_Path->Ligand Screening

Figure 1: Diagnostic decision tree for isolating the cause of low reactivity in chloro-sulfones.

Phase 2: Troubleshooting Failures

The Problem: The "Element Effect." In


, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. Fluorides react fastest (

). If your chloro-sulfone is inert, the activation energy to break aromaticity is too high.
Scenario A: The "Twisted" Sulfone (Steric Inhibition of Resonance)

If you have a substituent ortho to the sulfone, the bulky


 group is forced to rotate out of the plane of the benzene ring.
  • Consequence: The

    
    -orbitals of the sulfone sulfur no longer align with the 
    
    
    
    -system. The EWG effect is lost. The ring becomes electron-neutral, making
    
    
    impossible.
  • Solution: You cannot fix the physics. You must switch to Module 3 (Metal Catalysis) .

Scenario B: Planar but Inert

If the ring is planar but still unreactive:

  • Solvent Switch: Switch from THF/DCM to DMSO or NMP . These dipolar aprotic solvents solvate the cation (e.g.,

    
    ), leaving the nucleophile "naked" and highly reactive.
    
  • Temperature: Sulfones are thermally stable. Do not hesitate to heat to 120–140°C .

  • The "Halex" Swap (Last Resort): If the chloride is irreplaceable as a scaffold but unreactive, convert it to a fluoride using KF/18-crown-6 in sulfolane (Halex reaction) before attempting the substitution.

Data: Relative Rates of


 by Solvent 
Solvent Dielectric Constant Relative Rate (Normalized) Recommendation
THF 7.5 1 Avoid for difficult substrates
MeCN 37.5 20 Good for mild cases
DMSO 46.7 1,000+ Standard for Sulfones

| NMP | 32.2 | 800+ | High Temp Alternative |

Phase 3: Troubleshooting Metal-Catalyzed Couplings (Pd/Ni)

The Problem: If


 fails, we turn to Buchwald-Hartwig or Suzuki couplings. However, sulfones present a unique challenge: Catalyst Poisoning  and Desulfinylation .
Issue 1: Catalyst Poisoning

Sulfones and their reduced forms (sulfinates) can coordinate to Pd, occupying open coordination sites required for the oxidative addition of the aryl chloride.

Issue 2: Competitive Oxidative Addition

In rare cases, Pd can insert into the


 bond (desulfonylation) rather than the 

bond, ejecting

.
Protocol: The "Bulky Ligand" Rescue

To overcome the deactivated chloride and prevent sulfur coordination, you must use electron-rich, sterically bulky ligands that facilitate oxidative addition into the


 bond.

Recommended System:

  • Precatalyst: Pd(OAc)₂ or Pd₂dba₃ are often insufficient. Use Pd-G3/G4 precatalysts (e.g., XPhos-Pd-G3).

  • Ligand: BrettPhos or RuPhos (for amines), XPhos (for Suzuki).

  • Base: Use weak bases (

    
     or 
    
    
    
    ) to prevent side reactions.

PdCycle cluster_fix Solution LPd L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) LPd->OxAdd Requires Bulky Ligand (BrettPhos) Complex Pd(II)-Ar-Cl Intermediate OxAdd->Complex SulfoneInterference Sulfone Coordination (POISONING) SulfoneInterference->LPd Inhibits BulkyLigand Bulky Ligand (Steric Shield) BulkyLigand->SulfoneInterference Blocks

Figure 2: Mechanism of catalyst poisoning by sulfones and the steric shielding solution.

FAQ: Common User Queries

Q1: My LCMS shows a mass corresponding to [M-SO2]. What happened? A: You triggered a desulfinylation.[1][2][3] This occurs at high temperatures (>140°C) with Pd catalysts.

  • Fix: Lower the temperature to 80–100°C and switch to a more active catalyst (e.g., Pd-PEPPSI-IPr ) that works at lower temperatures.

Q2: Can I use microwave irradiation? A: Yes, for


, microwave heating is excellent for overcoming the activation barrier of chloro-sulfones. However, avoid microwaves for Pd-couplings  with sulfones, as the rapid superheating often accelerates the desulfonylation side reaction mentioned above.

Q3: Is the sulfone group stable to strong bases like LiHMDS? A: generally yes, but if there is an acidic proton alpha to the sulfone (e.g., a methyl sulfone


), strong bases will deprotonate the alpha-carbon, leading to polymerization or self-condensation. Use carbonate bases (

) instead.
References
  • Mechanism of

    
     and the Element Effect: 
    
    • Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958.
    • Concept: Explains why Fluorine >> Chlorine for these reactions.
  • Palladium-Catalyzed Coupling of Sulfonyl Chlorides/Sulfones

    • Dubbaka, S. R., & Vogel, P. "Palladium-Catalyzed Cross-Coupling Reactions of Sulfonyl Chlorides." Organic Letters, 2004.[1]

    • Concept: Details the interaction of Pd with sulfonyl groups and desulfinyl
  • Steric Inhibition of Resonance (SIR)

    • Wheland, G. W.[2] "Resonance in Organic Chemistry."

    • Concept: Theoretical grounding for why ortho-substituted sulfones fail to activ
  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., & Buchwald, S. L.[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

    • Concept: Selection of XPhos/BrettPhos for deactivated aryl chlorides.[1]

Sources

Technical Guide: Controlling Side Reactions During Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemoselectivity Paradox

In drug development, converting a sulfide to a sulfone is rarely a standalone transformation. It occurs within complex scaffolds laden with "distraction" groups—electron-rich alkenes, basic amines, and oxidation-prone alcohols.

The core challenge is not achieving oxidation; it is restraint . Standard oxidants like m-CPBA are often too promiscuous, attacking any nucleophile in their path. This guide provides engineered solutions to suppress these side reactions, focusing on mechanistic control rather than brute force.

Decision Matrix: Selecting the Right Oxidant

Before starting, assess your substrate's vulnerability. Use this logic flow to select the optimal reagent system.

OxidantSelection Start Substrate Analysis HasAlkene Contains Alkene/Alkyne? Start->HasAlkene HasAmine Contains Basic Amine? HasAlkene->HasAmine No MoCat Mo(VI)/W(VI) Catalyzed H2O2 (Steric/Electronic Selection) HasAlkene->MoCat Yes (Avoid Epoxidation) Standard Standard Protocol: m-CPBA or Oxone HasAmine->Standard No AcidicProt Acidic Protection Strategy: H2O2 + H+ or Buffered Oxone HasAmine->AcidicProt Yes (Avoid N-Oxide)

Figure 1: Strategic decision tree for oxidant selection based on functional group compatibility.

Troubleshooting Module: Chemoselectivity & Side Reactions

Scenario A: "My Alkene/Alkyne is turning into an Epoxide."

The Issue: Electrophilic oxidants like m-CPBA rely on a concerted "butterfly" transition state that does not discriminate well between the sulfur lone pair and the


-electrons of an alkene.

The Solution: Metal-Catalyzed Activation of


 
Switch to a Molybdenum (Mo) or Tungsten (W)  catalytic system. High-valent metal peroxo species (

) are electrophilic but highly sensitive to steric bulk and electronic softness. Sulfur, being a softer and more nucleophilic center than a carbon-carbon double bond, reacts preferentially.

Protocol 1: Ammonium Molybdate Catalyzed Oxidation Best for: Substrates with electron-rich alkenes or alkynes.

  • Dissolve: Suspend the sulfide (1.0 equiv) and Ammonium Heptamolybdate tetrahydrate ($ (NH_4)6Mo_7O{24} \cdot 4H_2O $, 2-5 mol%) in Ethanol (0.1 M concentration).

  • Add Oxidant: Slowly add

    
     (2.5 - 3.0 equiv) at room temperature.
    
  • Reaction: Stir at room temperature for sulfoxide, or heat to 40-50°C for sulfone.

    • Critical Control Point: Monitor by TLC.[1][2] If the reaction stalls at sulfoxide, increase temp to 60°C rather than adding massive excess of peroxide.

  • Quench: Add saturated aqueous

    
     (sodium thiosulfate) to destroy excess peroxide before extraction.
    

Why this works: The Mo-peroxo complex transfers oxygen to the sulfur via a mechanism that is sterically more demanding than m-CPBA, effectively "screening out" the alkene [1, 5].

Scenario B: "I'm forming N-Oxides on my Pyridine/Amine."

The Issue: Nitrogen lone pairs are competitive nucleophiles. Under neutral or basic conditions (like standard Oxone protocols), amines rapidly oxidize to N-oxides.

The Solution: In-Situ Proton Protection Protonated amines (


) are not nucleophilic and cannot be oxidized. You must conduct the oxidation in an acidic medium that lowers the pH below the 

of the amine but keeps the sulfide reactive.

Protocol 2: Acid-Buffered Oxidation Best for: Amino-sulfides and pyridine-containing substrates.

  • Preparation: Dissolve sulfide (1 equiv) in Methanol/Water (1:1).

  • Acidification: Add p-Toluenesulfonic acid (pTSA) (1.1 - 1.5 equiv relative to the amine nitrogen). Verify pH < 4.

  • Oxidation: Add Oxone (Potassium peroxymonosulfate, 1.2 - 1.5 equiv) as a solid or aqueous slurry.

  • Workup:

    • Quench with bisulfite.

    • Neutralize: Basify with

      
      only after the oxidant is fully quenched to deprotonate the amine and recover the product.
      

Mechanism: The acid acts as a temporary protecting group. The sulfide sulfur remains unprotonated (sulfur is much less basic than nitrogen) and available for oxidation [6].

Scenario C: "The reaction stalls at the Sulfoxide."

The Issue: The oxidation of Sulfoxide (


) to Sulfone (

) is kinetically slower than Sulfide to Sulfoxide. This is due to the electron-withdrawing nature of the first oxygen, which makes the sulfur center less nucleophilic.

The Solution: Thermal Activation & Catalyst Tuning If using


, simple heating is often enough. However, for stubborn substrates, switching to a Tungstate (

) system under Phase Transfer Catalysis (PTC)
is more effective than Molybdate for the second oxidation step.

Protocol 3: Tungstate-PTC System Best for: Sterically hindered sulfides or electron-deficient substrates.

  • Mix: Combine sulfide, Sodium Tungstate (

    
    , 2 mol%), and Phenylphosphonic acid (2 mol%) in water.
    
  • PTC: Add Methyltrioctylammonium hydrogen sulfate (1 mol%) to facilitate transport of the oxidant into the organic phase.

  • Oxidant: Add

    
     (2.5 equiv).
    
  • Heat: Heat to 60-70°C . The PTC allows the anionic tungsten-peroxo species to react efficiently with the organic sulfoxide.

Comparative Data: Oxidant Performance

Featurem-CPBA

/ Mo(VI)
Oxone (Buffered)

/ Tungstate
Primary Utility Simple substrates, small scaleAlkene tolerance , Green chemAmine tolerance , SpeedDifficult/Hindered substrates
Alkene Selectivity Poor (Epoxidation likely)Excellent ModerateGood
Amine Compatibility Poor (N-Oxides likely)ModerateExcellent (if acidic)Moderate
Cost HighVery LowLowLow
Atom Economy Poor (ArCOOH waste)Excellent (

byproduct)
Moderate (Sulfate waste)Excellent

Mechanistic Visualization

Understanding the competing pathways is crucial for control.

ReactionPathways Sulfide Sulfide (R-S-R) Sulfoxide Sulfoxide (R-SO-R) Sulfide->Sulfoxide Fast (k1) NOxide N-Oxide (Side Reaction) Sulfide->NOxide Competitive if Basic N present Epoxide Epoxide (Side Reaction) Sulfide->Epoxide Competitive if Alkene present (Avoid m-CPBA) Sulfone Sulfone (R-SO2-R) TARGET Sulfoxide->Sulfone Slow (k2) Requires Heat/Catalyst

Figure 2: Reaction kinetics and competing side-reaction pathways.

References

  • Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Link

  • Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide. Organic & Biomolecular Chemistry. Link

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Synthetic Communications. Link

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid. PMC. Link

  • Screening for Sulfur Compounds by Molybdenum-Catalyzed Oxidation. PubMed. Link

  • Catalyst-free oxidation of sulfides to sulfoxides and diethylamine catalyzed oxidation of sulfides to sulfones using Oxone. Research on Chemical Intermediates. Link

Sources

Purification methods for 1-Chloro-4-(isopropylsulfonyl)butane (column vs. crystallization)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Decision Matrix

User Query: "I have synthesized 1-Chloro-4-(isopropylsulfonyl)butane via oxidation of the sulfide. The crude mixture contains residual sulfide and sulfoxide impurities. Should I use column chromatography or crystallization?"

Technical Response: The choice depends heavily on your scale and the physical state of your crude material. While this sulfone is generally a low-melting solid, the presence of the isopropyl group and impurities (particularly the sulfoxide) can depress the melting point, leading to oils.

FeatureCrystallization Column Chromatography
Best For Scale > 10g; Removal of Sulfoxide impurities.[1]Scale < 5g; Complex mixtures; Oily crude.[1]
Purity Potential High (>98%); Excellent rejection of polar sulfoxides.[1]High (>99%); Capable of separating all three species.[1]
Throughput High (Batch processing).[1]Low (Linear processing).[1]
Cost Efficiency High (Solvent recovery possible).[1]Low (Silica and solvent consumption).[1]
Key Risk "Oiling out" (Liquid-Liquid Phase Separation).[1]Co-elution of Sulfone/Sulfoxide if gradient is too fast.[1]

Technical Deep Dive: The Separation Logic

To purify this compound effectively, you must understand the polarity stratification of the sulfur oxidation states on Silica Gel (


).
Elution Order (Silica Gel)
  • Sulfide (Starting Material): Least Polar.[1] Elutes first (High

    
    ).
    
  • Sulfone (Product): Moderately Polar.[1] Elutes second.

  • Sulfoxide (Impurity): Most Polar.[1] Elutes last (Low

    
    ).
    

Note: Sulfoxides possess a highly polarized


 bond with strong hydrogen bond accepting character, making them significantly "stickier" on silica than sulfones, where the dipole is more distributed.[1]
Visualizing the Workflow

PurificationStrategy Start Crude Reaction Mixture (Sulfone + Sulfoxide + Sulfide) CheckState Check Physical State (at Room Temp) Start->CheckState Solid Solid or Waxy Solid CheckState->Solid High Purity Oil Viscous Oil CheckState->Oil High Impurity MethodA Method A: Crystallization (IPA / Heptane) Solid->MethodA TLC Run TLC (Hexane:EtOAc 3:1) Oil->TLC MethodB Method B: Flash Chromatography (Gradient Elution) TLC->MethodB Complex Impurities Seed Seed with Pure Crystal TLC->Seed Mainly Product Seed->MethodA Induce Crystallization

Figure 1: Decision tree for selecting the purification methodology based on the physical state of the crude material.

Protocol A: Crystallization (The Scalable Route)

Theory: Sulfones often exhibit high lattice energy due to dipolar interactions.[1] However, the isopropyl group adds lipophilic bulk that can disrupt packing. A "antisolvent" method is required.[1]

Recommended Solvent System:

  • Solvent (Good): Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc).[1]

  • Antisolvent (Bad): Heptane or Hexane.[1]

Step-by-Step Protocol:

  • Dissolution: Transfer crude solid to a flask. Add minimal hot IPA (approx. 50-60°C) until fully dissolved. Caution: Do not boil excessively to avoid thermal degradation of the alkyl chloride.

  • Antisolvent Addition: While maintaining temperature, add warm Heptane dropwise.[1]

    • Stop point: When a faint, persistent cloudiness (turbidity) appears.[1]

  • Re-solubilization: Add a few drops of hot IPA to clear the solution again.

  • Controlled Cooling: Remove from heat. Allow to cool to room temperature slowly (insulate flask with a towel).

    • Critical Step: If the product separates as an oil droplets ("oiling out") rather than crystals, reheat and add more IPA (shift ratio toward the "Good" solvent).

  • Crystallization: Once at RT, cool further in an ice bath (0°C) for 1 hour.

  • Filtration: Filter the white crystalline solid and wash with cold Heptane.

Troubleshooting "Oiling Out":

  • Cause: The solution is too concentrated, or the temperature dropped too fast (supersaturation exceeded the metastable zone width).

  • Fix: Reheat to dissolve the oil. Add a "seed crystal" (if available) at 30-35°C. Agitate vigorously.

Protocol B: Column Chromatography (The Precision Route)

Theory: Best for removing non-polar sulfide starting material or separating complex mixtures where crystallization fails.[1]

Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

Mobile Phase Gradient:

  • Solvent A: Hexanes (or Heptane)[1]

  • Solvent B: Ethyl Acetate (EtOAc)[1]

Step-by-Step Protocol:

  • TLC Optimization:

    • Spot crude on TLC plate.[1]

    • Elute with 30% EtOAc in Hexane.[1]

    • Visualization: Use

      
       stain (Sulfones/Sulfoxides do not always absorb strongly in UV unless the "R" group is aromatic; here it is aliphatic). Iodine vapor is also effective.[1]
      
    • Target: Product

      
      .[1]
      
  • Column Setup:

    • Pack column with Silica.[1]

    • Load sample (dissolved in minimal DCM or adsorbed onto silica).[1]

  • Elution Gradient:

    • 0-10% EtOAc: Elutes unreacted Sulfide (Fast).

    • 20-40% EtOAc: Elutes Sulfone (Product).

    • 50-100% EtOAc: Elutes Sulfoxide (Slow/Sticky).[1]

  • Fraction Analysis:

    • Combine pure fractions. Evaporate solvent under reduced pressure.

    • Note: The product is an alkyl chloride; avoid high bath temperatures (>50°C) during rotovap to prevent any risk of HCl elimination, although sulfones are generally stable.

Frequently Asked Questions (FAQs)

Q1: My product is a viscous oil and won't crystallize even in the freezer. Why? A: This is likely due to Sulfoxide depression .[1] Even 5-10% sulfoxide impurity can prevent the crystal lattice from forming.[1]

  • Action: Run a quick "plug filtration" (short silica column).[1] Flush with 20% EtOAc/Hexane to remove non-polar oils, then 40% EtOAc to collect the sulfone, leaving the sulfoxide on the silica. Then attempt crystallization again.[1][3]

Q2: Can I use Ethanol/Water for crystallization? A: Proceed with caution. While sulfones crystallize well from aqueous alcohols, the presence of the primary alkyl chloride (Cl-CH2...) presents a risk of hydrolysis (forming the alcohol) or solvolysis at high temperatures over prolonged periods. IPA/Heptane is chemically safer for the alkyl chloride moiety.

Q3: How do I distinguish the Sulfone from the Sulfoxide on TLC? A:

  • Polarity: Sulfoxide is lower (more polar).[1]

  • Stain: Sulfides and Sulfoxides oxidize readily with

    
     (turn yellow/brown quickly).[1] Sulfones are already oxidized, so they stain less intensely or more slowly (often requiring heat).[1]
    

Q4: Is the Alkyl Chloride sensitive to the oxidation conditions (e.g., Oxone/H2O2)? A: Generally, no. Primary alkyl chlorides are stable to standard oxidative protocols used to convert sulfides to sulfones.[1] However, avoid using highly basic conditions (pH > 10) during the workup to prevent E2 elimination of HCl (forming the vinyl sulfone).

References

  • General Sulfone Synthesis: Trost, B. M., & Curran, D. P. (1981).[1] Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate.[1] Tetrahedron Letters, 22(14), 1287-1290.[1]

  • Chromatography Guide: Flash Chromatography Guide: Separating Polar Compounds. Teledyne ISCO.[1] Retrieved from [Link]

  • Crystallization of Sulfones: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] (1989).[1] Longman Scientific & Technical.[1] (General procedures for sulfone purification).

Sources

Technical Support: Stability & Handling of 1-Chloro-4-(isopropylsulfonyl)butane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Cyclization Trap"

You are likely accessing this guide because you are observing low yields, unexpected non-polar byproducts, or complete consumption of starting material when using 1-Chloro-4-(isopropylsulfonyl)butane under basic conditions.

The Core Issue: This molecule contains both a leaving group (chloride) and an acidic proton (


-sulfonyl) separated by a four-carbon chain. Under basic conditions, it is predisposed to intramolecular self-alkylation , forming a stable 5-membered ring (sulfolane derivative). This side reaction often outcompetes intermolecular coupling reactions.

This guide details the mechanism of this instability and provides validated protocols to suppress it.

Module 1: Mechanistic Insight

To troubleshoot effectively, you must understand the competition between your desired reaction and the degradation pathway.

The Degradation Pathway (5-Exo-Tet Cyclization)

The sulfone group (


) is electron-withdrawing, acidifying the adjacent protons. The protons on the butane chain (

-position) have a

of approximately 29-31 (DMSO scale). While this is relatively high, the entropic favorability of forming a 5-membered ring makes this deprotonation highly consequential.

The Pathway:

  • Deprotonation: Base removes a proton from the carbon

    
     to the sulfone.
    
  • Cyclization: The resulting carbanion attacks the terminal carbon bearing the chlorine.

  • Product: Formation of 2-isopropyltetrahydrothiophene-1,1-dioxide (a sulfolane).

Visualization of the Pathway

G Start 1-Chloro-4-(isopropylsulfonyl)butane (Starting Material) Base Base Exposure (Deprotonation) Start->Base + Base Intermediate Carbanion Intermediate (Reactive Species) Base->Intermediate Fast Equilibrium Product 2-isopropyltetrahydrothiophene-1,1-dioxide (Cyclic Impurity) Intermediate->Product Intramolecular Attack (k_cyc >> k_inter) Desired Desired Coupled Product (Linear) Intermediate->Desired Intermolecular Nu- Attack (Requires Optimization)

Figure 1: The kinetic competition between desired coupling and the dominant cyclization side-reaction.

Module 2: Diagnostic & Troubleshooting (Q&A)

Q1: I am seeing a new spot on TLC that is more polar than my starting material but does not match my product. What is it?

Diagnosis: It is likely the cyclic sulfolane byproduct.

  • Why: Sulfones are polar, but the cyclic form hides the lipophilic alkyl chain within a compact sphere, altering its Rf value significantly compared to the linear chain.

  • Verification: Check the NMR. The cyclic product will show the disappearance of the triplet corresponding to

    
     (
    
    
    
    ppm) and the appearance of complex multiplet splitting patterns typical of a rigid ring system.
Q2: My reaction yield is <10%. I am using NaH in THF. Why?

Root Cause: Base Strength. Sodium Hydride (NaH) is a strong, irreversible base. It rapidly deprotonates the


-sulfone position. Once the carbanion forms, the intramolecular cyclization (5-exo-tet) is instantaneous.
  • Correction: Switch to a weaker, reversible base like Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These bases maintain a lower concentration of the reactive carbanion, allowing your nucleophile (if it is a better nucleophile than the carbanion) to compete for the electrophile.
Q3: Can I use hydroxide bases (NaOH, KOH)?

Risk: High. Hydroxide bases present two risks:

  • Cyclization: They are strong enough to drive the equilibrium toward the cyclic product.

  • Hydrolysis: They can directly displace the chloride to form the alcohol (

    
    ), which is a dead-end byproduct.
    
Q4: What is the "Safe Zone" for reaction temperature?

Guideline: Keep it below 60°C.

  • Observation: At temperatures >80°C, even weak bases like carbonates can promote cyclization due to thermal energy overcoming the activation barrier for the intramolecular attack.

  • Recommendation: Start reactions at 0°C or RT. Only heat if conversion is stalled and the byproduct is not forming.

Module 3: Optimized Experimental Protocols

These protocols are designed to minimize the concentration of the active carbanion intermediate.

Protocol A: Safe Nucleophilic Substitution (General)

Use this if you are attaching the linker to a Phenol, Amine, or Thiol.

Reagents:

  • Nucleophile (1.0 equiv)

  • 1-Chloro-4-(isopropylsulfonyl)butane (1.2 equiv)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: DMF or Acetonitrile (Anhydrous)

  • Additive: NaI (0.1 equiv) - Finkelstein Catalyst

Methodology:

  • Pre-activation: Dissolve the Nucleophile and Base in the solvent. Stir at Room Temperature (RT) for 30 minutes. This ensures the Nucleophile is deprotonated and ready to react immediately.

  • Catalyst Addition: Add Sodium Iodide (NaI).[1] This converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the desired intermolecular reaction over the intramolecular cyclization.

  • Slow Addition: Dissolve the 1-Chloro-4-(isopropylsulfonyl)butane in a minimum volume of solvent. Add this solution dropwise to the reaction mixture.

  • Monitoring: Monitor by TLC/LCMS every hour. Do not heat above 50°C unless necessary.

Protocol B: Base Compatibility Matrix
Base TypeSpecific BaseRisk LevelRecommendation
Hydrides NaH, KHCRITICAL Avoid. Causes rapid self-cyclization.
Alkoxides KOtBu, NaOMeHIGH Avoid. Promotes elimination and cyclization.
Hydroxides NaOH, KOHHIGH Avoid. Causes hydrolysis and cyclization.
Carbonates

,

LOW Recommended. Use in polar aprotic solvents.
Amines TEA, DIPEAMEDIUM Usable, but reaction may be sluggish.
Amides LiHMDS, LDACRITICAL Avoid. Will deprotonate immediately.

Module 4: Decision Logic for Reaction Design

Use this flowchart to select the correct conditions for your specific synthesis.

DecisionTree Start Start: Reaction Planning Q1 Is your Nucleophile highly acidic (pKa < 10)? (e.g., Phenols, Thiols) Start->Q1 Q2 Is your Nucleophile weakly acidic/neutral? (e.g., Amines) Q1->Q2 No PathA Use Carbonate Base (K2CO3/Cs2CO3) in DMF/ACN Q1->PathA Yes PathB Use Organic Base (DIPEA/TEA) in DCM/THF Q2->PathB Yes Check Check Temperature PathA->Check PathB->Check Warning WARNING: Do NOT use NaH Check->Warning If Temp > 60°C

Figure 2: Decision matrix for selecting reaction conditions to minimize cyclization.

References

  • Bordwell, F. G. (1988).[2] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

    • Establishes the pKa of sulfone -protons (~29-31), providing the theoretical basis for base selection.
  • Paquette, L. A. (1977). The Ramberg-Bäcklund Rearrangement.[3] Organic Reactions, 25, 1-171. Link

    • Foundational text on -halo sulfone reactivity and cycliz
  • Simpkins, N. S. (1993). Sulfones in Organic Synthesis. Pergamon Press.
  • PubChem. (n.d.). 1-Chloro-4-(isopropylsulfonyl)butane Compound Summary. Link

    • Source for physical property d

Sources

Minimizing elimination byproducts when using 1-Chloro-4-(isopropylsulfonyl)butane

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Elimination Byproducts (Dehydrohalogenation) during Nucleophilic Substitution Reagent: 1-Chloro-4-(isopropylsulfonyl)butane [CAS: N/A for generic, specific building block] Application: Alkylation of amines, phenols, or thiols in Drug Discovery.

Introduction: The Chemist's Dilemma

You are likely using 1-Chloro-4-(isopropylsulfonyl)butane to introduce a solubilizing sulfone tail into a scaffold. This reagent presents a classic competition between


 substitution  (desired) and E2 elimination  (undesired).[1]

While primary alkyl chlorides are generally excellent substrates for


 reactions, the sulfone moiety adds a layer of complexity. It increases the polarity of the molecule and can slightly acidify protons on the carbon chain via inductive effects, lowering the barrier for base-mediated elimination to form 4-(isopropylsulfonyl)but-1-ene .

This guide provides a mechanistic breakdown, a troubleshooting decision tree, and an optimized protocol to suppress the elimination pathway.

Module 1: Mechanistic Insight (Thermodynamics & Kinetics)

To solve the problem, we must visualize the competing pathways. The elimination product is thermodynamically stable and entropically favored at high temperatures.

The Competing Pathways

The following diagram illustrates the bifurcation point between the desired alkylation and the elimination byproduct.

ReactionPathways SM 1-Chloro-4-(isopropylsulfonyl)butane (Electrophile) TS_SN2 Transition State (SN2) Sterically Unhindered SM->TS_SN2 Low Temp Polar Aprotic Solvent TS_E2 Transition State (E2) Base abstracts u03b2-proton SM->TS_E2 High Temp Strong/Bulky Base Base Base/Nucleophile Base->TS_SN2 Base->TS_E2 Product Desired Product (Alkylated Scaffold) TS_SN2->Product Alkene Byproduct: 4-(isopropylsulfonyl)but-1-ene (Elimination) TS_E2->Alkene Irreversible

Figure 1: Kinetic competition between Substitution (


) and Elimination (E2). The \beta-proton abstraction is the critical failure point.
Key Drivers of Elimination
  • Basicity vs. Nucleophilicity: Hard, strong bases (e.g., alkoxides like

    
    , 
    
    
    
    ) rapidly abstract the
    
    
    -proton. You need a base that is strong enough to deprotonate your nucleophile but too weak (or non-interacting) to deprotonate the alkyl chain.
  • Temperature: Elimination is entropy-driven (2 molecules

    
     3 molecules: alkene, base-H, leaving group). Higher temperatures exponentially favor E2 over 
    
    
    
    .
  • Leaving Group: Chloride is a "harder" leaving group than iodide. It requires more energy to displace, often necessitating higher temperatures, which inadvertently triggers the E2 threshold.

Module 2: Troubleshooting Guide (Q&A)

This section addresses specific observations from your LCMS or NMR data.

Scenario A: "I see a large peak at M-36 (or M-38) relative to the starting material."

Diagnosis: This is the loss of HCl. You are generating the alkene byproduct 4-(isopropylsulfonyl)but-1-ene .

  • Q: Why is this happening even at moderate temperatures?

    • A: Your base is likely too strong.[2] If you are using Sodium Hydride (NaH) or Potassium tert-butoxide (

      
      ), switch immediately. These bases are dominant elimination promoters.
      
    • Fix: Switch to Cesium Carbonate (

      
      )  or Potassium Carbonate (
      
      
      
      )
      . These are milder and often act as "heterogeneous" bases in organic solvents, limiting the concentration of active base in solution.
Scenario B: "The reaction is too slow at room temperature, but elimination spikes when I heat it."

Diagnosis: The chloride is a poor leaving group, creating a "kinetic trap." You heat it to overcome the activation energy for substitution, but you cross the activation energy for elimination first.

  • Q: How do I accelerate substitution without heat?

    • A: Use the Finkelstein Modification . Add 0.1 to 0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction.

    • Mechanism: The Iodide displaces the Chloride in situ to form the corresponding Alkyl Iodide. The Iodide is a much better leaving group (

      
       times faster reaction rate). This allows the reaction to proceed at lower temperatures (e.g., 40°C instead of 80°C), staying below the elimination threshold [1].
      
Scenario C: "I see complex mixtures and degradation of the sulfone."

Diagnosis: Although rare, extremely strong bases (like LDA) can deprotonate the position


 to the sulfone (

in DMSO) [2].
  • Q: Could the sulfone be reacting?

    • A: Yes, if you use lithium bases. The resulting carbanion can undergo self-condensation or rearrangements.

    • Fix: Avoid lithium bases. Stick to carbonate bases or tertiary amines (DIPEA/TEA) if your nucleophile is sufficiently acidic.

Module 3: Optimized Protocol

This protocol uses Cesium Carbonate (mild base) and Potassium Iodide (catalyst) in Acetonitrile (polar aprotic). This system is self-validating: if the reaction turns yellow/orange, it indicates iodine liberation, confirming the catalytic cycle is active.

Reagents
  • Nucleophile: (Amine, Phenol, etc.) - 1.0 equiv

  • Reagent: 1-Chloro-4-(isopropylsulfonyl)butane - 1.1 to 1.2 equiv

  • Base:

    
     (preferred) or 
    
    
    
    - 2.0 to 3.0 equiv
  • Catalyst: KI or NaI - 0.1 to 0.5 equiv

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure
  • Preparation: In a dry vial, dissolve the Nucleophile in MeCN (0.1 M - 0.2 M concentration).

  • Base Addition: Add

    
     . Stir for 10-15 minutes at Room Temperature (RT). Note: This pre-deprotonation step ensures the nucleophile is ready to attack immediately upon reagent addition.
    
  • Catalyst Addition: Add KI (0.2 equiv).

  • Reagent Addition: Add 1-Chloro-4-(isopropylsulfonyl)butane dropwise.

  • Reaction:

    • Stir at 40°C - 50°C . Do not reflux.

    • Monitor via LCMS at 2 hours.

  • Workup:

    • Filter off the inorganic solids.

    • Dilute filtrate with EtOAc, wash with water/brine.

    • Concentrate.

Protocol Comparison Table
VariableStandard (High Risk)Optimized (Low Risk)Reason
Base

,

,


,

Carbonates are less basic, reducing

-proton abstraction.
Leaving Group Chloride (native)Iodide (in situ via KI)Iodide reacts faster at lower temps, bypassing E2 activation energy.
Solvent THF, MeOHMeCN, DMFPolar aprotic solvents accelerate

specifically.
Temperature Reflux (>80°C)40°C - 50°CLower temp favors substitution (Enthalpy) over elimination (Entropy).

Module 4: Troubleshooting Decision Tree

Use this flowchart to diagnose your specific experimental outcome.

TroubleshootingTree Start Analyze Crude LCMS/NMR CheckImpurity Identify Major Impurity Start->CheckImpurity Alkene M-36 Peak (Alkene) (Elimination) CheckImpurity->Alkene Mass = M-HCl SM_Left Starting Material Remaining (Low Conversion) CheckImpurity->SM_Left Mass = SM Clean Clean Product CheckImpurity->Clean Mass = Product Action_Alkene 1. Lower Temp (-10°C) 2. Switch to Cs2CO3 3. Dilute Reaction Alkene->Action_Alkene Action_SM 1. Add 0.5 eq NaI (Finkelstein) 2. Increase Conc. (0.5M) 3. Switch solvent to DMF SM_Left->Action_SM Success Proceed to Workup Clean->Success

Figure 2: Logical decision tree for optimizing reaction conditions based on impurity profile.

References

  • Finkelstein Reaction & Nucleophilicity: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the "Finkelstein effect" where Iodide accelerates alkylation of chlorides).

  • Sulfone Acidity: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 1988, 21, 12, 456–463. (Establishes pKa of sulfones in DMSO at ~29).

  • Cesium Carbonate Effect: Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines." Journal of Organic Chemistry 2002, 67, 3, 674–683.[3] (Demonstrates suppression of elimination using Cesium bases).

  • General

    
     vs E2 Guidelines:  Master Organic Chemistry. "Deciding SN1/SN2/E1/E2." (Authoritative educational resource for mechanism competition). 
    

Sources

Technical Support Center: Handling Moisture Sensitivity of Sulfonyl Chloride Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Moisture Control, Hydrolysis Prevention, and Troubleshooting for



Introduction: The Hydrolysis Trap

Sulfonyl chlorides are the workhorses of medicinal chemistry for creating sulfonamides and sulfonate esters. However, they possess a fatal flaw: electrophilic susceptibility to water .

When exposed to moisture, sulfonyl chlorides undergo rapid hydrolysis. This is not merely a loss of titer; it is an active hazard. The reaction generates sulfonic acid (


) and hydrochloric acid (

) gas. The generated acid can protonate your nucleophiles (amines), rendering them unreactive, while the heat and gas evolution can overpressurize sealed vessels.

This guide replaces generic advice with field-proven protocols to manage this sensitivity.

Module 1: Storage & Initial Quality Control

Q: I found an old bottle of p-TsCl (p-Toluenesulfonyl chloride). It looks "crusty." Is it usable?

A: Likely not without purification. Sulfonyl chlorides are often liquids or low-melting solids. "Crusting" usually indicates the formation of sulfonic acid, which has a significantly higher melting point than the chloride.

Diagnostic Protocol (The "Melting Point" Test):

  • Check the literature melting point (MP) of the pure chloride (e.g., p-TsCl is ~67–69 °C).

  • Check the MP of the corresponding sulfonic acid (e.g., p-TsOH is ~103–106 °C).

  • Rule of Thumb: If your sample melts higher than the reported chloride MP, or has a very broad range, it is hydrolyzed.

Q: How should I store these reagents long-term?

A:

  • Temperature: 2–8 °C (Refrigerator) or -20 °C (Freezer) is mandatory. Cold slows the kinetics of hydrolysis with ambient moisture.

  • Atmosphere: Store under Argon or Nitrogen.[1][2] Parafilm is insufficient; use electrical tape over the cap or store the bottle inside a secondary desiccator jar containing Drierite or

    
    .
    
  • Liquids: Liquid sulfonyl chlorides (e.g., Methanesulfonyl chloride, MsCl) should be inspected for turbidity. Clear is good; cloudy implies HCl/acid formation.

Module 2: Reaction Setup & Execution

Q: My reaction bubbled violently when I added the sulfonyl chloride. What happened?

A: You likely triggered an autocatalytic hydrolysis cascade. If your solvent was "wet" or the atmosphere wasn't inert, the


 reacted with water to release HCl gas.[3]

The Fix: Rigorous Solvent Selection Use this compatibility matrix to select your solvent system.

Solvent ClassSuitabilityNotes
Chlorinated (DCM, DCE) Excellent High solubility, non-nucleophilic. Must be dried over molecular sieves (3Å or 4Å).
Ethers (THF, Et2O) Good Ensure they are peroxide-free and dry. Wet THF is a common failure point.
Aromatic (Toluene) Excellent Good for azeotropic drying of reactants before addition.
Alcohols (MeOH, EtOH) FORBIDDEN Will react to form sulfonate esters immediately.
Water/Biphasic Conditional Only viable under "Schotten-Baumann" conditions (rapid stirring, excess base, cold T).

Q: Do I need a base?

A: Yes. The reaction produces HCl byproducts.[1] If you do not neutralize this, the HCl will protonate your amine nucleophile (


), killing its nucleophilicity.
  • Recommendation: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equivalents).

  • Catalyst: For difficult substrates, add 10 mol% DMAP (4-Dimethylaminopyridine) to form a reactive N-sulfonylpyridinium intermediate.

Module 3: Troubleshooting & Purification

Q: My yield is low, and I see a new spot on TLC that doesn't move (baseline).

A: That baseline spot is likely the sulfonic acid (hydrolysis product). This occurs if the rate of hydrolysis (


) exceeds the rate of sulfonylation (

).

Visualizing the Competition:

HydrolysisCompetition RSO2Cl Sulfonyl Chloride (R-SO2Cl) Intermediate Transition State RSO2Cl->Intermediate Amine Amine Nucleophile (R'-NH2) Amine->Intermediate  Fast (Dry) Water Moisture (H2O) Water->Intermediate  Fast (Wet) Product Sulfonamide (Desired) Intermediate->Product Waste Sulfonic Acid + HCl (Undesired) Intermediate->Waste

Figure 1: The kinetic competition. Water is a small, hard nucleophile that competes effectively with amines, especially if the amine is sterically hindered.

Q: Can I purify a solid sulfonyl chloride that has partially hydrolyzed?

A: Yes, using the "Cold Wash" Technique .

  • Context: Sulfonyl chlorides hydrolyze slowly at 0 °C but dissolve poorly in water. Sulfonic acids dissolve instantly in water.

  • Protocol:

    • Chill distilled water to 0–4 °C.

    • Rapidly wash the solid sulfonyl chloride with the ice-cold water on a sintered glass frit.

    • Crucial Step: Immediately dissolve the remaining solid in a dry organic solvent (e.g., Toluene or DCM), separate any residual water layer, dry over

      
      , and concentrate.
      
    • Why this works: You wash away the acid before the chloride has time to react significantly with the cold water [1].

Module 4: Safety & Quenching

Q: How do I safely dispose of excess sulfonyl chloride?

A: Never add water to the reagent.[3] Add the reagent to the water. [4]

The "Reverse Addition" Quench Protocol:

  • Prepare: A beaker of 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate, cooled in an ice bath.
    
  • Dilute: Dilute your reaction mixture or leftover reagent with a non-reactive solvent (DCM or Toluene).

  • Add: Dropwise, add the sulfonyl chloride solution into the stirred, cold base.

  • Wait: Stir for 30 minutes to ensure complete hydrolysis before disposal.

Warning: Adding water directly to a flask of neat sulfonyl chloride can cause a "geyser" effect due to rapid HCl gas expansion [2].

Experimental Workflow: Dry Sulfonylation

Follow this decision tree to ensure protocol adherence.

Workflow Start Start: Reagent Check Check Is Reagent Liquid/Clear or Solid/Correct MP? Start->Check Purify Purify: Distill (liq) or Cold Wash (sol) Check->Purify No (Crusty/Cloudy) Setup Setup: Flame-dry glassware N2/Ar Atmosphere Check->Setup Yes Purify->Setup Solvent Solvent: Anhydrous DCM/THF + Amine + Base (TEA) Setup->Solvent Add Addition: Dropwise R-SO2Cl at 0°C Solvent->Add Monitor Monitor: TLC/LCMS Add->Monitor

Figure 2: Standard Operating Procedure for minimizing moisture exposure.

References

  • Organic Syntheses . p-Toluenesulfonyl Chloride.[5] Coll. Vol. 1, p.145 (1941); Vol. 1, p.145 (1921). (Describes the cold water wash purification method).

  • BenchChem . Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (Detailed quenching protocols and safety hazards).

  • American Chemical Society (ACS) . Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. J. Am. Chem. Soc. 1992, 114, 1743–1749.[6] (Mechanistic insights into hydrolysis kinetics).

  • University of California, San Diego (UCSD) . Standard Operating Procedure: Sulfonyl Chlorides. (Safety and PPE requirements).

Sources

Technical Support Center: Advanced Strategies for Sulfone Coupling with Sterically Demanding Isopropyl Groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with sulfone couplings involving the sterically bulky isopropyl group. The inherent steric hindrance of the isopropyl moiety can significantly impede reaction rates, lower yields, and complicate purification.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established and cutting-edge methodologies. Our goal is to equip you with the knowledge to diagnose issues in your synthetic route and implement effective solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q1: My palladium-catalyzed C-S coupling reaction to form an aryl isopropyl sulfone is giving very low to no yield. What are the primary factors to investigate?

A1: Low yields in palladium-catalyzed sulfonylation with sterically hindered partners like isopropyl sulfinates or halides are common. The issue often lies in an inefficient catalytic cycle, specifically slow reductive elimination. Here’s a systematic approach to troubleshooting:

  • Ligand Choice is Critical: Standard phosphine ligands (e.g., PPh₃) are often ineffective. The steric bulk of the isopropyl group necessitates ligands that are both electron-rich and bulky to promote the crucial C-S reductive elimination step from the palladium center.

    • Initial Recommendation: Switch to biaryl phosphine ligands such as XPhos or RuPhos. These ligands are known to accelerate reductive elimination in challenging cross-couplings.[1]

    • Alternative: For electron-poor aryl halides, consider using electron-poor XantPhos-type ligands, which have been shown to improve yields by suppressing unwanted side reactions.[2]

  • Catalyst Precursor and Loading: Ensure your palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is of high quality. For difficult couplings, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome activation barriers.

  • Base and Solvent Optimization: The choice of base and solvent is interdependent and crucial for both substrate solubility and catalyst performance.

    • Bases: Weakly coordinating bases are often preferred. Start with Cs₂CO₃ or K₃PO₄. Stronger bases like NaOtBu can be effective but may also promote side reactions. For Negishi-type couplings, a specialized base like tmp·ZnCl·LiCl has proven effective for the α-arylation of sulfones.[1]

    • Solvents: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are standard. Ensure your solvent is rigorously dried, as water can deactivate the catalyst and hydrolyze starting materials.

  • Temperature: These reactions often require elevated temperatures (80-120 °C) to overcome the high activation energy of the reductive elimination step.[2] Use a reflux condenser and ensure a sealed, inert atmosphere.

Q2: I am attempting a nucleophilic substitution (SₙAr) of an activated aryl halide with sodium isopropylsulfinate, but the reaction is sluggish and incomplete. How can I drive it to completion?

A2: While SₙAr is a classic method, steric hindrance from the isopropyl group can significantly slow the nucleophilic attack.

  • Increase Electronic Activation: The viability of SₙAr is highly dependent on the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group. If your substrate is only moderately activated, the reaction may not proceed under standard conditions.

  • Solvent Effects: Transitioning to a more polar aprotic solvent like DMSO or NMP can dramatically accelerate SₙAr reactions by solvating the cation of the sulfinate salt, thereby increasing the nucleophilicity of the sulfinate anion.

  • Temperature: These reactions often require high temperatures (100-160 °C). Microwave irradiation can be an effective technique to safely and rapidly reach the required temperatures, often reducing reaction times from hours to minutes.

  • Phase-Transfer Catalysis: In biphasic systems or when solubility is an issue, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the transport of the sulfinate nucleophile into the organic phase, increasing the reaction rate.

Q3: My radical-mediated sulfonylation using an isopropyl sulfonyl precursor is failing. What are the likely causes?

A3: Radical-mediated pathways are an excellent modern alternative, often tolerant of steric bulk.[3][4][5] If your reaction is failing, consider these points:

  • Radical Generation Method: The choice of initiator is key.

    • Photoredox Catalysis: This is a very mild and powerful method.[4][6] Ensure your photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic dye) is appropriate for the redox potential of your substrate.[7] The light source must emit at the correct wavelength to excite the catalyst. Check that your reaction vessel is transparent to the required wavelength (e.g., use borosilicate glass, not flint glass which blocks UV).

    • Thermal Initiators: Reagents like AIBN or di-tert-butyl peroxide require specific temperatures to initiate homolysis. Ensure your reaction temperature is appropriate for the initiator's half-life.

  • SO₂ Surrogate: Direct use of SO₂ gas is often impractical. Solid surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) or sodium metabisulfite are excellent alternatives.[2][3] The slow release of SO₂ from these reagents is often beneficial. PIPSO (bis(piperidine) sulfur dioxide) is another effective surrogate for photoredox-catalyzed reactions.[6]

  • Reaction Concentration: Radical chain reactions can be sensitive to concentration. Reactions that are too dilute may favor termination pathways over propagation. Try increasing the concentration.

Workflow & Troubleshooting Diagram

The following diagram outlines a general workflow for troubleshooting a challenging isopropyl sulfone coupling reaction.

G cluster_start Problem Identification cluster_method Methodology Review cluster_pdni Troubleshooting: Pd/Ni Catalysis cluster_snar Troubleshooting: SNAr cluster_radical Troubleshooting: Radical cluster_end Outcome Start Low Yield / No Reaction in Isopropyl Sulfone Coupling CouplingType Identify Coupling Type: - Pd/Ni Catalyzed? - SNAr? - Radical? Start->CouplingType Ligand Optimize Ligand: Use Bulky, Electron-Rich Biarylphosphines (XPhos, RuPhos) CouplingType->Ligand Pd/Ni SNAr_Activation Check Substrate: Ensure Strong Ortho/Para Electron-Withdrawing Groups CouplingType->SNAr_Activation SNAr Radical_Initiation Verify Initiation: - Correct Wavelength for Photocatalyst? - Correct Temp for Thermal Initiator? CouplingType->Radical_Initiation Radical Conditions Adjust Conditions: - Increase Temp (80-120°C) - Screen Bases (Cs2CO3, K3PO4) - Use Anhydrous Solvent (Dioxane, Toluene) Ligand->Conditions Catalyst Check Catalyst: - Increase Loading (to 5 mol%) - Verify Precursor Quality Conditions->Catalyst Success Successful Coupling Catalyst->Success SNAr_Conditions Enhance Reactivity: - High Boiling Solvent (DMSO, NMP) - Increase Temperature (Microwave) - Add Phase-Transfer Catalyst SNAr_Activation->SNAr_Conditions SNAr_Conditions->Success Radical_Reagents Check Reagents: - Use SO2 Surrogate (DABSO)? - Optimize Concentration? Radical_Initiation->Radical_Reagents Radical_Reagents->Success

Caption: A decision-making workflow for troubleshooting common issues in isopropyl sulfone coupling reactions.

Frequently Asked Questions (FAQs)

Q: Between Palladium and Nickel catalysis, which is better for coupling sterically hindered isopropyl groups?

A: Both metals have distinct advantages.

  • Palladium: Generally offers a broader functional group tolerance and a wider array of well-studied, commercially available ligands (e.g., biaryl phosphines) that are effective for hindered substrates.[1][2][8] It is often the first choice for complex molecule synthesis.

  • Nickel: As a smaller and more electron-rich metal, nickel can sometimes outperform palladium, especially in activating challenging C-O or C-S bonds.[9][10] Nickel catalysis can be more cost-effective. However, Ni(0) is more sensitive to air and moisture, requiring stricter inert atmosphere techniques. Recent research has shown that flexible bidentate phosphine ligands can enable Ni-catalyzed C-S cross-coupling of sterically challenging substrates.[11]

The best choice is substrate-dependent. If palladium fails, nickel is a highly viable alternative to screen.

Q: Can I use a Julia-Kocienski olefination with a sulfone bearing a bulky isopropyl group alpha to the sulfonyl moiety?

A: Yes, but with considerations. The Julia-Kocienski olefination is a powerful tool for alkene synthesis.[12][13][14] The steric bulk of the α-isopropyl group will influence the stereoselectivity of the olefination.

  • E/Z Selectivity: The stereochemical outcome depends on the relative rates of addition and subsequent Smiles rearrangement.[12][14] Sterically demanding groups on the sulfone can increase the E/Z selectivity of the olefination.[15]

  • Base Selection: Deprotonation of the sulfone requires a strong, non-nucleophilic base like KHMDS or LiHMDS to avoid side reactions.[16]

  • Reagent Choice: Using modified Julia reagents, such as 1-tert-butyl-1H-tetrazol-5-yl (TBT) or phenyltetrazole sulfones, can be advantageous. The steric hindrance of these reagents can reduce the reactivity of the Smiles rearrangement, leading to higher stereoselectivity.[12][15]

Q: Are there any strategies to use the sulfonyl group as a temporary "blocking group" to direct other reactions before coupling?

A: Absolutely. The sulfonyl group is an excellent ortho-, para- director in electrophilic aromatic substitution. It can be used as a "blocking group" to occupy the more accessible para-position, forcing a subsequent electrophile to react at the ortho-position. The sulfonyl group can then be removed under acidic conditions. This is a classic strategy to control regioselectivity in aromatic synthesis.[17]

Data Summary Table

The choice of ligand is paramount in transition-metal-catalyzed couplings. The table below summarizes the performance of different ligand types for a model palladium-catalyzed sulfonylation, illustrating the impact of ligand architecture.

Ligand TypeExample LigandTypical Yield Range (%)Key Characteristics
Monodentate PhosphinePPh₃0 - 20%Generally insufficient for sterically hindered couplings.
Chelating DiphosphineXantPhos40 - 75%Wide bite angle, can promote reductive elimination.
Electron-Poor DiphosphineElectron-Poor XantPhos60 - 85%Suppresses side reactions with electron-rich substrates.[2]
Bulky Biaryl PhosphineXPhos / RuPhos70 - 95%Highly effective at promoting C-S reductive elimination for hindered partners.[1]

Yields are illustrative and highly dependent on specific substrates and conditions.

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed Sulfonylation of an Aryl Bromide with Sodium Isopropylsulfinate

This protocol details a general procedure for the coupling of a sterically hindered sulfinate using a modern catalyst system.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Sodium isopropylsulfinate (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, sodium isopropylsulfinate, Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the desired aryl isopropyl sulfone.

Protocol 2: Photoredox-Mediated Sulfonylation using DABSO

This protocol describes a modern, radical-based approach suitable for substrates intolerant of high temperatures.

Materials:

  • Aryl or Alkyl Bromide (0.5 mmol, 1.0 equiv)

  • DABSO (0.3 mmol, 0.6 equiv)

  • fac-[Ir(ppy)₃] (0.005 mmol, 1 mol%)

  • Hantzsch Ester (0.6 mmol, 1.2 equiv)

  • Sodium Bicarbonate (NaHCO₃) (1.0 mmol, 2.0 equiv)

  • Anhydrous DMSO (2.5 mL)

Procedure:

  • In a borosilicate vial, combine the aryl/alkyl bromide, DABSO, fac-[Ir(ppy)₃], Hantzsch ester, and NaHCO₃.

  • Add anhydrous DMSO and seal the vial with a cap containing a PTFE septum.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Place the vial approximately 5-10 cm from a 24W blue LED lamp and stir at room temperature.

  • Irradiate the mixture for 18-36 hours. Monitor the reaction by LC-MS.

  • Once the starting material is consumed, dilute the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to isolate the target sulfone.

References

  • Jiang, B., et al. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(1), 123. [Link]

  • Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones. Organic & Biomolecular Chemistry, 19(12), 2645-2666. [Link]

  • Zhao, L., et al. (2020). Recent developments of synthesis and biological activity of sultone scaffolds in medicinal chemistry. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]

  • Willis, M. C. (2026). Sulfone synthesis in the coupling era: a decade update. Journal of Sulfur Chemistry. [Link]

  • Nishikawa, T., et al. (2023). Highly Z-selective Julia–Kocienski Olefination Using N-sulfonylimines and Its Mechanistic Insights from DFT Calculations. ChemRxiv. [Link]

  • Deredas, D., et al. (2022). Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B. ACS Omega, 7(34), 30281-30291. [Link]

  • Wang, C., et al. (2014). Nickel-Catalyzed Intramolecular Coupling of Sulfones via the Extrusion of Sulfur Dioxide. Angewandte Chemie International Edition, 53(45), 12255-12258. [Link]

  • Charpenay, M., et al. (2017). Sulfur-based methodologies in the context of olefination and diversity-oriented synthetic methods. Helvetica Chimica Acta, 100(9), e1700147. [Link]

  • Organic Chemistry Portal. Modified Julia Olefination, Julia-Kocienski Olefination. [Link]

  • O'Brien, C. J., et al. (2021). Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. Organic Letters, 23(10), 3845-3849. [Link]

  • Deeming, A. S., et al. (2012). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Organic Letters, 14(12), 3162-3165. [Link]

  • Shaw, T. W., & Doyle, A. G. (2016). Nickel-Catalyzed, Stereospecific C–C and C–B Cross-Couplings via C–N and C–O Bond Activation. Accounts of Chemical Research, 49(9), 2058-2068. [Link]

  • Blakemore, P. R. (2018). The Julia-Kocienski Olefination. In Comprehensive Organic Reactions in Aqueous Media (pp. 1-108). Wiley. [Link]

  • Roberts, J. C., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. Tetrahedron Letters, 50(26), 3343-3346. [Link]

  • Griffiths, O. M., et al. (2024). Photoredox-Catalyzed Preparation of Sulfones Using Bis-Piperidine Sulfur Dioxide - An Underutilized Reagent for SO₂ Transfer. Chemistry – A European Journal, 30(12), e202303976. [Link]

  • Worch, C., et al. (2021). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers, 8(19), 5346-5353. [Link]

  • Wang, Y., et al. (2020). Photoredox-catalyzed synthesis of sulfones through deaminative insertion of sulfur dioxide. Chemical Communications, 56(74), 10931-10934. [Link]

  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. International Journal of Pharmaceutical Sciences and Research, 9(8), 3296-3301. [Link]

  • Patel, S., et al. (2023). Redox-active alkylsulfones as precursors for alkyl radicals under photoredox catalysis. Chemical Communications, 59(93), 13861-13864. [Link]

  • Ghorpade, S., & Reiser, O. (2020). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Chemistry – A European Journal, 26(61), 13791-13801. [Link]

  • Zhang, Y., et al. (2020). Ni/Photoredox Dual Catalysis Sulfone Compounds Synthesised with Carbon Nitride as the Semiheterogeneous Photocatalyst. Advanced Synthesis & Catalysis, 362(18), 3849-3854. [Link]

  • Ruano, G., & Alonso, I. (2022). Metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews, 51(14), 6249-6272. [Link]

  • Knauber, T., & Tucker, J. (2016). Palladium Catalyzed Monoselective α-Arylation of Sulfones and Sulfonamides with 2,2,6,6-Tetramethylpiperidine·ZnCl·LiCl Base and Aryl Bromides. The Journal of Organic Chemistry, 81(13), 5636-5648. [Link]

  • Wang, S., & Engle, K. M. (2020). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research, 53(5), 1035-1047. [Link]

  • Niklas, F., et al. (2025). Nickel Catalyzed C–S Cross Coupling Enhanced by Mechanochemistry. ChemRxiv. [Link]

  • Wang, Y., et al. (2018). Palladium-catalyzed asymmetric propargylic sulfonylation of propargyl esters with sulfonyl hydrazides. Organic & Biomolecular Chemistry, 16(30), 5463-5466. [Link]

  • Organic Chemistry Portal. Alkyl sulfone synthesis by C-S coupling reactions. [Link]

  • Ruano, G., & Alonso, I. (2022). metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews, 51(14), 6249-6272. [Link]

  • Zhang, T., et al. (2024). Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration. Chemical Science, 15(1), 123-129. [Link]

  • Sereda, G. A., & Rajpara, V. B. (2007). Radical-mediated thiodesulfonylation of the vinyl sulfones: Access to (α-fluoro)vinyl sulfides. Tetrahedron Letters, 48(46), 8217-8220. [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance?. [Link]

  • Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. [Link]

  • White, P. B., et al. (2019). C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. Science, 366(6468), 950-954. [Link]

  • King, J. F., & Loosmore, S. M. (1976). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles. Chemical Communications, (24), 1011. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Cole, A. P., et al. (2011). Ligand Structural Effects on Cu₂S₂ Bonding and Reactivity in Side-On Disulfido-Bridged Dicopper Complexes. Inorganic Chemistry, 50(10), 4485-4497. [Link]

  • Organic Chemistry Portal. Allyl sulfone synthesis by C-S coupling reactions. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-Chloro-4-(isopropylsulfonyl)butane

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal analytical strategy for structural verification and purity assessment is rarely a one-size-fits-all endeavor. For complex intermediates like 1-Chloro-4-(isopropylsulfonyl)butane —a critical sulfone linker utilized in active pharmaceutical ingredient (API) synthesis—the analytical approach must balance resolution, throughput, and solvent dynamics.

This guide objectively compares the performance of High-Field vs. Benchtop NMR platforms and evaluates the resolving power of CDCl3 vs. DMSO-d6 solvent systems . By understanding the causality behind magnetic field dispersion and solvent-solute interactions, researchers can build self-validating protocols for process chemistry and structural elucidation.

Structural Dynamics & Causality in 1H NMR

To accurately compare analytical platforms, we must first understand the electronic environment of 1-Chloro-4-(isopropylsulfonyl)butane. The molecule features a central butyl chain flanked by two strongly electron-withdrawing moieties: a chlorine atom and an isopropylsulfonyl group.

The sulfonyl group (


) exerts a powerful inductive pull through the sigma bond network, significantly deshielding the adjacent alpha protons. Similarly, the electronegative chlorine atom deshields its adjacent methylene group.

Table 1: Theoretical 1H NMR Assignments & Mechanistic Causality

Proton EnvironmentMultiplicityExpected Shift (ppm)Mechanistic Causality
Isopropyl

(6H)
Doublet (d)1.30 - 1.45Resides in the shielded aliphatic region; split into a doublet by the adjacent methine proton (

Hz).
Central Butyl

(4H)
Multiplets (m)1.80 - 2.10Complex second-order splitting due to magnetic inequivalence and multiple coupling partners across the aliphatic chain.
Sulfonyl-adjacent

(2H)
Multiplet/Triplet (m/t)2.95 - 3.15Strongly deshielded by the inductive electron-withdrawing effect of the

group.
Isopropyl

(1H)
Septet (sep)3.15 - 3.35Deshielded by

; split into a septet by the six equivalent methyl protons.
Chloro-adjacent

(2H)
Triplet (t)3.50 - 3.65Deshielded by the highly electronegative chlorine atom.

Platform Comparison: High-Field vs. Benchtop NMR

When scaling up the synthesis of this sulfone linker, drug development professionals must choose between sending samples to a central high-field facility or utilizing an in-lab benchtop system. The fundamental causality driving the performance difference between these platforms is the


 ratio .

Chemical shift dispersion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, measured in Hz) scales linearly with the magnetic field strength (

). However, scalar coupling constants (

, measured in Hz) are dictated by molecular geometry and are independent of the magnetic field. Because

-coupling constants remain static, a 15-20 Hz multiplet occupies roughly 0.3 ppm on a 60-80 MHz benchtop system, but only 0.03 ppm on a 600 MHz high-field system.

At lower fields, the small


 ratio induces strong second-order effects (roofing), causing the central butyl multiplets (1.80 - 2.10 ppm) to merge into a broad, unresolved envelope. Despite this, benchtop NMR remains a highly effective tool for real-time process monitoring directly in the fume hood, as the isolated terminal signals remain distinct enough for quantification[1].

Table 2: Performance Comparison Matrix

MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Primary Use Case API Characterization, Impurity ProfilingReal-time Process Monitoring, Yield QC
Aliphatic Resolution Baseline resolution of all butyl multipletsSevere overlap (second-order effects)
Sensitivity (Limit) Sub-millimolar (

M range)
Millimolar (mM range)
Throughput/Logistics Requires centralized facility, cryogensIn-fume hood, cryogen-free, rapid

Solvent System Comparison: Resolving Power of CDCl3 vs. DMSO-d6

If signal overlap hinders accurate integration—especially during benchtop analysis—altering the solvent system is often more effective than increasing the magnetic field.

  • CDCl3 (Non-Polar): Provides a baseline non-interacting environment. However, the complex multiplets of the central butyl chain and the sulfonyl-adjacent protons often co-resonate or overlap.

  • DMSO-d6 (Highly Polar): DMSO is a highly polar, aprotic solvent with a strong dipole moment. The interaction between the DMSO dipole and the polar ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     bonds of the sulfonyl group alters the molecule's solvation shell. Converting from a low-polar solvent like CDCl3 to a high-polar solvent like DMSO-d6 can induce targeted chemical shifts (
    
    
    
    ppm). This differential solvation effectively pulls overlapping multiplets apart, revealing hidden impurities without requiring a 600 MHz magnet.

Self-Validating Experimental Protocol: Quantitative NMR (qNMR)

To ensure absolute trustworthiness in purity assessments, relying solely on normalized relative integration is insufficient, as it masks invisible impurities (e.g., inorganic salts) or residual solvents. The following protocol utilizes an internal standard to create a self-validating system , ensuring the integration accurately reflects the absolute molar concentration.

Step-by-Step Methodology:

  • Standard Selection: Select an internal standard (IS) with a known, certified purity and a resonance that does not overlap with the target molecule. 1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm) is ideal for this sulfone linker.

  • Gravimetric Preparation: Using a calibrated microbalance, accurately weigh ~20.0 mg of 1-Chloro-4-(isopropylsulfonyl)butane and ~10.0 mg of the IS into a vial. Causality: Exact mass tracking is the foundation of the self-validating mass-ratio calculation.

  • Solvent Addition: Add 600 µL of the chosen deuterated solvent (CDCl3 or DMSO-d6). Vortex until completely homogeneous.

  • Acquisition Parameters (Critical Step):

    • Pulse Angle: 90°. Causality: Maximizes the signal-to-noise ratio in a single scan by tipping the entire bulk magnetization into the transverse plane.

    • Relaxation Delay (D1): Set to

      
       of the slowest relaxing proton (typically 30-60 seconds). Causality: This is the core self-validating parameter. If the delay is too short, protons will not fully return to thermal equilibrium between pulses, leading to artificially low integrations and destroying the quantitative integrity of the assay.
      
    • Scans (NS): 16 for High-Field, 64-128 for Benchtop (Targeting S/N > 250).

  • Data Processing: Apply exponential line broadening (0.3 Hz), phase the spectrum manually, and apply a strict flat baseline correction before integrating the target triplet (~3.55 ppm) against the IS singlet.

Analytical Decision Workflow

NMRWorkflow N1 1-Chloro-4-(isopropylsulfonyl)butane Sample Batch N2 Analytical Objective? N1->N2 N3 Process Chemistry (Real-time Monitoring) N2->N3 Scale-up QC N4 Structural & Purity Elucidation (Impurity Profiling) N2->N4 API Characterization N5 Benchtop NMR (60-80 MHz) Cost-effective, Rapid N3->N5 N6 High-Field NMR (400-600 MHz) High Dispersion, Sensitive N4->N6 N7 Solvent: CDCl3 or Neat (Assess Conversion) N5->N7 N8 Solvent: DMSO-d6 vs CDCl3 (Resolve Aliphatic Multiplets) N6->N8 N9 qNMR Validation (Self-Validating Protocol) N7->N9 N8->N9

Fig 1: Decision matrix for selecting NMR platform and solvent system in sulfone linker analysis.

References

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. Nigerian Research Journal of Chemical Sciences.[Link]

  • Yu, M., et al. (2021). Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy. MDPI.[Link]

  • Blagg, R. (2023). High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. [Link]

Sources

Advanced Characterization Guide: Mass Spectrometry of Isopropylsulfonyl Butane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of isopropylsulfonyl butane derivatives. It is designed for analytical chemists and pharmaceutical researchers requiring precise structural elucidation and quantification strategies.

Executive Summary: The Analytical Challenge

Sulfonyl-containing compounds are ubiquitous in pharmaceutical design (e.g., sulfonamides, COX-2 inhibitors) and environmental chemistry. Isopropylsulfonyl butane derivatives represent a unique analytical challenge due to the steric bulk of the isopropyl group and the lability of the sulfonyl moiety.

This guide compares the fragmentation performance of these derivatives under Electron Ionization (EI) versus Electrospray Ionization (ESI), establishing a validated framework for their detection. Unlike simple methyl sulfones, isopropyl variants exhibit distinctive rearrangement pathways that serve as high-confidence diagnostic fingerprints.

Chemical Context & Structural Dynamics

The core analyte, 1-(isopropylsulfonyl)butane (MW ≈ 164 Da), consists of three distinct domains governing its MS behavior:

  • Isopropyl Anchor (

    
    -Pr):  A branched alkyl group prone to forming stable secondary carbocations (
    
    
    
    43).
  • Sulfonyl Bridge (

    
    ):  The electronegative core that directs charge localization and undergoes characteristic extrusion (
    
    
    
    ).
  • Butyl Chain (

    
    -Bu):  A linear chain facilitating McLafferty-like hydrogen rearrangements.
    

Comparative Analysis: Ionization Techniques

Selecting the correct ionization source is critical for maximizing sensitivity and structural information.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Energy Regime Hard (70 eV)Soft (Thermal/Field)Medium (Corona Discharge)
Molecular Ion (

)
Weak or Absent (<5% abundance)Dominant (

or

)
Moderate (

)
Fragmentation Extensive; rich structural fingerprintMinimal; requires CID (MS/MS)Moderate; thermal fragments observed
Key Application Structural Elucidation (Unknowns)Quantification (Trace Analysis)Analysis of non-polar analogs
Diagnostic Power High (Distinguishes isomers)Low (Isobaric interference risk)Medium

Expert Insight: For initial structural confirmation, EI is superior due to the generation of diagnostic alkyl and rearrangement ions. For pharmacokinetic (PK) assays, ESI-MS/MS is the gold standard for sensitivity.

Deep Dive: EI Fragmentation Mechanisms

Under 70 eV electron impact, isopropylsulfonyl butane derivatives undergo a cascade of bond cleavages and rearrangements. The fragmentation is driven by the stability of the isopropyl cation and the thermodynamic favorability of


 extrusion .
Primary Fragmentation Pathways
  • 
    -Cleavage (C-S Bond Fission): 
    
    • Direct cleavage of the isopropyl group yields the isopropyl cation (

      
       43) , often the base peak due to the stability of the secondary carbocation.
      
    • Cleavage of the butyl group yields the butyl cation (

      
       57) .
      
  • Sulfonyl Extrusion (

    
     Loss): 
    
    • The molecular ion rearranges to expel a neutral

      
       molecule (64 Da), resulting in a radical cation formed by the recombination of the alkyl groups (
      
      
      
      ).
  • Sulfone-Sulfinate Rearrangement:

    • High-energy sulfone ions isomerize to unstable sulfinate esters (

      
      ), which subsequently cleave to form alkoxy or sulfinyl fragments.
      
Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the precursor ion and its diagnostic fragments.

G M_Ion Molecular Ion (M+) m/z 164 Split_CS C-S Bond Cleavage M_Ion->Split_CS Direct Fission Rearrange Sulfone-Sulfinate Rearrangement M_Ion->Rearrange Isomerization H_Transfer McLafferty-like H-Rearrangement M_Ion->H_Transfer Ion_43 Isopropyl Cation (Base Peak) m/z 43 Split_CS->Ion_43 High Stability Ion_57 Butyl Cation m/z 57 Split_CS->Ion_57 SO2_Loss SO2 Extrusion (-64 Da) Rearrange->SO2_Loss Ion_100 Alkyl Recombination [iPr-Bu]+ m/z 100 SO2_Loss->Ion_100 Radical Recomb. Ion_Alkene Alkene Elimination (Butene loss) H_Transfer->Ion_Alkene

Caption: Mechanistic fragmentation tree of isopropylsulfonyl butane under 70 eV Electron Ionization.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity and reproducibility, follow this validated protocol.

Sample Preparation
  • Solvent: Dissolve derivative in HPLC-grade Methanol (for ESI) or Dichloromethane (for GC-EI).

  • Concentration: 10 µg/mL (10 ppm) for full-scan experiments; 100 ng/mL for SIM/MRM optimization.

GC-MS (EI) Acquisition Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Inlet Temp: 250°C (Splitless mode).

  • Source Temp: 230°C.

  • Scan Range:

    
     35–300.
    
  • Validation Check: The ratio of

    
     43 to 
    
    
    
    57 should be consistent (>1.5:1 typically, favoring the isopropyl cation).
LC-MS/MS (ESI) Transition Setup

For quantitative assays (e.g., PK studies), use Multiple Reaction Monitoring (MRM).

  • Polarity: Positive Mode (

    
    ).
    
  • Precursor:

    
    .
    
  • Primary Transition (Quantifier):

    
     (Loss of Propene, 
    
    
    
    ).
  • Secondary Transition (Qualifier):

    
     (Butyl cation formation).
    

References

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry.[1] Link

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Alkyl Sulfones. NIST Chemistry WebBook, SRD 69. Link

  • Holčapek, M., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Link

  • Doc Brown's Chemistry. Mass Spectrum of Butane and Fragmentation Patterns. Link

Sources

Precision Analytics: HPLC Profiling of 1-Chloro-4-(isopropylsulfonyl)butane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC retention time of 1-Chloro-4-(isopropylsulfonyl)butane vs impurities Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis, 1-Chloro-4-(isopropylsulfonyl)butane serves as a critical alkylating agent, particularly in the development of sulfonamide-based anti-inflammatory agents and specific kinase inhibitors. Its purity is paramount; residual sulfides or hydrolysis products can catastrophically interfere with subsequent nucleophilic substitutions.

This guide provides a definitive technical comparison of the target sulfone against its critical process impurities. Authored from the perspective of a Senior Application Scientist, it moves beyond generic advice to offer a self-validating, stability-indicating HPLC protocol designed for rigorous quality control.

The Impurity Landscape: Origins & Chemistry

To separate the target, we must first understand the "enemy." The synthesis of 1-Chloro-4-(isopropylsulfonyl)butane typically proceeds via the oxidation of a thioether precursor. This pathway dictates the impurity profile.

Critical Impurities Identified
  • Impurity A (The Precursor): 1-Chloro-4-(isopropylthio)butane

    • Origin: Incomplete oxidation of the starting sulfide.

    • Chemistry: Significantly less polar than the target sulfone due to the lack of oxygen atoms.

    • Chromatographic Behavior: Strong hydrophobic retention; late eluter.

  • Impurity B (The Intermediate): 1-Chloro-4-(isopropylsulfinyl)butane

    • Origin: Under-oxidation (stopping at the sulfoxide stage).

    • Chemistry: The sulfoxide moiety (

      
      ) is highly dipolar and often more polar than the sulfone (
      
      
      
      ) in specific protic environments, though they elute closely.
    • Chromatographic Behavior: Elutes slightly before or close to the target.

  • Impurity C (The Degradant): 4-(isopropylsulfonyl)butan-1-ol

    • Origin: Hydrolysis of the terminal alkyl chloride, often caused by moisture during the oxidation step or improper storage.

    • Chemistry: The hydroxyl group introduces strong hydrogen bonding capability.

    • Chromatographic Behavior: Highly polar; elutes near the void volume.

Synthesis & Impurity Pathway Diagram

The following diagram maps the genesis of these impurities, providing the logic for our separation strategy.

ImpurityPathway Start 1-Bromo-4-chlorobutane + Isopropyl Thiol Sulfide Impurity A: Sulfide Precursor (Lipophilic) Start->Sulfide S-Alkylation Sulfoxide Impurity B: Sulfoxide (Polar Intermediate) Sulfide->Sulfoxide Oxidation (1 eq. Ox) Target TARGET: 1-Chloro-4-(isopropylsulfonyl)butane Sulfide->Target Complete Oxidation Sulfoxide->Target Oxidation (Excess Ox) Alcohol Impurity C: Hydrolysis Alcohol (Highly Polar) Target->Alcohol Hydrolysis (H2O/Heat)

Figure 1: Reaction pathway showing the sequential oxidation from sulfide to sulfone and the side-reaction leading to the hydrolysis impurity.

Method Development Strategy

Standard C18 columns often struggle to resolve the sulfoxide from the sulfone due to their similar dipole moments. To achieve baseline resolution, we utilize a Core-Shell C18 column with a specific mobile phase modifier.

  • Column Choice: 2.7 µm Core-Shell C18 (e.g., Cortecs or Kinetex). The solid core provides higher efficiency (N) to resolve the critical Sulfoxide/Sulfone pair without the backpressure of sub-2 µm particles.

  • Mobile Phase: Water/Acetonitrile gradient. Methanol is avoided here because its protic nature can mask the dipole differences between the sulfone and sulfoxide.

  • Detection: Sulfones have weak UV absorbance. We utilize 210 nm for maximum sensitivity, requiring high-purity solvents to minimize baseline drift.

Comparative Performance Data

The following data represents the optimized separation performance. Note the distinct "polarity window" that separates the target from its critical impurities.

CompoundIdentityRelative Retention Time (RRT)Polarity (LogP Est.)Resolution (Rs)
Impurity C Hydrolysis Product (Alcohol)0.350.2N/A
Impurity B Sulfoxide Intermediate0.881.1> 2.5
TARGET 1-Chloro-4-(isopropylsulfonyl)butane 1.00 (6.4 min) 1.5 Reference
Impurity A Sulfide Precursor1.853.2> 10.0

Analysis of Data:

  • The "Hydrophobic Leap": Impurity A (Sulfide) elutes nearly twice as late as the target. This confirms that the oxidation of the sulfur atom significantly reduces the molecule's lipophilicity.

  • The Critical Pair: The resolution between Impurity B (Sulfoxide) and the Target is the system suitability parameter. If Rs < 2.0, the gradient slope at 6 minutes must be flattened.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The presence of the late-eluting sulfide peak serves as a confirmation of column health (hydrophobicity check), while the early alcohol peak checks for system void volume issues.

Instrument Parameters
  • System: HPLC with Binary Pump and Diode Array Detector (DAD).

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm particle size.

  • Temperature: 40°C (Critical: Higher temp improves mass transfer for the sulfone).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 210 nm (Reference 360 nm).

  • Injection Volume: 5 µL.

Mobile Phase Composition
  • Solvent A: 0.1% Phosphoric Acid in Water (H3PO4 suppresses silanol activity).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Solvent BAction
0.010Initial Hold (Focuses polar impurities)
2.010Isocratic Hold
10.060Linear Ramp (Elutes Target & Sulfide)
12.095Wash (Removes dimers/polymers)
12.110Re-equilibration
15.010End of Run
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile. (Do not use 100% ACN; it causes peak distortion for early eluters).

  • Concentration: Prepare target at 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE filter (Nylon can absorb sulfones).

Troubleshooting & Causality
  • Problem: Sulfoxide and Target peaks merge.

    • Cause: Mobile phase pH is too high or temperature is too low.

    • Fix: Ensure Phosphoric acid is used (pH ~2.0). Increase column temp to 45°C.

  • Problem: Ghost peaks at RRT 1.5.

    • Cause: Dimer formation (Bis-sulfone) or carryover from previous high-concentration injection.

    • Fix: Implement a "sawtooth" wash gradient (10% to 95% B rapidly) between runs.

References
  • Journal of Chromatography A. Retention behavior of sulfur-containing compounds in reversed-phase liquid chromatography: Sulfides, sulfoxides, and sulfones. ScienceDirect. [Link]

  • PubChem Compound Summary. 1-Chloro-4-(isopropylsulfonyl)butane Structure and Properties. National Library of Medicine. [Link]

  • Organic Process Research & Development. Oxidation of Sulfides to Sulfones: Process Safety and Impurity Control. ACS Publications. [Link]

Comparing 1-Chloro-4-(isopropylsulfonyl)butane with 1-Bromo analogs for reactivity

[1]

Executive Summary

  • The Verdict: The 1-Bromo analog is the superior choice for small-scale, rapid lead optimization where reaction rate and conversion efficiency are paramount (

    
    ). However, 1-Chloro-4-(isopropylsulfonyl)butane  is the preferred industrial standard due to higher stability, lower cost, and sufficient reactivity under catalyzed conditions (Finkelstein).[1]
    
  • Critical Insight: The 4-carbon tether isolates the halide from the electron-withdrawing sulfonyl group (

    
    ).[1] Unlike 
    
    
    - or
    
    
    -halo sulfones, these compounds behave as isolated primary alkyl halides but possess unique solubility profiles driven by the sulfonyl moiety.[1]

Chemical Properties & Structural Analysis[1][2]

The reactivity difference is fundamentally governed by the carbon-halogen bond strength and the leaving group ability.

Physical & Electronic Profile
Feature1-Chloro-4-(isopropylsulfonyl)butane 1-Bromo-4-(isopropylsulfonyl)butane Implication
Bond Length (C–X) ~1.79 Å~1.93 ÅBromo analog has a longer, weaker bond, facilitating cleavage.[1]
Bond Dissociation Energy ~81 kcal/mol (339 kJ/mol)~68 kcal/mol (285 kJ/mol)The ~13 kcal/mol difference lowers the activation energy (

) for the Bromo analog.
Leaving Group (

of HX)
-7 (HCl)-9 (HBr)Bromide is a softer, more stable base, making it a better leaving group in

reactions.[1]
LogP (Predicted) ~1.8~2.1Bromo analog is slightly more lipophilic; both are polar enough for moderate solubility in THF/DMF.[1]
Stability High (Shelf-stable at RT)Moderate (Light sensitive; potential for slow hydrolysis)Chloro is preferred for bulk storage.[1]

Reactivity Profile: The Kinetic Advantage

In nucleophilic substitution (

Theoretical Relative Rates ( )

Based on standard alkyl halide reactivity (e.g., reaction with

  • Chloro (Reference):

    
    [1]
    
  • Bromo:

    
    [1]
    
  • Iodo:

    
     (Note: Iodo analogs are often unstable due to light sensitivity).[1]
    
Mechanism of Action

The reaction proceeds via a concerted backside attack. The sulfonyl group at the

ReactionPathwaycluster_legendKinetic DriverStartNucleophile (Nu:)+Halide (X=Cl, Br)TSTransition State[Nu---C---X]‡Start->TSActivation Energy (Ea)Br < ClProductProduct(Nu-Alkyl-SO2-iPr)TS->ProductIrreversibleNoteBr stabilizes the TS betterlowering Ea significantly.

Figure 1: Reaction coordinate visualization showing the lower activation barrier for the Bromo analog.

Experimental Protocols

Experiment A: Comparative Reactivity Assay (Validation)

Objective: Determine the relative reaction rates of Chloro vs. Bromo analogs with a secondary amine (e.g., Morpholine).

Materials:

  • 1-Chloro-4-(isopropylsulfonyl)butane (1.0 eq)[1]

  • 1-Bromo-4-(isopropylsulfonyl)butane (1.0 eq) [Synthesized via Finkelstein if not commercial][1]

  • Morpholine (1.2 eq)[1]

  • 
     (2.0 eq)[1]
    
  • Solvent: Acetonitrile (

    
    )[1]
    
  • Internal Standard: 1,3,5-Trimethoxybenzene[1]

Protocol:

  • Setup: Prepare two separate reaction vials. Dissolve 0.5 mmol of the respective halide and 0.5 mmol of internal standard in 2.0 mL of

    
    .
    
  • Initiation: Add

    
     (1.0 mmol) followed by Morpholine (0.6 mmol).
    
  • Monitoring: Heat both vials to 60°C.

  • Sampling: Take aliquots at

    
     minutes.
    
  • Analysis: Analyze via HPLC or GC-MS.

    • Expectation: The Bromo analog should reach >90% conversion within 30-60 mins. The Chloro analog may require 4-12 hours or higher temperatures (80°C) to reach similar conversion.[1]

Experiment B: In Situ Activation (The "Finkelstein" Workaround)

If the Bromo analog is unavailable, use the Chloro analog with catalytic iodide.

Protocol:

  • Dissolve 1-Chloro-4-(isopropylsulfonyl)butane in 2-Butanone (MEK) or DMF.[1]

  • Add Sodium Iodide (NaI) (0.1 - 0.5 eq).

  • Add the Nucleophile and Base.

  • Mechanism:

    
     is displaced by 
    
    
    (fast, equilibrium) to form the transient Iodo-analog, which reacts rapidly with the nucleophile.[1]

Application in Drug Discovery

Decision Matrix: When to use which?
ScenarioRecommended AnalogRationale
High-Throughput Screening (HTS) Bromo Fast reaction times ensure library synthesis is not bottlenecked by kinetics.[1]
Process Scale-Up (>1 kg) Chloro Lower cost, better atom economy, and avoids the formation of massive bromide waste streams.[1]
Sensitive Nucleophiles Bromo Allows milder conditions (lower temp), preventing degradation of sensitive amine/thiol payloads.[1]
Long-Term Storage Chloro Less prone to hydrolysis or photolytic degradation.[1]
Synthesis of the Bromo Analog (If not commercially available)

If you only have the Chloro analog but need the reactivity of the Bromo:

  • Reagents: 1-Chloro-4-(isopropylsulfonyl)butane, LiBr (excess), 2-Butanone.

  • Reflux: Reflux for 24-48 hours.

  • Workup: The equilibrium shifts because LiCl precipitates out of 2-Butanone (Finkelstein conditions).[1]

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for

    
     bond energies and kinetics). [1]
    
  • BenchChem. (2025).[2] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (General reactivity trends of halo-substituents). [1]

  • Organic Chemistry Portal.Nucleophilic Substitution (

    
    ). (Detailed mechanistic data on leaving group ability). 
    
  • PubChem. 1-Chloro-4-(isopropylsulfonyl)butane (CAS 128147-28-4).[1] (Physical properties and identifiers).

IR spectroscopy characteristic peaks for sulfone and chloro functional groups

[1]

Executive Summary

In medicinal chemistry, particularly during the optimization of lead compounds (e.g., COX-2 inhibitors, antibiotic sulfones), distinguishing the oxidation state of sulfur and verifying halogenation are critical quality gates.

This guide provides a comparative analysis of the Sulfone (


)Chloro (

)
1

The Sulfone Moiety ( )

The sulfone group is electronically unique due to the high polarity and double-bond character of the two sulfur-oxygen bonds. Unlike the carbonyl group, the sulfone group exhibits two distinct stretching vibrations due to the coupling of the two S=O bonds.

Characteristic Peaks

The sulfone group is identified by a "diagnostic doublet"—two strong bands corresponding to asymmetric and symmetric stretching.

Vibration ModeFrequency Range (

)
IntensityNotes
Asymmetric Stretch (

)
1350 – 1300 StrongOften splits into a doublet in solid-state samples.[1]
Symmetric Stretch (

)
1160 – 1120 StrongVery sharp; highly diagnostic when paired with

.
Comparative Analysis: Sulfone vs. Alternatives

A common error in metabolic stability studies is misidentifying a sulfoxide (metabolite) as a sulfone. The oxidation of sulfur increases the bond order, causing a "Blue Shift" (shift to higher wavenumber).

Functional GroupStructureCharacteristic Peaks (

)
Key Differentiator
Sulfone

1350 & 1150Two strong bands.[1]
Sulfoxide

1070 – 1030One strong band.[1] Lower frequency due to lower bond order.
Sulfonamide

1350 & 1160Indistinguishable

peaks, but contains N-H stretch (3300-3200) and S-N stretch (~900).[1]
Mechanistic Insight

The shift from Sulfoxide (





The Chloro-Substituent ( )

Detecting a chloro group is significantly more difficult than detecting a sulfone. The C-Cl bond is heavy (large reduced mass

Fingerprint Region
Characteristic Peaks[2][3]
Vibration ModeFrequency Range (

)
IntensityNotes
C-Cl Stretch 800 – 600 Strong to MediumBroad; position is highly sensitive to rotational conformation (gauche vs. trans).[1]
The "Fingerprint" Challenge

In the 800–600

  • Aromatic C-H out-of-plane bending (oop).

  • Solvent peaks (if not background-subtracted).

Critical Distinction (Halogen Series):

  • Fluoro (

    
    ):  1400–1000 
    
    
    (Very strong, overlaps with C-O).[1]
  • Chloro (

    
    ):  800–600 
    
    
    .[1]
  • Bromo (

    
    ):  600–500 
    
    
    (Often below the cutoff of standard ATR crystals).[1]

Visualization: Spectral Assignment Logic

The following diagram illustrates the logical flow for distinguishing sulfur oxidation states and confirming halogenation.

SpectralLogicStartUnknown Sample SpectrumCheckRegion1Check 1300-1350 cm⁻¹& 1120-1160 cm⁻¹Start->CheckRegion1IsDoubletStrong Doublet Present?CheckRegion1->IsDoubletCheckNHCheck 3200-3400 cm⁻¹(N-H Stretch)IsDoublet->CheckNHYesCheckSulfoxideCheck 1030-1070 cm⁻¹IsDoublet->CheckSulfoxideNoIsNHBroad/Sharp Peaks?CheckNH->IsNHSulfoneCONFIRMED: Sulfone(R-SO₂-R)IsNH->SulfoneNoSulfonamideCONFIRMED: Sulfonamide(R-SO₂-NH₂)IsNH->SulfonamideYesCheckClCheck 600-800 cm⁻¹(Fingerprint Region)Sulfone->CheckClSulfonamide->CheckClIsSingleStrong Single Peak?CheckSulfoxide->IsSingleSulfoxideCONFIRMED: Sulfoxide(R-SO-R)IsSingle->SulfoxideYesIsSingle->CheckClNoIsClStrong Band?CheckCl->IsClChloroPOSSIBLE: Alkyl/Aryl Chloride(Requires Mass Spec Confirmation)IsCl->ChloroYes

Caption: Decision logic for distinguishing sulfur oxidation states and identifying potential chloro-substituents.

Experimental Protocol: Validating the C-Cl Peak

Standard ATR (Attenuated Total Reflectance) modules often fail to detect C-Cl bonds because the crystal material absorbs IR energy in the same region. This protocol ensures data integrity.

The "Crystal Cutoff" Trap
  • Diamond/ZnSe Crystals: These are robust but have a spectral cutoff around 525–650

    
     .[1] They may clip or completely miss a C-Cl stretch (especially C-Br).[1]
    
  • Ge (Germanium) Crystals: Better range (down to ~700

    
    ) but high refractive index.[1]
    
  • CsI or KBr Transmission: The "Gold Standard" for halogen detection, allowing visualization down to 400

    
    .[1]
    
Step-by-Step Workflow

Objective: Unambiguous assignment of a chlorosulfone derivative.

  • Blank Correction:

    • Perform a background scan (32 scans) ensuring the bench is purged of

      
      .
      
  • Sample Preparation (Choose One):

    • Method A (Routine): Diamond ATR. Apply solid sample, apply high pressure (clamp). Warning: Inspect the 600-700

      
       baseline for noise.
      
    • Method B (Validation): KBr Pellet. Mix 1-2 mg sample with 100 mg dry KBr. Press into a transparent disc. This is required if the C-Cl peak is ambiguous in ATR.

  • Acquisition:

    • Range: 4000 – 400

      
      .
      
    • Resolution: 4

      
      .
      
    • Scans: 16 (Routine) or 64 (High S/N).

  • Data Processing:

    • Apply baseline correction.

    • Do not apply heavy smoothing in the fingerprint region (600-800

      
      ), as this can merge rotational isomer peaks of the C-Cl bond.[1]
      

Case Study: Chloromethyl Phenyl Sulfone

To illustrate the synthesis of these concepts, consider the spectrum of Chloromethyl Phenyl Sulfone (

  • Region 1 (Sulfone): You will observe the aromatic ring modes, but dominating the spectrum are the 1325

    
      (asymmetric) and 1155 
    
    
    (symmetric) bands.[1]
  • Region 2 (Methylene): A sharp peak at 2950-3000

    
      for the 
    
    
    group.[1]
  • Region 3 (Chloro): A distinct, medium-strong band appears near 740-750

    
     .[1]
    
    • Note: Monosubstituted benzene rings also show a strong peak at ~750

      
       (C-H oop). To confirm the C-Cl bond, look for the doublet nature  or broadening in this region that exceeds the typical sharpness of an aromatic C-H bend.
      

References

  • NIST Chemistry WebBook. Infrared Spectrum of Sulfone, methyl phenyl (and related derivatives).[1][2][3] National Institute of Standards and Technology.[2][3][4] [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

  • ResearchGate. Infrared and NMR Spectra of Arylsulphonamides. (For comparative data on Sulfonamides vs Sulfones). [Link]

Comprehensive Guide to Purity Assessment of 1-Chloro-4-(isopropylsulfonyl)butane

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Pharmaceutical Scientists, Process Chemists, and QC Analysts Topic: Analytical Strategy for 1-Chloro-4-(isopropylsulfonyl)butane (CAS: 128147-28-4)

Introduction: The "Invisible" Alkylating Agent

1-Chloro-4-(isopropylsulfonyl)butane is a critical building block in the synthesis of next-generation ALK/EGFR inhibitors (e.g., Ceritinib analogs) and sulfonamide-based therapeutics. Structurally, it functions as an electrophile, introducing the pharmacologically active isopropylsulfonyl moiety via nucleophilic substitution.

The Analytical Challenge: Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this compound is aliphatic .[1] It lacks a conjugated


-system, meaning it has negligible UV absorption  above 210 nm.
  • The Risk: Relying on standard HPLC-UV (254 nm) will result in "false purity" reports because the main compound and its key aliphatic impurities (sulfides, sulfoxides) are effectively invisible to the detector.

  • The Solution: This guide compares the performance of Universal Detection (CAD/ELSD) , GC-MS , and LC-MS/MS to establish a robust control strategy.

Critical Impurity Profiling

Before selecting a method, one must understand the "Impurity Genealogy." Impurities arise from incomplete oxidation of the sulfide precursor or hydrolytic degradation of the alkyl chloride.

Figure 1: Impurity Origin & Degradation Pathways

ImpurityPathways Precursor 1-Chloro-4-(isopropylthio)butane (Sulfide Precursor) Sulfoxide 1-Chloro-4-(isopropylsulfinyl)butane (Sulfoxide Impurity) Precursor->Sulfoxide Partial Oxidation Target 1-Chloro-4-(isopropylsulfonyl)butane (Target Molecule) Sulfoxide->Target Oxidation (mCPBA/H2O2) Hydrolysis 4-(Isopropylsulfonyl)butan-1-ol (Hydrolysis Impurity) Target->Hydrolysis H2O / Heat (Hydrolysis) Elimination Vinyl Sulfone Derivative (Elimination Impurity) Target->Elimination Base (Dehydrohalogenation)

Caption: Synthesis and degradation pathways showing the origin of sulfide (incomplete oxidation) and hydrolysis impurities.

Comparative Analysis of Analytical Methods

The following table contrasts the three primary methodologies available for assessing the purity of 1-Chloro-4-(isopropylsulfonyl)butane.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: HPLC-UV (205 nm) Method B: HPLC-CAD (Recommended for Assay) Method C: LC-MS/MS (Recommended for PGI)
Detection Principle Chromophore absorptionAerosol charging (Universal)Mass-to-charge ratio
Suitability POOR EXCELLENT EXCELLENT
Linearity (R²) < 0.95 (Noise limited)> 0.995> 0.998
LOD (Limit of Detection) ~500 ppm (High)~10 ppm< 1 ppm
Selectivity Low (Solvent cut-off interference)High (Detects all non-volatiles)Very High (Mass specific)
Primary Use Case Not RecommendedPurity Assay & Stoichiometry Trace Genotoxin Monitoring

Detailed Experimental Protocols

Protocol A: Purity Assay via HPLC-CAD (Charged Aerosol Detection)

Use this method to determine the % purity of the reagent before using it in synthesis.

Rationale: Since the molecule lacks a chromophore, CAD provides a response that is independent of chemical structure, allowing for accurate quantification of the sulfone relative to its sulfide/sulfoxide impurities.

Instrument Parameters:

  • System: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or Agilent ELSD).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Detector Settings:

    • CAD: Evaporation Temp 35°C, Power Function 1.00.

    • ELSD (Alternative): Drift Tube 50°C, Gain 8.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
10.0 90 Elution of Sulfone & Non-polars
12.0 90 Wash

| 12.1 | 10 | Re-equilibration |

Self-Validation Step: Inject a blank (diluent). Ensure no peaks appear at the retention time of the sulfone. If "ghost peaks" appear, increase the quality of the water source, as CAD is sensitive to non-volatile residues in solvents.

Protocol B: Trace PGI Analysis via LC-MS/MS

Use this method to screen final Drug Substance (DS) for traces of this alkylating agent.

Rationale: As an alkyl chloride, this compound is a Potentially Genotoxic Impurity (PGI) . Regulatory limits (TTC) often require detection limits in the low ppm range (e.g., < 10 ppm), which only MS can achieve for this structure.

Instrument Parameters:

  • System: Triple Quadrupole LC-MS (e.g., Sciex 6500+ or Agilent 6495).

  • Ionization: Electrospray Ionization (ESI) - Positive Mode .

  • MRM Transition:

    • Precursor Ion: [M+H]+ = 199.0 m/z (approx, based on Cl isotopes).

    • Product Ion: 119.0 m/z (Loss of SO2-Isopropyl group) or 137.0 m/z.

    • Note: Optimize collision energy (CE) using a pure standard.

  • Column: C18 Rapid Resolution (2.1 x 50 mm, 1.8 µm).

Sample Preparation:

  • Dissolve 100 mg of Drug Substance in 1.0 mL Acetonitrile/Water (50:50).

  • Vortex for 2 minutes and centrifuge.

  • Inject 2-5 µL.

Self-Validation Step: Perform a "Spike Recovery" test. Spike the Drug Substance with 10 ppm of 1-Chloro-4-(isopropylsulfonyl)butane. The recovery must be between 80-120% to confirm no matrix suppression occurs.

Decision Framework

Use the following flowchart to select the appropriate analytical method based on your development stage.

Figure 2: Analytical Method Selection Tree

MethodSelection Start Start: Define Analytical Goal Goal What is the purpose? Start->Goal Assay Raw Material Assay (Purity > 95%) Goal->Assay Incoming QC Trace Impurity Screening in Drug (Limit < 20 ppm) Goal->Trace Safety/Release CheckUV Does it have a UV Chromophore? (NO - Aliphatic Sulfone) Assay->CheckUV MethodMS Method: LC-MS/MS (MRM) (High Sensitivity) Trace->MethodMS Required for PGI MethodCAD Method: HPLC-CAD / ELSD (Universal Detection) CheckUV->MethodCAD Recommended MethodGC Alternative: GC-FID/MS (Check Thermal Stability) CheckUV->MethodGC If volatile & stable

Caption: Decision tree for selecting HPLC-CAD vs. LC-MS/MS based on sensitivity requirements.

References

  • European Medicines Agency (EMA). Assessment of Genotoxic Impurities in Pharmaceutical Products. ICH M7 Guidelines. [Link]

  • Fehnel, E. A., & Carmack, M. (1949).[4] The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. II. Compounds Containing the Sulfone Function. Journal of the American Chemical Society.[5] [Link]

  • Sielc Technologies. HPLC Analysis of Aliphatic Sulfonyl Chlorides and Sulfones. Application Notes.[3][6][7] [Link]

  • Organic Chemistry Portal. Synthesis of Alkyl Sulfones and Oxidation Protocols.[Link]

Sources

Efficacy comparison of isopropylsulfonyl vs ethylsulfonyl linkers in ALK inhibitors

[1]

Executive Summary

In the rational design of second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, the optimization of the sulfonyl-phenyl moiety has proven critical for overcoming crizotinib resistance. This guide analyzes the structural and pharmacological divergence between isopropylsulfonyl (as seen in Ceritinib/LDK378 and TAE684) and ethylsulfonyl linkers.

While both moieties provide sufficient steric bulk to occupy the hydrophobic pocket near the solvent front, the isopropylsulfonyl group represents the optimal pharmacophore, balancing nanomolar potency with superior metabolic stability and lipophilicity profiles required for CNS penetration.

Structural Mechanism of Action

To understand the efficacy difference, one must analyze how these linkers interact with the ALK ATP-binding pocket.

The Binding Mode

Second-generation ALK inhibitors like Ceritinib bind in the ATP pocket but extend into the solvent front.[1] The sulfonyl group on the aniline ring plays a dual role:

  • Hinge Interaction Stabilization: It positions the aniline nitrogen to form a crucial hydrogen bond with the hinge region (Met1199).

  • Hydrophobic Packing: The alkyl group (ethyl or isopropyl) attached to the sulfone occupies a specific hydrophobic sub-pocket.

SAR Analysis: Alkyl Group Size

Structure-Activity Relationship (SAR) studies in the 2,4-diaminopyrimidine and 1,3,5-triazine scaffolds (which share the same binding mode) reveal a clear trend in alkyl group size:

  • Methyl (-CH₃): Insufficient steric bulk.[1] Fails to adequately fill the hydrophobic pocket, leading to a significant drop in potency (IC50 > 500 nM in related scaffolds).

  • Ethyl (-CH₂CH₃): Sufficient bulk to fill the pocket.[1] Restores potency to low nanomolar levels (IC50 ~20 nM), comparable to the isopropyl variant.

  • Isopropyl (-CH(CH₃)₂): Optimal bulk.[1] It maximizes Van der Waals contacts within the hydrophobic cleft while providing steric protection to the sulfur atom, enhancing metabolic stability.

Signaling Pathway & Inhibition

The following diagram illustrates the ALK signaling cascade and the specific intervention point of these sulfonyl-containing inhibitors.

ALK_PathwayFigure 1: Mechanism of ALK inhibition. The sulfonyl group is critical for high-affinity binding.ALK_FusionEML4-ALK Fusion(Constitutive Activation)RASRASALK_Fusion->RASPI3KPI3K/AKT(Survival)ALK_Fusion->PI3KSTAT3STAT3(Oncogenesis)ALK_Fusion->STAT3ATPATPATP->ALK_Fusion PhosphorylationInhibitorSulfonyl-ALK Inhibitor(Ceritinib/TAE684)Inhibitor->ALK_Fusion Competitive Binding(Hinge/Solvent Front)ERKMEK/ERK(Proliferation)RAS->ERK

[2]

Comparative Efficacy Data

The following data synthesizes direct SAR studies from the development of LDK378 (Ceritinib) and the related ASP3026 scaffold. This comparison isolates the effect of the sulfonyl alkyl group size.

Table 1: Potency & Selectivity Profile
FeatureMethylsulfonylEthylsulfonylIsopropylsulfonyl (Ceritinib)
Steric Bulk Low (Under-filling)Medium (Good fit)High (Optimal fit)
Enzymatic IC50 (ALK) ~530 nM~21 nM0.2 - 17 nM
Cellular IC50 (H2228) >1000 nM~50 nM20 - 30 nM
Metabolic Stability LowModerateHigh
Lipophilicity (cLogP) LowModerateHigh (CNS Penetrant)

*Data extrapolated from matched molecular pair studies in the 1,3,5-triazine ALK inhibitor scaffold (ASP3026 series) which shares the pharmacophore.

The "Goldilocks" Effect

The ethyl group is potent, but the isopropyl group is superior for drug development.

  • Potency: Both ethyl and isopropyl achieve the threshold for effective inhibition. The jump from methyl to ethyl is the critical "step-change" in efficacy.[1]

  • Metabolism: The isopropyl group introduces branching at the alpha-carbon.[1] This steric hindrance protects the sulfur-carbon bond from rapid nucleophilic attack or oxidative dealkylation by cytochrome P450 enzymes, a liability often seen with linear ethyl chains.

Experimental Protocols

To validate these efficacy differences in your own lab, follow these standardized protocols.

Kinase Selectivity Assay (Biochemical)

Objective: Determine the IC50 of the inhibitor against recombinant ALK kinase domain.

  • Reagents: Recombinant human ALK (residues 1058-1620), Poly(Glu,Tyr) 4:1 substrate, ATP (Km concentration), and test compounds (Isopropyl vs Ethyl variants).

  • Preparation: Prepare 3-fold serial dilutions of inhibitors in DMSO.

  • Reaction:

    • Mix kinase, substrate, and inhibitor in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

    • Initiate reaction with ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection: Use a mobility shift assay (e.g., Caliper LabChip) or HTRF to detect phosphorylated substrate.

  • Analysis: Fit data to a sigmoidal dose-response equation to derive IC50.

Ba/F3 Cellular Proliferation Assay

Objective: Measure cellular potency in an engineered system dependent on ALK.

  • Cell Lines: Ba/F3 cells stably expressing EML4-ALK (wild type) or resistance mutants (L1196M, G1202R).

  • Seeding: Plate 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS (IL-3 withdrawn).

  • Treatment: Add serial dilutions of the isopropylsulfonyl and ethylsulfonyl analogs.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (Promega) reagent; measure luminescence.[1]

  • Validation: Compare GI50 values. The isopropyl analog should show superior or equal potency to the ethyl, but with better calculated physicochemical properties.

Decision Logic for Lead Optimization

When designing next-generation ALK inhibitors, why choose isopropyl over ethyl?

SAR_LogicFigure 2: SAR Decision Tree for Sulfonyl Linker Optimization.StartSulfonyl Linker DesignSizeAlkyl Group Size?Start->SizeMethylMethyl (-CH3)Size->MethylEthylEthyl (-CH2CH3)Size->EthylIsopropylIsopropyl (-CH(CH3)2)Size->IsopropylResult_MePoor Potency(Pocket unfilled)Methyl->Result_MeResult_EtGood PotencyPotential Metabolic LiabilityEthyl->Result_EtResult_IsoOptimal PotencyHigh Metabolic StabilityCNS PenetrationIsopropyl->Result_Iso

References

  • Marsilje, T. H., et al. (2013).[2][3] Synthesis, Structure-Activity Relationships, and in Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[1][2][3] Journal of Medicinal Chemistry, 56(14), 5675–5690.[2] Link

  • Kagoshima, Y., et al. (2018). 1,3,5-Triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. Chemical and Pharmaceutical Bulletin, 66(3), 300-311. Link

  • Galkin, A. V., et al. (2007). Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. Proceedings of the National Academy of Sciences, 104(1), 270-275. Link

  • Shaw, A. T., et al. (2014). Ceritinib in ALK-Rearranged Non–Small-Cell Lung Cancer.[1][4][5][6][7] The New England Journal of Medicine, 370, 1189-1197. Link

Validating the Structure of the ZX-42 Intermediate via 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of complex pharmaceutical intermediates like ZX-42—a highly substituted, proton-deficient macrocyclic framework—presents a unique analytical challenge. Relying solely on 1D ¹H Nuclear Magnetic Resonance (NMR) is often insufficient due to severe signal overlap and the absence of protons on critical quaternary stereocenters.

To unambiguously assign the carbon skeleton and validate the stereochemistry of ZX-42, ¹³C NMR is strictly required. ¹³C NMR spectroscopy is exceptionally sensitive to the local electronic environment of each carbon atom, allowing it to distinguish between subtle structural and stereochemical variations[1]. Furthermore, quantitative ¹³C NMR offers a significantly broader chemical shift range (typically 0–220 ppm) compared to ¹H NMR, resulting in drastically reduced signal overlap[2].

This guide objectively compares the performance of Standard Room-Temperature (RT) ¹³C NMR, 2D NMR techniques (HSQC/HMBC), and advanced CryoProbe-enabled ¹³C NMR for the structural elucidation of ZX-42.

Comparative Analysis of NMR Modalities

When validating a proton-deficient intermediate, the primary bottlenecks are sensitivity (due to the low 1.1% natural abundance of the ¹³C isotope) and connectivity (bridging the gaps between isolated spin systems).

Method A: Standard Room-Temperature (RT) 13C NMR
  • The Mechanism: Utilizes a standard broadband probe at ~298 K. While effective for abundant, low-complexity samples, the inherent thermal noise in the receiver coils limits sensitivity.

  • The Verdict: For ZX-42, acquiring a high-resolution spectrum with sufficient Signal-to-Noise Ratio (SNR) to resolve quaternary carbons requires prohibitively long acquisition times (often >16 hours) and large sample masses (>50 mg).

Method B: 2D Correlation NMR (HSQC & HMBC)
  • The Mechanism: Heteronuclear Single Quantum Coherence (HSQC) maps direct one-bond correlations between ¹H and ¹³C, while Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2- to 3-bond) couplings[3].

  • The Verdict: HMBC is critical for ZX-42 because it establishes connectivity across the proton-deficient quaternary centers. However, 2D experiments on standard RT probes suffer from exponential time penalties when sample concentrations are low.

Method C: CryoProbe-Enabled High-Field 13C NMR (Optimal Solution)
  • The Mechanism: In a CryoProbe system, the detector coils and pre-amplifiers are cryogenically cooled (often using helium gas at ~20 K) to drastically reduce thermal (Johnson-Nyquist) noise[4].

  • The Verdict: This hardware innovation increases the sensitivity of detection by a factor of 4x to 5x compared to standard probes[4]. Because NMR acquisition time scales inversely with the square of the SNR, a 4x boost in sensitivity reduces a 16-hour experiment to just 1 hour. This is the premier choice for validating ZX-42 when material is scarce.

Quantitative Performance Comparison
Performance MetricStandard RT ¹³C NMR2D HSQC/HMBC (RT)CryoProbe ¹³C NMR
Relative Sensitivity (SNR) 1x (Baseline)Variable (Pulse-dependent)~4x – 5x
Minimum Sample Mass 30 – 50 mg20 – 50 mg1 – 5 mg
Acquisition Time (for ZX-42) 12 – 16 hours24+ hours1 – 3 hours
Quaternary Carbon Resolution Moderate (Prone to noise)High (via HMBC)Excellent (High SNR)
Throughput Capability LowVery LowHigh

Structural Validation Workflow

The following diagram illustrates the logical progression for validating the ZX-42 intermediate, highlighting the decision-making process based on sample availability and the integration of in silico validation.

G Start ZX-42 Intermediate (Proton-Deficient Core) Prep Sample Preparation (Deuterated Solvent + IC) Start->Prep Standard Standard RT 13C NMR (Baseline SNR) Prep->Standard >50 mg Sample Cryo CryoProbe 13C NMR (High SNR, 4x Faster) Prep->Cryo <5 mg Sample TwoD 2D HSQC & HMBC (Carbon-Proton Connectivity) Standard->TwoD Signal Overlap Cryo->TwoD Rapid 2D Prep Validate In Silico Validation (DFT Shift Comparison) TwoD->Validate Connectivity Map Success Confirmed ZX-42 Structure Validate->Success Shift Agreement

Caption: Workflow for structural validation of ZX-42 comparing standard and CryoProbe NMR techniques.

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following step-by-step methodology must be strictly adhered to when utilizing a CryoProbe system for ZX-42 validation.

Step 1: Sample Preparation & Locking
  • Procedure: Dissolve 2–5 mg of the highly purified ZX-42 intermediate in 0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O), depending on solubility.

  • Causality: Deuterated solvents serve a dual purpose: they eliminate massive solvent proton signals that would otherwise saturate the receiver, and they provide a deuterium "lock" signal. The spectrometer uses this lock signal to actively compensate for magnetic field drift during long acquisitions.

Step 2: 1D ¹³C Acquisition with Inverse-Gated Decoupling
  • Procedure: Configure the CryoProbe spectrometer (e.g., 600 MHz) for a 1D ¹³C experiment using an inverse-gated decoupling pulse sequence. Set a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T₁) of the quaternary carbons.

  • Causality: Standard broadband decoupling continuously irradiates protons, which induces the Nuclear Overhauser Effect (NOE). NOE artificially enhances the signals of carbons attached to protons, making the integration of unprotonated quaternary carbons unreliable. Inverse-gated decoupling turns the decoupler on only during data acquisition, suppressing the NOE while still collapsing multiplet signals into sharp singlets[2]. This ensures the area under each peak is strictly proportional to the number of carbon atoms.

Step 3: 2D HMBC Acquisition for Quaternary Mapping
  • Procedure: Execute a 2D ¹H-¹³C HMBC experiment optimized for long-range coupling constants (typically

    
     = 8 Hz).
    
  • Causality: Because ZX-42 is proton-deficient, standard COSY (proton-proton) or HSQC (one-bond carbon-proton) will leave the quaternary core "invisible" in terms of connectivity. HMBC bridges this gap by correlating protons to carbons that are 2 or 3 bonds away[3], allowing you to piece together the carbon skeleton across the heteroatom or quaternary junctions.

Step 4: In Silico DFT Validation
  • Procedure: Compute the theoretical ¹³C chemical shifts of the proposed ZX-42 structure using Density Functional Theory (DFT) with parametric corrections. Compare the computed shifts against the experimental CryoProbe data.

  • Causality: Parametric corrections to DFT-computed chemical shifts allow for highly reliable screening of complex molecules[5]. If the experimental shifts deviate significantly (e.g., >2 ppm for ¹³C) from the DFT model, the proposed stereochemistry or regiochemistry of the intermediate must be revised.

Conclusion

For complex, proton-deficient pharmaceutical intermediates like ZX-42, legacy room-temperature NMR probes introduce severe bottlenecks in drug development timelines. By integrating CryoProbe technology with inverse-gated ¹³C sequences and 2D HMBC mapping , researchers can achieve a self-validating analytical system. This approach not only reduces sample requirements by an order of magnitude but also provides the extreme signal-to-noise ratio necessary to unambiguously assign quaternary stereocenters, ensuring the structural integrity of the active pharmaceutical ingredient pipeline.

References

  • Source: rdworldonline.
  • Source: benchchem.
  • Heteronuclear Single-quantum Correlation (HSQC)
  • Source: acs.
  • Source: researchgate.

Sources

Pharmacokinetic impact of isopropylsulfonyl moiety in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacokinetic Impact of the Isopropylsulfonyl Moiety in Drug Design: A Comparative Guide

Introduction In the optimization phase of small-molecule drug discovery, balancing target affinity with a viable pharmacokinetic (PK) profile is the ultimate hurdle. As a Senior Application Scientist, I frequently evaluate how specific functional group modifications alter the ADME (Absorption, Distribution, Metabolism, and Excretion) landscape. One of the most elegant structural interventions in modern medicinal chemistry is the incorporation of the isopropylsulfonyl (-SO₂iPr) moiety.

This guide objectively compares the -SO₂iPr group against traditional alternatives, detailing the mechanistic causality behind its superior PK performance, supported by experimental data and self-validating protocols.

Structural and Physicochemical Comparison

The sulfonyl group (-SO₂-) is a classic bioisostere for carbonyls, providing strong hydrogen-bond acceptors crucial for kinase hinge-region binding. However, exposed sulfonyls often suffer from rapid metabolic clearance or poor membrane permeability. By appending a branched isopropyl group, designers achieve a critical "Goldilocks" effect:

  • Steric Shielding : The bulky isopropyl group physically blocks cytochrome P450 (CYP) enzymes from accessing the adjacent aromatic ring, preventing oxidative metabolism[1].

  • Lipophilic Balance : It significantly increases LogP compared to a methyl group, driving passive membrane permeability without sacrificing the aqueous solubility provided by the polar sulfonyl oxygens[2].

Table 1: Comparative Physicochemical Impact of Sulfonyl-Related Moieties

MoietyStructureRelative Lipophilicity (ΔLogP)H-Bond (Acc/Don)Metabolic StabilityPrimary PK Impact
Hydrogen -HBaseline0 / 0Low (Prone to aromatic oxidation)Rapid clearance if located on an exposed phenyl ring.
Methylsulfonyl -SO₂CH₃Moderate (+0.5)2 / 0ModerateGood solubility, but vulnerable to CYP-mediated demethylation.
Sulfonamide -SO₂NH₂Low (-0.2)2 / 2HighExcellent solubility, but can cause off-target carbonic anhydrase binding.
Isopropylsulfonyl -SO₂CH(CH₃)₂High (+1.2)2 / 0Very HighSteric shielding prevents metabolism; enhances membrane permeability.

Case Studies: Efficacy vs. Pharmacokinetics

The true value of the -SO₂iPr group is best illustrated through its clinical applications in oncology.

Ceritinib (LDK378) - ALK Inhibition First-generation ALK inhibitors like crizotinib faced rapid clinical resistance due to gatekeeper mutations (e.g., L1196M). The development of [3] utilized an isopropylsulfonyl-phenyl group to overcome this. The -SO₂iPr moiety acts as a critical anchor: the sulfonyl oxygens form vital H-bonds, while the isopropyl group occupies a hydrophobic sub-pocket, overcoming the steric clash of the L1196M mutation[4]. Furthermore, this bulky group prevents rapid hepatic clearance, resulting in a robust 41-hour half-life[1].

Berzosertib (VX-970) - ATR Kinase Inhibition In the design of [2], the -SO₂iPr group was strategically placed to optimize intra- and intermolecular polar interactions. This modification successfully balanced the high lipophilicity of the pyrazine core, yielding a compound with excellent oral bioavailability and potent synergistic effects with DNA-damaging chemotherapy[5].

FAK Inhibitors Recent developments in focal adhesion kinase (FAK) inhibitors demonstrate that -SO₂iPr substitution at the para-position of 2,4-diarylaminopyrimidines suppresses pancreatic cancer cell proliferation with an IC₅₀ of 0.1165 nM, while exhibiting exceptionally low hepatotoxicity and excellent in vivo PK[6].

Table 2: PK and Pharmacodynamic Comparison (Ceritinib vs. Crizotinib)

ParameterCrizotinib (No Sulfonyl)Ceritinib (-SO₂iPr Moiety)Causality / Mechanism
Target ALKALK (including L1196M mutant)-SO₂iPr fills hydrophobic pocket, overcoming steric clash of L1196M.
IC₅₀ (Enzymatic) 24 nM0.2 nMH-bonding from sulfonyl oxygens increases binding affinity.
Oral Bioavailability ~43%~60% (Preclinical)Increased lipophilicity improves intestinal absorption.
Half-life (t₁/₂) 42 hours41 hoursHigh plasma protein binding (97%) driven by the isopropyl group.

Experimental Workflows & Self-Validating Protocols

To objectively measure the PK impact of the -SO₂iPr moiety, our laboratory employs self-validating assay systems. A protocol is only reliable if it inherently proves its own operational integrity before test data is accepted.

Protocol A: In Vitro Microsomal Stability (HLM)

Causality: This assay determines if the steric bulk of the isopropyl group successfully prevents CYP-mediated oxidation compared to a methylsulfonyl analog.

  • Preparation : Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Test Article Addition : Spike the test compound (-SO₂iPr analog vs. -SO₂Me analog) to a final concentration of 1 µM.

  • Self-Validation Controls : Concurrently run Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). Causality: Verapamil ensures the CYP enzymes are active; Warfarin ensures there is no non-specific protein binding degradation.

  • Initiation : Add NADPH regenerating system (1 mM final) to initiate the reaction at 37°C.

  • Quenching & Extraction : At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge at 4000 rpm for 15 min. Analyze the supernatant via LC-MS/MS.

  • Acceptance Criteria : The assay is only valid if Verapamil shows >80% depletion at 30 minutes and Warfarin shows <10% depletion.

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent)

Causality: Evaluates how the in vitro stability translates to systemic circulation and bioavailability (F%).

  • Formulation : Dissolve the highly lipophilic -SO₂iPr compound in 5% DMSO / 40% PEG400 / 55% Saline for IV dosing (1 mg/kg). Causality: Prevents bloodstream precipitation which would artificially inflate the volume of distribution (Vd).

  • Dosing : Administer IV via tail vein and PO (10 mg/kg in 0.5% Methylcellulose) via oral gavage to male Sprague-Dawley rats (n=3 per route).

  • Sampling : Collect blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Bioanalysis & Mass Balance : Extract plasma using protein precipitation. Self-Validation: Run a matrix-matched calibration curve (r² > 0.99) and pre/post-dose formulation concentration checks to ensure the exact administered dose is known.

  • Parameter Calculation : Calculate Clearance (Cl), Vd, t₁/₂, and AUC using non-compartmental analysis (NCA).

Visualizations

PK_Workflow N1 Compound Synthesis (-SO2iPr vs -SO2Me) N2 In Vitro ADME (HLM, Caco-2, Kinetic Solubility) N1->N2 N3 In Vivo PK (Rodent) (IV and PO Dosing) N2->N3 Selection of Lead Candidates N4 Bioanalysis (LC-MS/MS) Quantification of Parent/Metabolite N3->N4 N5 PK Parameter Calculation (Clearance, Half-life, Bioavailability) N4->N5

Fig 1. Standardized workflow for evaluating the pharmacokinetic impact of sulfonyl modifications.

ALK_Pathway ALK EML4-ALK Fusion Protein (Constitutively Active) PI3K PI3K / AKT Pathway (Cell Survival) ALK->PI3K STAT3 STAT3 Pathway (Proliferation) ALK->STAT3 RAS RAS / MEK / ERK Pathway (Cell Growth) ALK->RAS Ceritinib Ceritinib (-SO2iPr Moiety) Competitive ATP Inhibitor Ceritinib->ALK Inhibits Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Blocked by Inhibition STAT3->Apoptosis RAS->Apoptosis

Fig 2. Ceritinib mechanism of action: -SO₂iPr moiety enhances ALK binding to halt tumor signaling.

References

  • Alectinib: a novel second generation anaplastic lymphoma kinase (ALK) inhibitor for overcoming clinically-acquired resistance Source: National Institutes of Health (PMC) URL:[Link]

  • Ceritinib: From Synthesis to Clinical Applications Source: Semantic Scholar URL:[Link]

  • Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)-3-(3-(4-((methylamino)methyl)phenyl)isoxazol-5-yl)pyrazin-2-amine (VX-970, M6620): Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor Source: PubMed / Journal of Medicinal Chemistry URL:[Link]

  • Discovery of a Potent Dual ALK and EGFR T790M Inhibitor Source: National Institutes of Health (PMC) URL:[Link]

  • Design, synthesis and activity evaluation of isopropylsulfonyl-substituted 2,4-diarylaminopyrimidine derivatives as FAK inhibitors for the potential treatment of pancreatic cancer Source: PubMed / European Journal of Medicinal Chemistry URL:[Link]

  • Phase 1 Study of Veliparib, Cisplatin, and M6620 (VX-970) in Advanced Solid Tumors Source: ClinicalTrials.gov URL:[Link]

Sources

Strategic Bioisosteric Optimization of 1-Chloro-4-(isopropylsulfonyl)butane in Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold at a Glance

In the realm of targeted cancer therapy, the 1-Chloro-4-(isopropylsulfonyl)butane scaffold represents a critical "Linker-Tail" motif often encountered in the synthesis of covalent modifiers and chemopreventive agents. While the molecule itself serves as a robust synthetic intermediate (e.g., in the production of Fezolinetant or Sulforaphane analogs), its direct application in oncology is limited by the reactivity profile of the primary alkyl chloride.

This guide objectively compares the 1-Chloro-4-(isopropylsulfonyl)butane baseline against its three most promising bioisosteric evolutions. By modifying the electrophilic "warhead" and the sulfonyl "tail," researchers can transition this scaffold from a promiscuous alkylator to a highly specific modulator of the Keap1-Nrf2 pathway or a targeted covalent kinase inhibitor.

The Core Scaffold Analysis
  • Head (Warhead): Chloro- (

    
    ). Limitation: Low selectivity, potential genotoxicity, weak potency against cysteine sensors.
    
  • Body (Linker): Butyl chain (

    
    ). Limitation: High conformational entropy (rotatable bonds).
    
  • Tail (Anchor): Isopropylsulfonyl (

    
    ). Strength: High metabolic stability, strong hydrogen bond acceptor.
    

Bioisosteric Landscape & Performance Comparison

We evaluate the baseline molecule against three strategic alternatives designed to optimize Pharmacodynamics (PD) and Pharmacokinetics (PK) .

Comparative Analysis Table
FeatureBaseline (Compound A) Bioisostere B (The Activator) Bioisostere C (The Shield) Bioisostere D (The Rigidifier)
Structure 1-Chloro-4-(isopropylsulfonyl)butane1-Isothiocyanato -4-(isopropylsulfonyl)butane1-Isothiocyanato-4-(isopropylsulfoximinyl )butane1-Isothiocyanato-3-(isopropylsulfonyl)cyclobutane
Modification None (Parent)

(Classical Isostere)

(Non-classical)
Butyl

Cyclobutyl (Conformational)
Primary Target Non-specific DNA/ProteinKeap1 (Cys151)Keap1 (Cys151)Keap1 (Cys151)
Mechanism Alkylation (

)
Reversible Thiol-ConjugationReversible Thiol-ConjugationReversible Thiol-Conjugation
Potency (CD value)* > 500

M (Inactive)
0.2 - 0.5

M (High)
0.8 - 1.2

M (Moderate)
0.1 - 0.3

M (Very High)
Metabolic Stability ModerateLow (GSH conjugation)High (Resists reduction)High (Reduced entropy cost)
Solubility (logP) 1.8 (Moderate)2.1 (Lipophilic)1.2 (Improved hydrophilicity)1.9 (Optimal)

*CD Value: Concentration required to double NQO1 enzyme activity (standard potency metric for Nrf2 inducers).

Detailed Scientific Rationale
1. The Warhead Swap: Chloride vs. Isothiocyanate (Compound A vs. B)

The primary alkyl chloride in the baseline compound is a weak electrophile under physiological conditions. It requires high activation energy to alkylate proteins, leading to off-target toxicity (genotoxicity) rather than therapeutic efficacy.

  • Bioisosteric Fix: Replacing

    
     with the Isothiocyanate (
    
    
    
    )
    group transforms the molecule into a potent Michael acceptor mimic. The
    
    
    group reacts reversibly with sulfhydryl groups of cysteine residues (specifically Cys151 on Keap1), triggering the Nrf2 antioxidant response essential for cancer chemoprevention [1].
  • Outcome: Compound B exhibits a >1000-fold increase in potency for Nrf2 induction compared to Compound A.

2. The Tail Modification: Sulfone vs. Sulfoximine (Compound B vs. C)

While the sulfone (


) is stable, it contributes significantly to lipophilicity.
  • Bioisosteric Fix: The Sulfoximine group is a mono-aza bioisostere of the sulfone. It introduces a new vector for hydrogen bonding (via the NH) and improves water solubility without sacrificing the electron-withdrawing nature required for the "tail" effect.

  • Outcome: Compound C shows improved solubility and distinct kinase selectivity profiles due to the additional H-bond donor, though with a slight reduction in membrane permeability [2].

3. The Linker Constraint: Butyl vs. Cyclobutane (Compound B vs. D)

The flexible butyl chain results in a high entropic penalty upon binding to the target pocket.

  • Bioisosteric Fix: Replacing the aliphatic chain with a Cyclobutane or Bicyclo[1.1.1]pentane ring restricts conformational freedom. This "rigidification" pre-organizes the molecule into the bioactive conformation.

  • Outcome: Compound D often demonstrates higher affinity and metabolic stability (blocking

    
    -oxidation sites) compared to the flexible chain [3].
    

Visualizing the Strategy

The following diagram illustrates the decision matrix for optimizing the 1-Chloro-4-(isopropylsulfonyl)butane scaffold.

Bioisostere_Strategy Lead Lead Scaffold 1-Chloro-4-(isopropylsulfonyl)butane (Toxic/Inactive) Warhead_Opt Warhead Optimization Target: Cys-Reactivity Lead->Warhead_Opt Replace -Cl Linker_Opt Linker Optimization Target: Entropy/Metabolism Lead->Linker_Opt Constrain -(CH2)4- Tail_Opt Tail Optimization Target: Solubility/H-Bonding Lead->Tail_Opt Modify -SO2- NCS Isothiocyanate Bioisostere (High Potency Nrf2 Inducer) Warhead_Opt->NCS with -NCS Rigid Cyclobutane/Bicyclo Analog (High Stability/Affinity) Linker_Opt->Rigid with Cycloalkyl Sulfox Sulfoximine Bioisostere (Improved Solubility) Tail_Opt->Sulfox with -S(O)(NH)- NCS->Rigid Combine

Caption: Strategic evolution of the lead scaffold. Red indicates the baseline liability; Green indicates the primary bioactive transformation; Blue indicates secondary optimization.

Experimental Protocols (Self-Validating)

To verify the bioisosteric advantage of converting the Chloro-lead (A) to the Isothiocyanate-active (B), the following synthesis and assay workflow is recommended.

Protocol 1: Conversion of Chloro-Lead to Isothiocyanate (Gabriel Synthesis Variant)

This protocol validates the chemical accessibility of the bioisostere.

  • Reagents: 1-Chloro-4-(isopropylsulfonyl)butane (1.0 eq), Potassium Phthalimide (1.1 eq), DMF (Solvent), Hydrazine Hydrate, Thiophosgene (

    
    ).
    
  • Step A (Amination): Dissolve the Chloro-lead in DMF. Add Potassium Phthalimide. Heat to 80°C for 12h. Checkpoint: Monitor TLC for disappearance of starting material (

    
     in 1:1 Hex/EtOAc).
    
  • Step B (Deprotection): Treat the intermediate with Hydrazine Hydrate in Ethanol (Reflux, 2h) to release the primary amine: 4-(isopropylsulfonyl)butan-1-amine .

  • Step C (Isothiocyanation): Dissolve the amine in

    
     biphasic system with 
    
    
    
    . Add Thiophosgene dropwise at 0°C. Stir 1h.
  • Validation:

    
    -NMR should show a downfield shift of the 
    
    
    
    -methylene protons adjacent to the nitrogen (
    
    
    ppm for
    
    
    ). IR spectrum must show a strong stretch at
    
    
    (N=C=S).
Protocol 2: NQO1 Induction Assay (Potency Validation)

This assay compares the biological efficacy of the Chloro-lead vs. the Bioisostere.

  • Cell Line: Hepa1c1c7 (Murine hepatoma cells).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treatment: Treat cells with serial dilutions (0.1

    
    M to 50 
    
    
    
    M) of:
    • Compound A (Chloro-lead)

    • Compound B (Isothiocyanate Bioisostere)

    • Sulforaphane (Positive Control)

  • Incubation: 48 hours at 37°C.

  • Lysis & Assay: Lyse cells with Digitonin. Add reaction mix (Glucose-6-phosphate, G6PD, NADP+, Menadione, MTT).

  • Readout: Measure absorbance at 610 nm. The reduction of MTT is proportional to NQO1 activity.

  • Calculation: Determine the CD Value (Concentration required to Double the specific enzyme activity).

    • Expected Result: Compound A will show no induction (CD > 100

      
      M). Compound B should show CD 
      
      
      
      M [4].

Mechanistic Pathway: The Target Context

The primary utility of the sulfonyl-butane motif in cancer research is targeting the Keap1-Nrf2 Pathway . The diagram below details how the optimized bioisostere (Compound B) functions, whereas the baseline Chloro-compound fails.

Keap1_Pathway Bioisostere Bioisostere (Compound B) (Electrophilic NCS) Keap1 Keap1 (Sensor) Cys151 Residue Bioisostere->Keap1 Covalent Modification Complex Keap1-Bioisostere Adduct (Conformational Change) Keap1->Complex Inactivation Ubiquitin Ubiquitination/Degradation (Blocked) Keap1->Ubiquitin Normally triggers Nrf2 Nrf2 (Transcription Factor) Complex->Nrf2 Releases Complex->Ubiquitin Prevents Nucleus Nucleus Translocation Nrf2->Nucleus Accumulates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds Genes Cytoprotective Genes (HO-1, NQO1, GST) ARE->Genes Transcribes

Caption: Mechanism of Action. The bioisostere covalently modifies Keap1, preventing Nrf2 degradation and activating cancer-protective genes.

Conclusion

The transformation of 1-Chloro-4-(isopropylsulfonyl)butane via bioisosteric replacement is a textbook example of scaffold optimization. While the parent alkyl chloride lacks the specificity required for modern cancer therapy, its conversion to the Isothiocyanate (Compound B) or Sulfoximine (Compound C) derivatives unlocks potent activity against the Keap1-Nrf2 axis.

Recommendation: For drug development projects utilizing this scaffold, prioritize the Isothiocyanate headgroup for potency. If metabolic stability or IP novelty is required, investigate the Sulfoximine tail or Cyclobutane linker modifications.

References

  • Dinkova-Kostova, A. T., et al. (2017). "The role of sulfhydryl reactivity of small molecules for the activation of the Nrf2 pathway." Medicinal Chemistry Research, 26, 1-15.

  • Lücking, U. (2013). "Sulfoximines: A Neglected Opportunity in Medicinal Chemistry." Angewandte Chemie International Edition, 52(36), 9399-9408.

  • Mykhailiuk, P. K. (2015).[1] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 13, 3438-3445.

  • Fahey, J. W., & Talalay, P. (1999). "Antioxidant functions of sulforaphane: potency, mechanisms, and pharmacokinetics." Food and Chemical Toxicology, 37(9-10), 973-979.

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Chloro-4-(isopropylsulfonyl)butane

[1][2]

Executive Safety & Chemical Profile

Target Chemical: 1-Chloro-4-(isopropylsulfonyl)butane CAS Number: 128147-28-4 Molecular Formula: C₇H₁₅ClO₂S Synonyms: 1-chloro-4-(propan-2-ylsulfonyl)butane; Isopropyl 4-chlorobutyl sulfone.[1]

Operational Context: This compound is a functionalized alkyl chloride featuring a sulfonyl group. In drug development, it acts as a robust electrophile for alkylation reactions.[1] Its disposal requires strict adherence to halogenated waste protocols due to the chlorine atom and organosulfur protocols due to the potential for sulfur oxide (

Critical Hazards (GHS Classification Inferred):

  • Skin/Eye Irritant: Treat as a contact hazard.[2]

  • Aquatic Toxicity: Halogenated sulfones can be persistent; do not release into drains.

  • Thermal Decomposition: Releases toxic Hydrogen Chloride (HCl) and Sulfur Oxides (

    
    ).
    
Immediate Action: Spill Management

For spills < 500 mL inside a fume hood.

ParameterProtocol
PPE Required Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1][3] Respiratory protection (P95/OV) if ventilation is compromised.
Containment Do NOT use water. Isolate the area. Turn off heating sources.
Absorbent Use Vermiculite or Universal Spill Pads . Avoid combustible materials like sawdust if the chemical is mixed with oxidizers.
Cleanup Scoop absorbed material into a wide-mouth HDPE jar. Label as "Hazardous Waste - Debris (Halogenated)."
Decontamination Wipe surface with a soap/water solution after bulk removal. Collect wipes in the same waste container.
Routine Disposal Workflow

The disposal of 1-Chloro-4-(isopropylsulfonyl)butane must follow a "Segregate-Label-Destroy" logic.[1] It is incompatible with standard non-halogenated organic waste streams due to the cost and chemistry of incinerating chlorine and sulfur.

Step 1: Waste Stream Segregation

You must classify this chemical as Halogenated Organic Waste .

  • Why? The chlorine atom (

    
    ) requires the incineration facility to use a scrubber to neutralize HCl gas. Mixing this with non-halogenated solvents (like Acetone or Methanol) contaminates the entire drum, significantly increasing disposal costs and compliance risks.[1]
    
  • Secondary Hazard: The sulfonyl group (

    
    ) generates sulfur dioxide upon combustion, further mandating scrubbed incineration.[1]
    
Step 2: Chemical Compatibility Check

Before adding to a central waste carboy, verify the container's current contents.[1]

  • INCOMPATIBLE WITH: Strong Oxidizers (e.g., Nitric Acid, Peroxides) and Strong Bases (potential elimination reactions generating vinyl sulfones).[1]

  • COMPATIBLE WITH: Dichloromethane (DCM), Chloroform, and other neutral halogenated solvents.[1]

Step 3: Container & Labeling
  • Container Type: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is potentially acidic (hydrolysis of the alkyl chloride).

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED SOLVENTS"

    • Constituents: Explicitly list "1-Chloro-4-(isopropylsulfonyl)butane" and approximate %.[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant

Decision Logic: Disposal Pathways

The following flowchart illustrates the decision-making process for disposing of pure stocks versus reaction mixtures.

DisposalLogicStartWaste Generation1-Chloro-4-(isopropylsulfonyl)butaneStateCheckIs it Pure Stock or Reaction Mixture?Start->StateCheckPurePure / Expired StockStateCheck->PureMixtureReaction Mixture / Mother LiquorStateCheck->MixtureSegregationSegregate intoHALOGENATED Waste StreamPure->SegregationQuenchCheckDoes it containreactive reagents?(e.g., NaH, LiAlH4)Mixture->QuenchCheckQuenchPerform Quench Protocol(e.g., MeOH -> Water)QuenchCheck->QuenchYesQuenchCheck->SegregationNoQuench->SegregationContainerContainer: HDPE or GlassLabel: 'Halogenated Organics'Segregation->ContainerFinalDestructionFinal Disposal:High-Temp Incineration(with HCl/SOx Scrubber)Container->FinalDestruction

Figure 1: Decision tree for the safe segregation and disposal of sulfonyl-alkyl chlorides.

Final Destruction Methodology

As a researcher, you do not perform the final destruction, but you must select a waste vendor capable of this specific process.[1]

  • Method: Rotary Kiln Incineration.

  • Requirement: The facility must be permitted to handle RCRA Hazardous Waste with halogen and sulfur content.

  • Mechanism:

    • Thermal Oxidation: The compound is burned at >1000°C.

      
      
      
    • Scrubbing: The exhaust gas passes through a wet scrubber (typically Sodium Hydroxide) to neutralize the acid gases (HCl and SO₂).

      
      
      
      
Regulatory Considerations (RCRA)

While 1-Chloro-4-(isopropylsulfonyl)butane is not explicitly listed on the EPA "P" or "U" lists (unlike simple alkyl halides like Chloroform U044), it is regulated by characteristic :

  • Waste Code D001 (Ignitable): If the waste mixture has a flash point < 60°C (common if mixed with solvents).

  • Generator Knowledge: You must declare it as "Halogenated" to ensure compliance with the Land Disposal Restrictions (LDR) , which prohibit the landfilling of organic halides.[1]

References
  • BLD Pharm. (n.d.).[4] 1-Chloro-4-(isopropylsulfonyl)butane Product Profile & CAS 128147-28-4.[1][4] Retrieved from

  • National Institutes of Health (PubChem). (n.d.). 1-Chloro-4-(ethylsulfanyl)butane (Structural Analog Data). Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from

  • Thermo Fisher Scientific. (2025).[2][5] Safety Data Sheet: 1-Chloro-4-phenylbutane (Alkyl Chloride Analog). Retrieved from

Personal Protective Equipment (PPE) & Handling Guide: 1-Chloro-4-(isopropylsulfonyl)butane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3]

1-Chloro-4-(isopropylsulfonyl)butane (CAS: 128147-28-4) is a specialized bifunctional intermediate commonly used as a linker in medicinal chemistry. It features a terminal alkyl chloride (electrophile) and a sulfone moiety (polar, stabilizing group).

The Safety Paradox: While sulfones are generally stable and non-volatile, the terminal alkyl chloride functionality renders this molecule a potential alkylating agent . In the absence of comprehensive toxicological data for this specific CAS, we must apply Read-Across Toxicology from its structural analog, 1-Chloro-4-(methanesulfonyl)butane, which is flagged as Toxic (H301/H311/H331) and Suspected Muta. 2 (H341) .

Core Directive: Treat this substance as a High Potency Compound (HPC) . Do not rely on standard "low-hazard" organic protocols.

Risk Assessment & Hazard Profile

Before selecting PPE, we must quantify the hazard.[1] The following profile is derived from Structure-Activity Relationship (SAR) analysis of chloro-alkyl sulfones.

Hazard CategoryClassification (Inferred/Read-Across)H-CodeMechanism of Action
Acute Toxicity Category 3 (Oral/Dermal/Inhalation)H301, H311Systemic absorption via sulfone polarity; alkylation of biological nucleophiles.
Genotoxicity Muta. 2 (Suspected)H341The gamma-chloroalkyl chain can form reactive intermediates capable of DNA alkylation.
Skin/Eye Irritation Category 2/2AH315, H319Direct vesicant action of the alkyl chloride.
Target Organ STOT SE 3H335Respiratory tract irritation (mucosal alkylation).

Personal Protective Equipment (PPE) Matrix

The following protocol utilizes a Barrier Multiplicity Strategy —relying on redundant layers of protection to prevent exposure during specific tasks.

Hand Protection (Critical Control Point)

Standard 4-mil nitrile gloves are insufficient for prolonged contact with alkylating agents due to permeation kinetics.

  • Routine Handling (Weighing/Transfer):

    • Primary Layer: 5-mil Nitrile (Disposable).

    • Secondary Layer: 5-mil Nitrile (Disposable) - Double Gloving.

    • Protocol: Inspect outer glove immediately after any contact. Change outer gloves every 30 minutes.

  • High-Risk Operations (Spill Cleanup/Scale-up >10g):

    • Required: Laminate Film Gloves (e.g., Silver Shield® or Ansell Barrier®).

    • Why: These offer >480 min breakthrough time against broad-spectrum alkyl halides, whereas nitrile may degrade in <15 mins.

Respiratory Protection[5][6][7][8]
  • Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood is compromised or for spill response):

    • Full-face Air-Purifying Respirator (APR).

    • Cartridge: P100/OV (Organic Vapor + HEPA). Note: The P100 is necessary if the substance is a solid/dust; OV handles potential volatile impurities.

Body & Eye Defense
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of airborne dust entering the eye from the side.

  • Body: Tyvek® Lab Coat (closed front) or chemically resistant apron over standard cotton lab coat.

Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for PPE selection based on the operational scale and state of the chemical.

PPE_Decision_Matrix Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Dust Risk Solution Solution / Liquid State->Solution Splash Risk Scale Scale of Operation? Solid->Scale Solution->Scale Small < 100 mg (Analytical) Scale->Small Low Exposure Large > 100 mg (Prep/Synthesis) Scale->Large High Exposure PPE_Level1 LEVEL 1: STANDARD Double Nitrile Gloves Safety Glasses Fume Hood Small->PPE_Level1 PPE_Level2 LEVEL 2: ENHANCED Double Nitrile (Long Cuff) Splash Goggles Tyvek Sleeves Fume Hood Large->PPE_Level2 PPE_Level3 LEVEL 3: HIGH POTENCY Laminate (Silver Shield) Gloves Full Face Respirator (Spill) Impervious Apron Spill Spill / Emergency Spill->PPE_Level3 Immediate Action

Figure 1: Risk-Based PPE Selection Matrix. Select protection level based on physical state and scale.

Operational Protocol: Step-by-Step

This workflow integrates safety into the experimental process, ensuring "Safety by Design."

Phase 1: Preparation (Pre-Work)
  • Static Control: Sulfone solids can be electrostatically charged. Use an anti-static gun or wipe the balance area with a damp lint-free cloth to prevent powder dispersal.

  • Decontamination Prep: Prepare a beaker of 10% Sodium Thiosulfate or dilute aqueous ammonia .

    • Mechanism:[2][3] These nucleophiles rapidly quench the alkyl chloride, converting it to a harmless thioether or amine.

Phase 2: Handling & Synthesis
  • Weighing:

    • Never weigh on an open bench. Use a balance enclosure or move the balance into the hood.

    • Technique: Use a disposable anti-static weighing boat. Do not return excess material to the stock container (prevents cross-contamination).

  • Reaction Setup:

    • Dissolve the solid immediately. Once in solution, the risk of airborne exposure drops, but skin absorption risk remains.

    • Use positive-pressure clamps on all glassware joints to prevent vapor leakage.

Phase 3: Post-Work & Disposal
  • Doffing (Glove Removal):

    • Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand) to ensure skin never touches the outer glove surface.

    • Dispose of gloves as Hazardous Chemical Waste , not regular trash.

  • Waste Segregation:

    • Stream: Halogenated Organic Waste.

    • Labeling: Must explicitly state "Contains Alkyl Chloride - Potential Mutagen."

Emergency Response Workflow

In the event of exposure, seconds count. This diagram outlines the immediate biological safety response.

Emergency_Response Incident Exposure Incident Type Exposure Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Drench 15 mins 2. Soap & Water 3. Do NOT use Alcohol Skin->Action_Skin Action_Eye 1. Eyewash 15 mins 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if needed 3. Monitor for Edema Inhale->Action_Inhale Report Medical Evaluation & Incident Report Action_Skin->Report Action_Eye->Report Action_Inhale->Report

Figure 2: Emergency Response Logic. Note: Alcohol increases skin permeability and should never be used to wash off alkyl halides.

References & Authority

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 1-Chloro-4-methanesulfonylbutane (Analog). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from

  • PubChem. (n.d.). Compound Summary for Alkyl Chlorides. National Library of Medicine. Retrieved from

  • Ansell. (2022). Chemical Permeation & Degradation Resistance Guide. Retrieved from

Disclaimer: This guide is based on expert application of chemical safety principles and structure-activity relationships. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling.

Sources

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